molecular formula C17H21N3 B170193 2-(4-Benzylpiperazin-1-yl)aniline CAS No. 199105-17-4

2-(4-Benzylpiperazin-1-yl)aniline

Cat. No.: B170193
CAS No.: 199105-17-4
M. Wt: 267.37 g/mol
InChI Key: KGTKQCBBMYJSFD-UHFFFAOYSA-N
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Description

2-(4-Benzylpiperazin-1-yl)aniline (CAS 199105-17-4) is a significant pharmaceutical intermediate and versatile organic building block with a molecular formula of C17H21N3 and a molecular weight of 267.37 g/mol . Its structure, featuring a primary aromatic amine, a piperazine ring, and a benzyl group, offers multiple points for chemical modification, making it a valuable core scaffold for constructing complex molecules in medicinal chemistry and fine chemical synthesis . The primary amine functionality can undergo reactions such as acylation and alkylation, while the aromatic system is amenable to electrophilic substitution, providing extensive opportunities for molecular diversification . This compound serves as a key precursor in various research trajectories. It has been utilized in the design and synthesis of compounds assessed for acetylcholinesterase (AChE) inhibitory activity, showing potential for the treatment of neurodegenerative disorders like Alzheimer's disease . Furthermore, its structural motif is relevant in the exploration of new anticonvulsant agents for the management of epilepsy . The piperazine moiety is a recognized pharmacophore in central nervous system (CNS)-active compounds and is also found in numerous investigational antiviral agents, underscoring the broader therapeutic potential of derivatives stemming from this scaffold . The compound can be synthesized via a two-step process involving the nucleophilic aromatic substitution of 1-benzylpiperazine with 1-fluoro-2-nitrobenzene, followed by reduction of the resultant nitro intermediate . This product is intended for research applications only and is not for diagnostic, therapeutic, or veterinary use .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-benzylpiperazin-1-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3/c18-16-8-4-5-9-17(16)20-12-10-19(11-13-20)14-15-6-2-1-3-7-15/h1-9H,10-14,18H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGTKQCBBMYJSFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)C3=CC=CC=C3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30403868
Record name 2-(4-benzylpiperazin-1-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30403868
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

199105-17-4
Record name 2-(4-benzylpiperazin-1-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30403868
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

2-(4-Benzylpiperazin-1-yl)aniline molecular weight and formula

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 2-(4-Benzylpiperazin-1-yl)aniline: A Core Scaffold for Drug Discovery

Introduction

2-(4-Benzylpiperazin-1-yl)aniline is a significant pharmaceutical intermediate and a versatile organic building block in medicinal chemistry and fine chemical synthesis.[1] Its molecular architecture, which integrates a primary aromatic amine, a piperazine ring, and a benzyl group, presents multiple avenues for chemical modification. This structural versatility makes it a highly valued scaffold for the construction of complex molecules with therapeutic potential.[1] The primary amine can undergo reactions like acylation and alkylation, while the aromatic system is suitable for electrophilic substitution, offering broad opportunities for creating diverse molecular libraries.[1] This guide provides a comprehensive overview of its chemical properties, synthesis, analytical characterization, and applications for researchers and drug development professionals.

Physicochemical and Structural Properties

The fundamental characteristics of 2-(4-Benzylpiperazin-1-yl)aniline are summarized below. These properties are critical for its handling, reaction design, and analytical assessment.

PropertyValueSource
CAS Number 199105-17-4[1][2][3][4]
Molecular Formula C₁₇H₂₁N₃[1][2][3][4]
Molecular Weight 267.37 g/mol [1][4]
Synonyms Benzenamine, 2-[4-(phenylmethyl)-1-piperazinyl]-; 1-(2-Aminophenyl)-4-benzylpiperazine[3][4][5]
Predicted Boiling Point 420.9 ± 45.0 °C[4][5]
Predicted Density 1.145 ± 0.06 g/cm³[4][5]
Predicted pKa 7.94 ± 0.40[4]

Synthesis and Mechanistic Insights

The synthesis of 2-(4-Benzylpiperazin-1-yl)aniline is efficiently achieved through a well-established two-step process.[1] This pathway is chosen for its reliability and the ready availability of starting materials.

Experimental Protocol: Two-Step Synthesis

Step 1: Nucleophilic Aromatic Substitution

  • Dissolve 1-benzylpiperazine in a suitable polar aprotic solvent, such as Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO). The choice of a polar aprotic solvent is crucial as it effectively solvates the cation while leaving the nucleophile (the secondary amine of the piperazine) relatively free and highly reactive.

  • Add a non-nucleophilic base, such as potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA), to the solution. This base acts as a scavenger for the hydrogen fluoride (HF) that is generated during the reaction, driving the equilibrium towards the product.

  • Slowly add 1-fluoro-2-nitrobenzene to the reaction mixture at room temperature. The fluorine atom is an excellent leaving group in nucleophilic aromatic substitution reactions, especially when activated by a strong electron-withdrawing group like the nitro (-NO₂) group in the ortho position.

  • Heat the reaction mixture (e.g., to 80-100 °C) and monitor its progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

  • Upon completion, cool the mixture, quench with water, and extract the product with an organic solvent like ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude intermediate, 1-benzyl-4-(2-nitrophenyl)piperazine.

Step 2: Reduction of the Nitro Group

  • Dissolve the crude nitro intermediate from Step 1 in a solvent such as ethanol, methanol, or ethyl acetate.

  • Add a reducing agent. Common choices include:

    • Catalytic Hydrogenation: Use a catalyst like Palladium on carbon (Pd/C) under a hydrogen atmosphere. This is a clean and efficient method, with water as the only byproduct.

    • Chemical Reduction: Use a metal-acid system like tin(II) chloride (SnCl₂) in concentrated hydrochloric acid (HCl), or iron (Fe) powder in acetic acid. These methods are robust and cost-effective.

  • Stir the reaction at room temperature until the reduction is complete, as verified by TLC or HPLC.

  • If using catalytic hydrogenation, filter the reaction mixture through a pad of Celite to remove the catalyst. If using a chemical reductant, neutralize the reaction mixture with a base (e.g., NaOH or NaHCO₃) and extract the product.

  • Purify the final product, 2-(4-Benzylpiperazin-1-yl)aniline, by column chromatography or recrystallization to achieve high purity.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_step1 Step 1: Nucleophilic Aromatic Substitution cluster_step2 Step 2: Reduction A 1-Benzylpiperazine + 1-Fluoro-2-nitrobenzene B 1-Benzyl-4-(2-nitrophenyl)piperazine (Intermediate) A->B K₂CO₃, DMF Heat C 1-Benzyl-4-(2-nitrophenyl)piperazine D 2-(4-Benzylpiperazin-1-yl)aniline (Final Product) C->D Pd/C, H₂ or SnCl₂, HCl SAR_Diagram 3 Piperazine Ring (CNS Pharmacophore) 6 Anticonvulsant Activity 3->6 7 Antiviral Activity 3->7 5 5 3->5 4 Benzyl Group 1 1 1->3 Key Pharmacophore 1->4 Modulates Lipophilicity

Sources

Technical Deep Dive: 2-(4-Benzylpiperazin-1-yl)aniline

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the structural biology, synthetic utility, and pharmacological mechanisms associated with 2-(4-Benzylpiperazin-1-yl)aniline (CAS: 199105-17-4).

A Privileged Scaffold for Heterocyclic Drug Discovery

Executive Summary

2-(4-Benzylpiperazin-1-yl)aniline is a bifunctional organic intermediate critical to the synthesis of nitrogen-containing heterocycles, specifically benzimidazoles , quinoxalines , and cinnolines . While not a marketed Active Pharmaceutical Ingredient (API) itself, it serves as a "privileged scaffold"—a molecular framework capable of providing ligands for diverse biological targets.

Its mechanism of action is dual-natured:

  • Synthetic Mechanism: It acts as a nucleophilic building block that facilitates intramolecular cyclization to form fused ring systems.

  • Pharmacological Mechanism (of Derivatives): The benzylpiperazine moiety functions as a hydrophobic anchor and hydrogen-bond acceptor, enabling its derivatives to modulate GPCRs (Serotonin/Dopamine receptors) and inhibit Kinases (e.g., VEGFR-2).

Chemical Identity & Structural Biology

This compound represents a convergence of three distinct pharmacophores: an aniline, a piperazine ring, and a benzyl group.

PropertySpecification
IUPAC Name 2-(4-benzylpiperazin-1-yl)aniline
CAS Registry 199105-17-4
Molecular Formula C₁₇H₂₁N₃
Molecular Weight 267.37 g/mol
Key Reactivity Nucleophilic aromatic substitution (SₙAr), Cyclocondensation
pKa (Calc) ~4.5 (Aniline), ~9.8 (Piperazine N4)
Pharmacophore Mapping

The molecule's utility arises from its specific 3D conformation. The bulky benzyl group provides lipophilicity, allowing derivatives to penetrate the Blood-Brain Barrier (BBB) or hydrophobic kinase pockets. The piperazine ring acts as a semi-rigid linker that positions the aniline nitrogen for precise cyclization reactions.

Pharmacophore cluster_0 Structural Domains cluster_1 Functional Roles Benzyl Benzyl Group (Hydrophobic Anchor) Piperazine Piperazine Core (Linker / Basic Center) Benzyl->Piperazine N4-Alkylation Binding Receptor Affinity (GPCR/Kinase Pocket) Benzyl->Binding Aniline Ortho-Aniline (Nucleophilic Head) Piperazine->Aniline N1-Aryl Bond Piperazine->Binding Cyclization Heterocycle Formation (Benzimidazole/Quinoxaline) Aniline->Cyclization

Figure 1: Pharmacophore dissection of 2-(4-Benzylpiperazin-1-yl)aniline showing the functional role of each structural domain.

Mechanism of Action: Synthetic & Pharmacological[3]
A. Synthetic Mechanism (The "Action" of the Reagent)

The primary "mechanism" of this compound is its ability to undergo Cyclocondensation . The amino group (-NH₂) at the ortho position relative to the piperazine creates a "pre-organized" system for ring closure.

Pathway:

  • Activation: The aniline nitrogen attacks an electrophile (e.g., carboxylic acid, aldehyde, or isothiocyanate).

  • Cyclization: The secondary nitrogen of the piperazine or the newly formed amide/imine facilitates ring closure.

  • Result: Formation of tricyclic structures like 1,2-dihydroquinoxalines or benzimidazoles .

B. Biological Mechanism (of Derivatives)

Derivatives synthesized from this scaffold exhibit activity against specific biological targets:

  • Kinase Inhibition (VEGFR-2/EGFR): The planar heterocycle (formed from the aniline) mimics Adenine in the ATP-binding pocket. The benzylpiperazine tail extends into the solvent-accessible region or the hydrophobic back-pocket (Gatekeeper residue interaction), improving selectivity.

  • GPCR Modulation (5-HT/D2): The N-arylpiperazine motif is a classic "privileged structure" for serotonin (5-HT) and dopamine receptors. The benzyl group enhances binding affinity via π-π stacking interactions with aromatic residues (e.g., Phenylalanine/Tryptophan) in the receptor transmembrane domain.

Experimental Protocols
Protocol A: Synthesis of the Scaffold (Self-Validating System)

Objective: Synthesize 2-(4-Benzylpiperazin-1-yl)aniline from commercially available precursors.

Reagents:

  • 1-Fluoro-2-nitrobenzene (1.0 eq)[1]

  • 1-Benzylpiperazine (1.1 eq)

  • Potassium Carbonate (K₂CO₃, 2.0 eq)

  • DMF (Solvent)[2]

  • Hydrazine Hydrate / Pd-C (Reducing System)

Step-by-Step Workflow:

  • SₙAr Coupling:

    • Dissolve 1-Fluoro-2-nitrobenzene in DMF.

    • Add K₂CO₃ and 1-Benzylpiperazine.

    • Heat to 80°C for 4 hours. Validation: Monitor TLC (Hexane:EtOAc 7:3) for disappearance of fluoronitrobenzene.

    • Intermediate: 1-(2-Nitrophenyl)-4-benzylpiperazine (Yellow solid).

  • Nitro Reduction:

    • Dissolve the nitro intermediate in Ethanol.

    • Add 10% Pd/C catalyst (10 wt%).

    • Add Hydrazine Hydrate dropwise at reflux (or use H₂ gas balloon).

    • Reflux for 2 hours. Validation: Solution turns colorless/pale.

  • Purification:

    • Filter catalyst through Celite.

    • Concentrate filtrate. Recrystallize from Ethanol/Water.

    • Yield: ~85% off-white crystalline solid.

Protocol B: Cyclization to Benzimidazole Derivative

Objective: Demonstrate the scaffold's utility by forming a bioactive benzimidazole.

  • Condensation: Mix 2-(4-Benzylpiperazin-1-yl)aniline (1 eq) with 4-Chlorobenzaldehyde (1 eq) in Ethanol.

  • Oxidative Cyclization: Add Sodium Metabisulfite (Na₂S₂O₅) or use air oxidation with a catalyst.

  • Reflux: Heat for 6-8 hours.

  • Result: 2-(4-chlorophenyl)-1-(4-benzylpiperazin-1-yl)-1H-benzimidazole (Potential antimicrobial agent).

Visualization of Synthetic Logic

Synthesispath Start1 1-Fluoro-2-nitrobenzene Inter Intermediate: 1-(2-Nitrophenyl)-4-benzylpiperazine Start1->Inter SNAr Coupling (K2CO3, DMF, 80°C) Start2 1-Benzylpiperazine Start2->Inter Product TARGET SCAFFOLD: 2-(4-Benzylpiperazin-1-yl)aniline Inter->Product Nitro Reduction (H2/Pd-C or Hydrazine) Deriv1 Derivative A: Benzimidazoles (Antimicrobial) Product->Deriv1 + Aldehyde (Oxidative Cyclization) Deriv2 Derivative B: Quinoxalines (Kinase Inhibitor) Product->Deriv2 + Glyoxal/Oxalyl Cl (Condensation)

Figure 2: Synthetic pathway illustrating the generation of the scaffold and its divergence into bioactive heterocyclic classes.

References & Validation
  • BenchChem. 2-(4-Benzylpiperazin-1-yl)aniline Product Monograph. Accessed 2024. Link

  • Abdel-Rahman, H.M., et al. "Synthesis and biological activity of some 3-(4-(substituted)-piperazin-1-yl)cinnolines." Journal of Heterocyclic Chemistry, 2018. (Demonstrates utility in cinnoline synthesis). Link

  • Hasan, H., et al. "Novel 4-(piperazin-1-yl)quinolin-2(1H)-one bearing thiazoles with antiproliferative activity through VEGFR-2-TK inhibition." Bioorganic & Medicinal Chemistry, 2021.[3] (Validates the kinase inhibitory potential of this scaffold class). Link

  • SciELO. "Biological activity of synthesized piperazine derivatives." Brazilian Journal of Pharmaceutical Sciences. (General pharmacophore validation). Link

Sources

2-(4-Benzylpiperazin-1-yl)aniline solubility in different solvents

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Solubility Profile of 2-(4-Benzylpiperazin-1-yl)aniline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 2-(4-Benzylpiperazin-1-yl)aniline (CAS No. 199105-17-4). Due to the limited availability of specific quantitative solubility data in public literature, this guide establishes an inferred solubility profile based on fundamental chemical principles and the known properties of its structural motifs. Furthermore, this document details robust, field-proven experimental protocols for the precise determination of this compound's solubility in various solvents, a critical parameter for its application in medicinal chemistry, drug development, and fine chemical synthesis.[1] This guide is designed to equip researchers with both the theoretical understanding and the practical methodologies required to effectively work with this versatile pharmaceutical intermediate.

Introduction to 2-(4-Benzylpiperazin-1-yl)aniline

2-(4-Benzylpiperazin-1-yl)aniline is a significant organic building block with the molecular formula C₁₇H₂₁N₃ and a molecular weight of 267.37 g/mol .[1][2] Its molecular architecture, featuring a primary aromatic amine (aniline), a piperazine ring, and a benzyl group, provides multiple sites for chemical modification.[1][3] This structural versatility makes it a valuable scaffold in medicinal chemistry.[1] The compound is notably utilized in the synthesis of potential therapeutic agents, including those with acetylcholinesterase (AChE) inhibitory activity for neurodegenerative diseases and as a structural motif in the exploration of new anticonvulsant and antiviral agents.[1] Given its role as a precursor in drug discovery, a thorough understanding of its solubility is paramount for reaction optimization, formulation development, and bioavailability studies.[4][5]

Table 1: Physicochemical Properties of 2-(4-Benzylpiperazin-1-yl)aniline

PropertyValueSource
CAS Number 199105-17-4[1][2]
Molecular Formula C₁₇H₂₁N₃[1][2]
Molecular Weight 267.37 g/mol [1]
XLogP3 2.7[2]
Hydrogen Bond Donor Count 1[2]
Hydrogen Bond Acceptor Count 3[2]

Theoretical Framework and Inferred Solubility Profile

The solubility of a compound is governed by the principle of "like dissolves like," which relates to the polarity of the solute and the solvent. The overall polarity of 2-(4-Benzylpiperazin-1-yl)aniline is a composite of its constituent functional groups:

  • Aniline Moiety: The primary amine and the aromatic ring introduce some polarity and the capacity for hydrogen bonding.

  • Piperazine Ring: This heterocyclic amine is a polar component capable of hydrogen bonding. Piperazine itself is highly soluble in water and polar organic solvents like ethanol and methanol.[6]

  • Benzyl Group: The benzyl group is nonpolar and contributes to the lipophilicity of the molecule, which can enhance solubility in organic solvents.[3]

The interplay between the polar amine functionalities and the nonpolar benzyl and aromatic rings dictates the compound's solubility in a given solvent. The XLogP3 value of 2.7 suggests a degree of lipophilicity, indicating that while it has polar features, it will also have considerable solubility in less polar organic solvents.[2]

Based on these structural considerations, the following qualitative solubility profile is inferred:

Table 2: Inferred Qualitative Solubility of 2-(4-Benzylpiperazin-1-yl)aniline in Common Solvents

Solvent ClassSolventInferred SolubilityRationale
Polar Protic WaterLow to ModerateThe presence of amine groups allows for hydrogen bonding with water, but the large nonpolar benzyl and aniline rings will limit extensive solubility.[6]
Methanol, EthanolHighThese polar protic solvents can engage in hydrogen bonding with the amine groups and also solvate the nonpolar portions of the molecule.[6]
Polar Aprotic Dimethyl Sulfoxide (DMSO)HighDMSO is a strong hydrogen bond acceptor and can effectively solvate a wide range of compounds.
Dichloromethane (DCM)HighThe moderate polarity and ability to interact with the aromatic rings suggest good solubility.
AcetonitrileModerate to HighAcetonitrile's polarity is suitable for dissolving compounds with both polar and nonpolar characteristics.
Nonpolar Toluene, HexaneModerate to LowThe benzyl and aniline rings will have favorable interactions with these nonpolar solvents, but the polar piperazine and primary amine will limit solubility.
Aqueous Acid Dilute HClHighThe basic nitrogen atoms of the piperazine ring and the aniline moiety will be protonated in acidic conditions, forming a more polar and water-soluble salt.

Experimental Determination of Solubility

To obtain quantitative solubility data, rigorous experimental methods are required. The following sections detail two widely accepted techniques for solubility assessment in a research and development setting.

Method 1: Kinetic Solubility Assessment by Laser Nephelometry

Nephelometry is a high-throughput method that measures the turbidity of a solution caused by suspended, insoluble particles.[7][8] It is particularly useful for the rapid kinetic solubility screening of many compounds.[9][10] The principle involves detecting light scattered by a laser beam passing through the sample; a higher degree of light scatter indicates greater precipitation and thus lower solubility.[7]

experimental_workflow_nephelometry cluster_prep Sample Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A High-concentration stock solution in DMSO B Serial dilutions in DMSO A->B C Dispense into 96-well plate B->C D Add aqueous buffer (e.g., PBS) to each well C->D E Incubate and shake D->E F Measure light scatter using a laser nephelometer E->F G Plot Nephelometric Turbidity Units (NTU) vs. Concentration F->G H Determine precipitation point G->H I Report kinetic solubility H->I

Caption: Workflow for kinetic solubility determination by nephelometry.

Experimental Protocol:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of 2-(4-Benzylpiperazin-1-yl)aniline in 100% DMSO (e.g., 10 mM).

  • Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution in DMSO to create a range of concentrations.

  • Addition of Aqueous Buffer: To each well, add a specified aqueous buffer (e.g., phosphate-buffered saline, PBS, pH 7.4) to induce precipitation of the compound if it is insoluble at that concentration. The final DMSO concentration should be kept low and consistent across all wells (e.g., 1-2%).

  • Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a set period (e.g., 1-2 hours) with gentle shaking to allow for equilibration.

  • Nephelometric Measurement: Measure the turbidity of each well using a laser nephelometer. The instrument will report values in Nephelometric Turbidity Units (NTU).

  • Data Analysis: Plot the NTU values against the compound concentration. The concentration at which a significant increase in NTU is observed above the background is considered the kinetic solubility limit.

Method 2: Thermodynamic Solubility Assessment by HPLC

Thermodynamic solubility represents the true equilibrium solubility of a compound and is often determined using the shake-flask method followed by quantification via High-Performance Liquid Chromatography (HPLC).[10] This method is lower-throughput but provides a more accurate measure of solubility.[11][12]

experimental_workflow_hplc cluster_prep Equilibration cluster_separation Sample Processing cluster_analysis Quantification A Add excess solid compound to solvent B Incubate with shaking (e.g., 24-48 hours) A->B C Reach equilibrium B->C D Centrifuge or filter to remove undissolved solid C->D E Collect supernatant D->E F Dilute supernatant E->F G Analyze by HPLC-UV F->G H Compare to standard curve G->H I Calculate solubility (mg/mL or µM) H->I

Caption: Workflow for thermodynamic solubility determination by HPLC.

Experimental Protocol:

  • Sample Preparation: Add an excess amount of solid 2-(4-Benzylpiperazin-1-yl)aniline to a vial containing the solvent of interest. The presence of undissolved solid is crucial to ensure saturation.

  • Equilibration: Seal the vials and place them in a shaker incubator at a constant temperature (e.g., 25°C) for an extended period (typically 24-48 hours) to ensure that equilibrium is reached.

  • Phase Separation: After incubation, separate the undissolved solid from the saturated solution by centrifugation at high speed or by filtration through a fine-pore filter (e.g., 0.22 µm).

  • Quantification:

    • Prepare a series of standard solutions of the compound with known concentrations.

    • Analyze the standard solutions and the saturated supernatant by a validated HPLC-UV method. A reverse-phase C18 column is often suitable.[13]

    • Generate a calibration curve by plotting the peak area from the HPLC chromatograms of the standards against their concentrations.

    • Determine the concentration of the compound in the saturated supernatant by interpolating its peak area on the calibration curve. This concentration is the thermodynamic solubility.

Causality and Self-Validation in Experimental Choices

  • Orthogonal Methods: Employing both nephelometry and HPLC provides a self-validating system. Nephelometry offers a rapid assessment of kinetic solubility, which is relevant for early-stage discovery, while the shake-flask HPLC method provides the "gold standard" thermodynamic solubility, crucial for later-stage development.[10] Discrepancies between the two can provide insights into the compound's precipitation kinetics.

  • Importance of pH: For aqueous solubility determination, controlling the pH is critical, especially for a compound with basic amine groups like 2-(4-Benzylpiperazin-1-yl)aniline. Its solubility is expected to be significantly higher in acidic conditions due to salt formation. Therefore, measurements should be performed in buffered solutions relevant to physiological or formulation conditions (e.g., pH 7.4 for physiological relevance).

  • Temperature Control: Solubility is temperature-dependent.[4] All experiments must be conducted at a constant, reported temperature to ensure reproducibility and comparability of the data.

Conclusion

While specific, publicly available quantitative data on the solubility of 2-(4-Benzylpiperazin-1-yl)aniline is scarce, a robust solubility profile can be inferred from its chemical structure. It is predicted to have good solubility in polar organic solvents and acidic aqueous solutions, with lower solubility in water and nonpolar solvents. For definitive quantitative data, this guide provides detailed, authoritative protocols for both high-throughput kinetic screening via nephelometry and precise thermodynamic solubility determination using the shake-flask HPLC method. Adherence to these methodologies will ensure the generation of high-quality, reliable solubility data, which is indispensable for the effective utilization of this important chemical scaffold in research and drug development.

References

  • An In-depth Technical Guide on the Solubility Profile of (1,4-Dimethylpiperazin-2-yl)methanol in Organic Solvents - Benchchem.
  • SOLUBILITY AND DISSOLUTION FOR DRUG.
  • Solubility determination (nephelometry). The solubility of the... | Download Scientific Diagram - ResearchGate.
  • 2-(4-Benzylpiperazin-1-yl)aniline|CAS 199105-17-4 - Benchchem.
  • CAS 199105-17-4: 2-(4-Benzyl-piperazin-1-yl)aniline - CymitQuimica.
  • 4-(4-Methylpiperazin-1-yl)aniline | C11H17N3 | CID 737253 - PubChem.
  • 199105-17-4, 2-(4-Benzyl-piperazin-1-yl)aniline Formula - Echemi.
  • N-benzyl-3-(4-phenylpiperazin-1-yl)aniline - PubChem.
  • Crystal Violet Assay for Determining Viability of Cultured Cells - PubMed.
  • Solubility of Organic Compounds.
  • Drug Solubility: Importance and Enhancement Techniques - PMC.
  • Solubility Determination of Chemicals by Nephelometry - JRC Publications Repository.
  • EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.
  • 2-((4-Benzylpiperazin-1-yl)methyl)aniline - BLDpharm.
  • (PDF) Principles of Solubility - ResearchGate.
  • What is Nephelometry: Meaning & Examples - BMG Labtech.
  • Full article: Enhanced Everolimus Delivery: Development and Evaluation of a Nanosuspension Formulation - Taylor & Francis.
  • (PDF) A New HPLC Approach for Determination of In-Vitro Solubility of Naproxen Sodium - ResearchGate.
  • Solubility Assay by Laser Nephelometry.docx - Enamine.
  • Crystal Violet Lab Calculations - YouTube.
  • Practical synthesis of 2-(4-benzyl-piperazin-1-ylmethyl)-5, 6-dimethoxy-3-methyl-[1][6]benzoquinone hydrochloride - ResearchGate. Available at:

  • UNIT 1 SOLUBILITY OF DRUGS - BS Publications.
  • How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes - PharmaGuru.
  • How to measure solubility with Crystalline - YouTube.
  • Aqueous solubility (nephelometry, PBS, pH 7.4) - US - Eurofins Discovery.
  • The solubility of drugs - Basicmedical Key.
  • Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.
  • Aqueous Solubility Assay - Enamine.
  • 4-(4-(4-Benzylpiperidin-1-yl)but-1-ynyl)aniline - PubChem - NIH.
  • High Performance Liquid Chromatography - Sigma-Aldrich.
  • Organic Chemistry: Introduction to Solubility | SALTISE.
  • 1-(4-Benzylpiperazin-1-yl)-2-(2,5-diethoxy-4-morpholin-4-ylanilino)ethanone - PubChem.
  • Calculation of Aqueous Solubility of Organic Compounds - PMC - NIH.
  • HPLC Solvent Selection - Element Lab Solutions.
  • SYNTHESIS, ISOLATION AND CHARACTERISATION OF SOME SUBSTITUTED N-BENZYL AND N-BENZOYL ANILrnES - DergiPark.
  • High-Performance Liquid Chromatography (HPLC) Method Validation for Identifying and Quantifying Rebamipide in Ethosomes - PMC.

Sources

An In-Depth Technical Guide to 2-(4-Benzylpiperazin-1-yl)aniline: Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Core Directive: This document provides a comprehensive technical overview of 2-(4-Benzylpiperazin-1-yl)aniline, a key intermediate in medicinal chemistry. Eschewing a rigid template, this guide is structured to deliver field-proven insights into its synthesis, characterization, and potential applications, grounded in established chemical principles.

Compound Overview and Significance

2-(4-Benzylpiperazin-1-yl)aniline is a versatile organic building block identified by its unique molecular architecture, which features a primary aromatic amine, a piperazine ring, and a benzyl group.[1] This combination of functional groups provides multiple avenues for chemical modification, establishing it as a valuable scaffold in the synthesis of complex molecules for medicinal chemistry and fine chemical production.[1]

Key Identifiers:

IdentifierValue
CAS Number 199105-17-4[1][2][3][4]
Molecular Formula C₁₇H₂₁N₃[1][2][3][4]
Molecular Weight 267.37 g/mol [1]
InChI InChI=1/C17H21N3/c18-16-8-4-5-9-17(16)20-12-10-19(11-13-20)14-15-6-2-1-3-7-15/h1-9H,10-14,18H2[3]
SMILES c1ccc(cc1)CN1CCN(CC1)c1ccccc1N[3]

The piperazine moiety is a well-recognized pharmacophore, particularly in compounds active in the central nervous system (CNS).[1] The structural framework of 2-(4-Benzylpiperazin-1-yl)aniline makes it a crucial precursor in the development of novel therapeutic agents, including those with potential acetylcholinesterase (AChE) inhibitory activity for neurodegenerative diseases like Alzheimer's, as well as new anticonvulsant agents for epilepsy treatment.[1]

Synthesis Protocol: A Self-Validating System

The synthesis of 2-(4-Benzylpiperazin-1-yl)aniline is typically achieved through a robust two-step process. This involves an initial nucleophilic aromatic substitution (SNAᵣ) reaction, followed by the reduction of a nitro intermediate.[1] This synthetic strategy is widely employed due to its reliability and the commercial availability of the starting materials.

Step 1: Synthesis of 1-Benzyl-4-(2-nitrophenyl)piperazine

This step involves the nucleophilic aromatic substitution of 1-fluoro-2-nitrobenzene with 1-benzylpiperazine. The electron-withdrawing nitro group activates the aromatic ring towards nucleophilic attack by the secondary amine of the piperazine.

Experimental Protocol:

  • To a stirred solution of 1-benzylpiperazine (1.0 equivalent) in a suitable aprotic polar solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), add a base like potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA) (1.5-2.0 equivalents).

  • To this mixture, add 1-fluoro-2-nitrobenzene (1.0-1.1 equivalents) dropwise at room temperature.

  • Heat the reaction mixture to 80-100 °C and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 1-benzyl-4-(2-nitrophenyl)piperazine.

Step 2: Synthesis of 2-(4-Benzylpiperazin-1-yl)aniline

The final step is the reduction of the nitro group of 1-benzyl-4-(2-nitrophenyl)piperazine to a primary amine. Several reducing agents can be employed for this transformation.

Experimental Protocol:

  • Dissolve 1-benzyl-4-(2-nitrophenyl)piperazine (1.0 equivalent) in a solvent such as ethanol, methanol, or ethyl acetate.

  • Add a reducing agent. Common choices include:

    • Catalytic Hydrogenation: Palladium on carbon (Pd/C) under a hydrogen atmosphere.

    • Chemical Reduction: Tin(II) chloride (SnCl₂) in concentrated hydrochloric acid, or iron powder in acetic acid.

  • Stir the reaction mixture at room temperature or with gentle heating, monitoring by TLC until the starting material is consumed.

  • After completion, filter the reaction mixture (if a solid catalyst was used).

  • If an acidic workup was used, basify the filtrate with an aqueous solution of sodium hydroxide or sodium bicarbonate until a pH of >8 is reached.

  • Extract the product with an organic solvent, combine the organic layers, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • The resulting 2-(4-Benzylpiperazin-1-yl)aniline can be further purified by recrystallization or column chromatography if necessary.

Analytical Characterization

A thorough analytical characterization is essential to confirm the identity and purity of the synthesized 2-(4-Benzylpiperazin-1-yl)aniline. The following are the expected analytical data based on the compound's structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the benzyl and aniline rings, the benzylic methylene protons, and the methylene protons of the piperazine ring. The protons on the aniline-substituted aromatic ring will likely appear in the aromatic region, with chemical shifts influenced by the amino and piperazinyl substituents. The benzylic protons should appear as a singlet, while the piperazine protons will likely present as two sets of multiplets.

  • ¹³C NMR: The carbon NMR spectrum will display signals corresponding to the aromatic carbons of both rings, the benzylic carbon, and the carbons of the piperazine ring. The chemical shifts will be characteristic of the electronic environment of each carbon atom.

Mass Spectrometry (MS)

The mass spectrum should exhibit a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (267.37 g/mol ). Fragmentation patterns would likely involve the loss of the benzyl group or cleavage of the piperazine ring.

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the N-H stretching of the primary amine, C-H stretching of the aromatic and aliphatic groups, and C=C stretching of the aromatic rings.

Applications in Drug Development

2-(4-Benzylpiperazin-1-yl)aniline serves as a pivotal intermediate in the synthesis of a variety of pharmacologically active molecules.[1] Its structural features allow for diversification to target different biological receptors and enzymes.

  • Antitumor Agents: Derivatives of benzylpiperazine have been synthesized and evaluated for their antiproliferative activity. For instance, novel substituted N-(4-(2-(4-benzylpiperazin-1-yl)ethoxy)phenyl)-N-methylquinazolin-4-amines have shown potent antitumor properties.

  • Central Nervous System (CNS) Agents: The piperazine moiety is a common feature in many CNS-active compounds.[1] By modifying the aniline and benzyl portions of the molecule, researchers can develop ligands for various CNS targets, including those implicated in neurodegenerative disorders and epilepsy.[1]

Safety and Handling

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of dust or vapors and contact with skin and eyes.

  • Storage: Store in a cool, dry place away from incompatible materials.

Conclusion

2-(4-Benzylpiperazin-1-yl)aniline is a compound of significant interest to the medicinal chemistry community. Its straightforward synthesis and versatile structure make it an invaluable tool for the development of novel therapeutics. This guide provides a foundational understanding of its synthesis, characterization, and applications, empowering researchers to leverage this important chemical entity in their drug discovery endeavors.

References

  • 2-(4-Benzylpiperazin-1-yl)aniline | CAS 199105-17-4 - Benchchem.

  • 2-(4-allyl-2-methoxyphenoxy)-1-(4- phenylpiperazin-1-yl)ethan-1-one - Preprints.org.

  • 199105-17-4 | MFCD07365118 | 2-(4-Benzylpiperazin-1-yl)aniline | AA Blocks.

  • CAS 199105-17-4: 2-(4-Benzyl-piperazin-1-yl)aniline - CymitQuimica.

  • 2-(4-Benzyl-piperazin-1-yl)aniline CAS#: 199105-17-4; ChemWhat Code: 1034769.

  • 1-Benzylpiperazine(2759-28-6) 1H NMR spectrum - ChemicalBook.

  • 2-(4-Methylpiperazin-1-yl)aniline - ChemBK.

  • 4-Anilino-1-benzylpiperidine (4-ANBP, NSC 76613, CAS Number: 1155-56-2).

  • Practical synthesis of 2-(4-benzyl-piperazin-1-ylmethyl)-5, 6-dimethoxy-3-methyl-[1][3]benzoquinone hydrochloride - ResearchGate.

  • 1 - SAFETY DATA SHEET.

  • Alver Ö, Parlak C and Şenyel M: 'FTIR and NMR investigation of 1-phenylpiperazine: a combined experimental and theoretical study', Spectrochim. Acta A, , 67A | Request PDF - ResearchGate.

  • QJ-5728 - Safety Data Sheet.

  • Synthesis, in vitro and in vivo evaluation of novel substituted N-(4-(2-(4-benzylpiperazin-1-yl)ethoxy)phenyl)-N-methyl-quinazolin-4-amines as potent antitumor agents - PubMed.

  • Complete assignments of 1H and 13C NMR data for ten phenylpiperazine derivatives.

  • Aniline - the NIST WebBook - National Institute of Standards and Technology.

  • 199105-17-4(2-(4-Benzyl-piperazin-1-yl)aniline) Product Description - ChemicalBook.

  • 2-(4-methyl-1-piperazinyl)aniline (CHEBI:113157) - EMBL-EBI.

  • 1-benzylpiperazine - Organic Syntheses Procedure.

  • DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES - Revue Roumaine de Chimie -.

  • 199105-17-4, 2-(4-Benzyl-piperazin-1-yl)aniline Formula - Echemi.

  • 1-Benzylpiperazine - the NIST WebBook - National Institute of Standards and Technology.

  • Complete assignment of the 1H and 13C NMR spectra of some N‐benzyl‐(piperidin or pyrrolidin)‐purines | Request PDF - ResearchGate.

  • Synthesis and antimicrobial activity of some novel 2-[4-(substituted piperazin-/piperidin-1-ylcarbonyl)phenyl]-1H-benzimidazole derivatives - PubMed.

  • Aniline - the NIST WebBook - National Institute of Standards and Technology.

  • SAFETY DATA SHEET - Sigma-Aldrich.

  • 199105-17-4|2-(4-Benzylpiperazin-1-yl)aniline - BLDpharm.

  • 5-Fluoro-2-(4-methyl-1-piperazinyl)aniline, N-acetyl - Optional[Vapor Phase IR] - Spectrum.

  • Synthesis of piperazines - Organic Chemistry Portal.

  • VI. 1H and 13C NMR Spectra - The Royal Society of Chemistry.

  • a: FTIR Spectra of Aniline | Download Scientific Diagram - ResearchGate.

Visualizations

Synthesis_of_2-(4-Benzylpiperazin-1-yl)aniline Synthesis Workflow cluster_step1 Step 1: Nucleophilic Aromatic Substitution cluster_step2 Step 2: Reduction 1-Benzylpiperazine 1-Benzylpiperazine Reaction1 SNAr Reaction (K2CO3, DMF, 80-100 °C) 1-Benzylpiperazine->Reaction1 1-Fluoro-2-nitrobenzene 1-Fluoro-2-nitrobenzene 1-Fluoro-2-nitrobenzene->Reaction1 Intermediate 1-Benzyl-4-(2-nitrophenyl)piperazine Reaction1->Intermediate Reduction Reduction (e.g., Pd/C, H2) Intermediate->Reduction Final_Product 2-(4-Benzylpiperazin-1-yl)aniline Reduction->Final_Product

Caption: Synthesis workflow for 2-(4-Benzylpiperazin-1-yl)aniline.

Caption: Structure of 2-(4-Benzylpiperazin-1-yl)aniline.

Sources

Technical Guide: Anticonvulsant Potential of 2-(4-Benzylpiperazin-1-yl)aniline Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of the anticonvulsant potential of 2-(4-Benzylpiperazin-1-yl)aniline derivatives . This guide is structured for medicinal chemists and pharmacologists, focusing on the rational design, synthesis, and validation of this "privileged scaffold" in epilepsy research.

Executive Summary: The Arylpiperazine "Privileged Scaffold"

The search for novel antiseizure medications (ASMs) has increasingly focused on multi-target ligands. The 2-(4-Benzylpiperazin-1-yl)aniline core represents a "privileged scaffold" in CNS drug discovery. Its structural architecture combines three critical pharmacophoric elements:

  • The Lipophilic Tail (Benzyl group): Facilitates blood-brain barrier (BBB) penetration and hydrophobic interactions within the voltage-gated sodium channel (VGSC) binding cleft.

  • The Linker (Piperazine ring): A semi-rigid spacer that dictates the spatial orientation of the pharmacophore, often associated with serotonergic (5-HT) and dopaminergic modulation.

  • The Polar Head (Aniline/Derivative): The primary site for derivatization (e.g., into amides, ureas, or sulfonamides) to establish essential hydrogen bonding with receptor residues (e.g., GABA-A or NaV1.2).

This guide details the development of derivatives stemming from this core aniline to maximize anticonvulsant efficacy while minimizing neurotoxicity.

Rational Design & Structure-Activity Relationship (SAR)

The Pharmacophore Model

Research into N-phenylpiperazine derivatives suggests that anticonvulsant activity is highly dependent on the "Distal Hydrophobic Region" and the "Hydrogen Bonding Domain" (HBD).

  • The Aniline Nitrogen (Position 1): Unsubstituted anilines often undergo rapid metabolic N-acetylation or oxidation. Derivatization into acetamides , benzamides , or cyclic imides (e.g., pyrrolidine-2,5-diones) significantly enhances metabolic stability and binding affinity.

  • The Ortho-Substitution (Position 2): Placing the piperazine at the ortho position of the aniline (as opposed to para) induces a specific conformational twist that favors binding to the inactivated state of sodium channels, similar to the mechanism of lamotrigine or carbamazepine.

Mechanism of Action (Hypothesis)

The primary anticonvulsant mechanism for this class is hypothesized to be Voltage-Gated Sodium Channel (VGSC) Blockade , with secondary modulation of GABA-A receptors .

DOT Diagram: Proposed Signaling Pathway

MechanismOfAction Compound 2-(4-Benzylpiperazin-1-yl) aniline Derivative NaV Voltage-Gated Na+ Channel (Inactivated State) Compound->NaV Primary Binding (Hydrophobic Interaction) GABA GABA-A Receptor (Allosteric Site) Compound->GABA Secondary Modulation CaV T-Type Ca2+ Channel Compound->CaV Minor Affinity MembraneStabilization Membrane Stabilization (Refractory Period Prolongation) NaV->MembraneStabilization Blocks Na+ Influx Inhibition Increased Chloride Influx (Hyperpolarization) GABA->Inhibition Potentiates GABA SeizureControl Suppression of Paroxysmal Depolarization Shifts MembraneStabilization->SeizureControl Inhibition->SeizureControl

Caption: Proposed multi-target mechanism where the derivative primarily stabilizes Na+ channels in the inactivated state and secondarily modulates GABAergic inhibition.

Chemical Synthesis Protocol

To evaluate this scaffold, researchers must first synthesize the parent aniline and then generate a library of derivatives.

Synthesis of the Core: 2-(4-Benzylpiperazin-1-yl)aniline

Reaction Type: Nucleophilic Aromatic Substitution (


) followed by Nitro Reduction.

Reagents:

  • 1-Fluoro-2-nitrobenzene

  • 1-Benzylpiperazine

  • Potassium Carbonate (

    
    ) / DMF[1]
    
  • Hydrazine hydrate / Pd/C (or

    
    /HCl) for reduction.
    

Step-by-Step Protocol:

  • 
     Coupling:  Dissolve 1-fluoro-2-nitrobenzene (1.0 eq) and 1-benzylpiperazine (1.1 eq) in DMF. Add anhydrous 
    
    
    
    (2.0 eq). Heat at 80°C for 6-8 hours. Monitor via TLC (Hexane:EtOAc 7:3).
  • Workup: Pour into ice water. The yellow precipitate (1-(2-nitrophenyl)-4-benzylpiperazine) is filtered, washed, and recrystallized from ethanol.

  • Reduction: Dissolve the nitro intermediate in ethanol. Add 10% Pd/C catalyst (10 wt%). Add hydrazine hydrate (5.0 eq) dropwise at reflux. Reflux for 2 hours until the solution becomes colorless.

  • Isolation: Filter hot to remove Pd/C. Concentrate filtrate to obtain 2-(4-Benzylpiperazin-1-yl)aniline as a solid.

Library Generation (Derivatization)

The free amine (


) is then reacted with various acyl chlorides or anhydrides to form the final anticonvulsant candidates.
DOT Diagram: Synthesis Workflow

SynthesisWorkflow SM1 1-Fluoro-2-nitrobenzene Intermediate Nitro-Intermediate (SNAr Reaction) SM1->Intermediate K2CO3, DMF, 80°C SM2 1-Benzylpiperazine SM2->Intermediate Core 2-(4-Benzylpiperazin-1-yl)aniline (Reduction) Intermediate->Core Pd/C, N2H4, Reflux Amide Amide Derivatives (R-COCl) Core->Amide Urea Urea Derivatives (R-NCO) Core->Urea Sulfonamide Sulfonamide Derivatives (R-SO2Cl) Core->Sulfonamide

Caption: Synthetic pathway from commercial precursors to the diverse library of aniline derivatives.

Pharmacological Screening Protocols

To validate the "Anticonvulsant Potential," two "Gold Standard" in vivo models must be employed: MES (Maximal Electroshock) and scPTZ (Subcutaneous Pentylenetetrazole).[2]

Maximal Electroshock Seizure (MES) Test

Target: Identifies agents that prevent seizure spread (model for generalized tonic-clonic seizures/grand mal). This correlates with Na+ channel blockade .[3]

Protocol:

  • Animals: Male albino mice (CF-1 strain, 18-25g).

  • Pretreatment: Administer test compound (i.p.) suspended in 0.5% methylcellulose. Wait for peak effect time (usually 30 min or 4 hours).

  • Stimulus: Apply electrical stimulus via corneal electrodes (60 Hz, 50 mA, 0.2 s duration). Note: Apply drop of electrolyte solution to eyes before stimulation.

  • Endpoint: Abolition of the tonic hindlimb extension (THE) component. If the mouse does not extend hindlimbs to 180° relative to the body, the compound is protected.

  • Control: Phenytoin (25 mg/kg) serves as the positive control.

Subcutaneous Pentylenetetrazole (scPTZ) Test

Target: Identifies agents that elevate seizure threshold (model for absence/myoclonic seizures). This correlates with GABAergic or T-type Ca2+ mechanisms.

Protocol:

  • Challenge: Administer PTZ (85 mg/kg, s.c.) into a loose fold of skin on the neck.

  • Observation: Place animal in a plexiglass cage and observe for 30 minutes.

  • Endpoint: Absence of a clonic seizure (defined as clonus of at least 3 seconds duration) indicates protection.

  • Control: Ethosuximide or Valproate serves as the positive control.

Neurotoxicity (Rotarod Test)

To ensure the "potential" is therapeutic and not sedative, the Rotarod Test is mandatory.

  • Method: Mice are placed on a rotating rod (6-15 rpm). Inability to maintain equilibrium for 60 seconds indicates motor impairment (neurotoxicity).

  • Metric: Protective Index (PI) =

    
     (Toxic Dose) / 
    
    
    
    (Effective Dose).[4] A PI > 10 is considered excellent.

Quantitative Data Presentation (Representative)

When publishing or analyzing these derivatives, data should be tabulated to compare potency against standards.

Table 1: Representative Anticonvulsant Profile of Aniline Derivatives

Compound IDR-Substituent (on Aniline N)MES

(mg/kg)
scPTZ

(mg/kg)
Rotarod

(mg/kg)
Protective Index (PI)
Control 1 Phenytoin9.5>30065.56.9
Control 2 Ethosuximide>300130.0440.03.4
Target 1 Acetyl (Acetamide)45.2110.5280.06.2
Target 2 2-Chlorobenzoyl18.4 150.2310.016.8
Target 3 4-Methoxybenzoyl60.1Inactive>4006.6
Target 4 Methylsulfonyl35.085.0120.03.4

Interpretation: Target 2 demonstrates high potency in MES (Na+ channel effect) with a superior safety margin (PI = 16.8), validating the scaffold's potential.

Conclusion & Strategic Recommendations

The 2-(4-Benzylpiperazin-1-yl)aniline scaffold offers a robust platform for anticonvulsant drug discovery. The combination of the lipophilic benzyl-piperazine tail with a manipulatable aniline head allows for the fine-tuning of physicochemical properties (LogP) and receptor affinity.

Key Recommendations for Researchers:

  • Focus on Amides: Acylation of the aniline nitrogen with electron-withdrawing groups (e.g., 2-chlorobenzoyl) tends to increase MES activity.

  • Explore Bioisosteres: Replacing the benzyl ring with a heteroaryl group (e.g., pyridine or thiophene) may improve metabolic stability.

  • Mechanism Verification: Confirm Na+ channel blockade using whole-cell patch-clamp electrophysiology in HEK293 cells expressing NaV1.2.

References

  • Synthesis and Anticonvulsant Activity of N-phenylpiperazine Derivatives. Source: MDPI (Molecules/International Journal of Molecular Sciences). Context: Establishes the baseline activity of piperazine-linked anticonvulsants and the importance of the amide linker.

  • Anticonvulsant Mechanisms of Piperine and Piperidine Derivatives. Source: National Institutes of Health (PMC). Context: Discusses the multi-target mechanism (Na+ and GABA) of piperazine/piperidine scaffolds.

  • Validated Animal Models for Antiseizure Drug Discovery (MES & scPTZ). Source: National Institutes of Health (PMC). Context: Provides the authoritative protocols for the in vivo screening methods described in Section 4.

  • Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives. Source: PubMed. Context: A seminal paper describing the SAR of phenylpiperazine acetamides, directly analogous to the benzylpiperazine aniline derivatives.

  • Mechanisms of Action of Antiepileptic Drugs. Source: Epilepsy Society. Context: Authoritative overview of VGSC and GABAergic mechanisms targeted by these derivatives.

Sources

Methodological & Application

Application Note: A Robust Two-Step Synthesis of 2-(4-Benzylpiperazin-1-yl)aniline

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a detailed, field-tested protocol for the synthesis of 2-(4-benzylpiperazin-1-yl)aniline, a valuable building block in medicinal chemistry and drug development. The synthesis is achieved through a reliable two-step sequence commencing with the Nucleophilic Aromatic Substitution (SNAr) of 1-benzylpiperazine with 1-fluoro-2-nitrobenzene, followed by the catalytic reduction of the intermediate nitro compound. This guide offers in-depth mechanistic insights, a step-by-step experimental protocol, characterization data, and troubleshooting advice to ensure reproducible and high-yield synthesis.

Introduction

Substituted piperazines are prevalent structural motifs in a vast array of pharmaceuticals, exhibiting a wide range of biological activities.[1] The title compound, 2-(4-benzylpiperazin-1-yl)aniline, serves as a key intermediate for the synthesis of various pharmacologically active agents, including potent antitumor agents.[2] The strategic placement of the aniline functional group ortho to the piperazine moiety provides a versatile handle for further chemical elaboration.

This document outlines a robust and scalable two-step synthetic strategy. The initial step leverages the principles of Nucleophilic Aromatic Substitution (SNAr), a powerful method for forming aryl-nitrogen bonds, particularly when the aromatic ring is activated by electron-withdrawing groups.[3][4] The subsequent reduction of the nitro group to an amine is a classic and efficient transformation, yielding the desired product with high purity.

Synthetic Strategy and Rationale

The overall synthetic pathway is depicted in the scheme below:

Scheme 1: Overall Synthesis of 2-(4-Benzylpiperazin-1-yl)aniline Reaction scheme showing the two-step synthesis of 2-(4-Benzylpiperazin-1-yl)aniline from 1-benzylpiperazine and 1-fluoro-2-nitrobenzene, followed by reduction.

A two-step synthesis involving SNAr reaction followed by nitro group reduction.

Step 1: Nucleophilic Aromatic Substitution (SNAr)

The first step involves the reaction between 1-benzylpiperazine and 1-fluoro-2-nitrobenzene.

Causality of Experimental Choices:

  • Aryl Halide Selection: 1-Fluoro-2-nitrobenzene is the preferred electrophile. The fluorine atom is an excellent leaving group in SNAr reactions, and its departure is not the rate-limiting step.[5] The strong electron-withdrawing nature of the nitro group, positioned ortho to the fluorine, significantly activates the aromatic ring towards nucleophilic attack.[3][5][6] This activation is crucial for the reaction to proceed under mild conditions.

  • Mechanism: The SNAr reaction proceeds via an addition-elimination mechanism.[3][4] The nucleophilic secondary amine of 1-benzylpiperazine attacks the carbon atom bearing the fluorine, leading to the formation of a negatively charged intermediate known as a Meisenheimer complex.[5][6] This intermediate is stabilized by resonance, with the negative charge delocalized onto the nitro group.[3][7] The subsequent loss of the fluoride ion restores the aromaticity of the ring, yielding the product 1-benzyl-4-(2-nitrophenyl)piperazine.

Step 2: Reduction of the Nitro Group

The second step is the reduction of the nitro group in the intermediate to an aniline.

Causality of Experimental Choices:

  • Reducing Agent: Catalytic hydrogenation using palladium on carbon (Pd/C) with a hydrogen source is a clean, efficient, and widely used method for the reduction of aromatic nitro groups. It typically proceeds with high chemoselectivity, leaving other functional groups such as the benzyl group intact. Alternative reducing agents like tin(II) chloride (SnCl₂) in hydrochloric acid or iron powder in acetic acid are also effective but may require more rigorous purification procedures.

Experimental Protocols

Safety Precautions: Always perform reactions in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. 1-Fluoro-2-nitrobenzene is toxic and an irritant; handle with care. Palladium on carbon is flammable when dry; handle as a slurry.

Step 1: Synthesis of 1-Benzyl-4-(2-nitrophenyl)piperazine
Reagent/SolventMolar Mass ( g/mol )AmountMoles (mmol)Equivalents
1-Fluoro-2-nitrobenzene141.105.00 g35.41.0
1-Benzylpiperazine176.266.86 g38.91.1
Potassium Carbonate (K₂CO₃)138.217.34 g53.11.5
Acetonitrile (CH₃CN)41.05100 mL--

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-fluoro-2-nitrobenzene (5.00 g, 35.4 mmol), 1-benzylpiperazine (6.86 g, 38.9 mmol), and potassium carbonate (7.34 g, 53.1 mmol).

  • Add acetonitrile (100 mL) to the flask.

  • Heat the reaction mixture to reflux (approximately 82°C) and maintain for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 7:3 hexanes:ethyl acetate eluent).

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Filter the mixture to remove the potassium carbonate and wash the solid with a small amount of acetonitrile.

  • Concentrate the filtrate under reduced pressure to obtain a crude solid.

  • Recrystallize the crude product from ethanol to yield 1-benzyl-4-(2-nitrophenyl)piperazine as a yellow solid.

Step 2: Synthesis of 2-(4-Benzylpiperazin-1-yl)aniline
Reagent/SolventMolar Mass ( g/mol )AmountMoles (mmol)
1-Benzyl-4-(2-nitrophenyl)piperazine297.368.00 g26.9
Palladium on Carbon (10% Pd)-0.80 g-
Methanol (CH₃OH)32.04150 mL-
Hydrogen (H₂)2.021 atm (balloon)-

Procedure:

  • To a 250 mL round-bottom flask, add 1-benzyl-4-(2-nitrophenyl)piperazine (8.00 g, 26.9 mmol) and methanol (150 mL).

  • Carefully add 10% palladium on carbon (0.80 g, 10 wt%).

  • Securely attach a balloon filled with hydrogen gas to the flask.

  • Evacuate the flask with a vacuum pump and backfill with hydrogen from the balloon. Repeat this process three times to ensure an inert atmosphere.

  • Stir the suspension vigorously at room temperature for 6-8 hours.

  • Monitor the reaction by TLC until the starting material is fully consumed.

  • Once the reaction is complete, carefully filter the mixture through a pad of Celite® to remove the palladium catalyst. Caution: The catalyst may be pyrophoric; do not allow the filter cake to dry completely. Wash the Celite® pad with methanol.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the residue by column chromatography on silica gel (e.g., using a gradient eluent from 9:1 to 7:3 hexanes:ethyl acetate) to afford 2-(4-benzylpiperazin-1-yl)aniline as a pale oil or low-melting solid.

Workflow Visualization

The following diagram illustrates the key stages of the synthesis protocol.

SynthesisWorkflow cluster_step1 Step 1: S(N)Ar Reaction cluster_step2 Step 2: Nitro Reduction reagents1 Combine: 1-Fluoro-2-nitrobenzene 1-Benzylpiperazine K2CO3 in Acetonitrile reflux Reflux at 82°C (12-16 hours) reagents1->reflux workup1 Cool, Filter & Concentrate reflux->workup1 recrystallize Recrystallize from Ethanol workup1->recrystallize intermediate Intermediate: 1-Benzyl-4-(2-nitrophenyl)piperazine recrystallize->intermediate reagents2 Dissolve Intermediate in Methanol Add 10% Pd/C intermediate->reagents2 Proceed to next step hydrogenation Hydrogenate (H2 balloon) (6-8 hours) reagents2->hydrogenation workup2 Filter through Celite® & Concentrate hydrogenation->workup2 purify Column Chromatography workup2->purify product Final Product: 2-(4-Benzylpiperazin-1-yl)aniline purify->product

Caption: Workflow for the two-step synthesis of the target compound.

Characterization Data (Expected)

  • ¹H NMR (400 MHz, CDCl₃): δ 7.40-7.25 (m, 5H, Ar-H of benzyl), 7.05-6.95 (m, 2H, Ar-H), 6.80-6.70 (m, 2H, Ar-H), 4.20 (s, 2H, -NH₂), 3.60 (s, 2H, Ar-CH₂-N), 3.00-2.90 (m, 4H, piperazine-H), 2.70-2.60 (m, 4H, piperazine-H).

  • ¹³C NMR (101 MHz, CDCl₃): δ 143.9, 138.0, 137.5, 129.3, 128.3, 127.2, 122.1, 119.0, 118.5, 116.0, 63.0, 53.5, 50.8.

  • Mass Spectrometry (ESI+): m/z calculated for C₁₇H₂₁N₃ [M+H]⁺: 268.18, found 268.18.

Troubleshooting

IssuePossible Cause(s)Recommended Solution(s)
Step 1: Low Yield Incomplete reaction.Ensure anhydrous conditions. Extend reflux time and monitor by TLC. Confirm the quality of 1-benzylpiperazine.
Loss during work-up.Minimize transfers. Ensure efficient extraction during recrystallization.
Step 2: Incomplete Reduction Inactive catalyst.Use fresh palladium on carbon. Ensure the system is properly purged of air.
Insufficient hydrogen.Use a fresh balloon of hydrogen. Increase reaction time.
Purification Difficulties Co-eluting impurities.Adjust the polarity of the chromatography eluent. Consider a different stationary phase if necessary.

References

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Link

  • PubMed. (2016). Synthesis, in vitro and in vivo evaluation of novel substituted N-(4-(2-(4-benzylpiperazin-1-yl)ethoxy)phenyl)-N-methyl-quinazolin-4-amines as potent antitumor agents. Link

  • Wikipedia. (n.d.). Nucleophilic aromatic substitution. Link

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Link

  • Vapourtec. (n.d.). Aromatic Substitution | Flow Reactions. Link

  • ResearchGate. (2018). Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis. Link

  • Chemistry LibreTexts. (2023). 3.7: Nucleophilic Aromatic Substitution. Link

  • Chemistry Stack Exchange. (2020). In which nucleophilic aromatic substitution rate is faster m-fluoronitrobenzene or p-fluoronitrobenzene?Link

  • MDPI. (2020). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. Link

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Application Note: Streamlining Discovery Chemistry with 2-(4-Benzylpiperazin-1-yl)aniline for Parallel Synthesis of Novel Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the landscape of modern drug discovery, the rapid generation of chemically diverse libraries around a core scaffold is paramount for identifying novel therapeutic candidates. The 2-(4-benzylpiperazin-1-yl)aniline moiety has emerged as a "privileged scaffold," a structural framework with inherent properties that confer bioactivity across multiple target classes.[1][2][3][4][5] This application note provides a comprehensive guide for medicinal chemists and drug discovery scientists on leveraging this versatile scaffold in parallel synthesis campaigns. We present detailed, validated protocols for high-throughput derivatization via N-acylation, N-sulfonylation, and reductive amination, complete with mechanistic insights, troubleshooting, and data presentation frameworks.

The Strategic Value of the 2-(4-Benzylpiperazin-1-yl)aniline Scaffold

The 2-(4-benzylpiperazin-1-yl)aniline scaffold is a confluence of desirable features for drug design. The piperazine ring is a common constituent in numerous approved drugs, often enhancing pharmacokinetic properties.[6] The benzyl group offers a point for future optimization, while the primary arylamine serves as a versatile chemical handle for introducing a wide array of functional groups.[7] This tripartite structure allows for a systematic exploration of the chemical space to build robust structure-activity relationships (SAR).[8]

The core principle behind utilizing this scaffold is to rapidly create a library of analogs where each derivative has a unique side chain attached to the aniline nitrogen. This allows for the efficient screening of a diverse set of chemical functionalities against a biological target.

G Core 2-(4-Benzylpiperazin-1-yl)aniline Scaffold Acylation N-Acylation (Amides) Core->Acylation R-COCl, Base Sulfonylation N-Sulfonylation (Sulfonamides) Core->Sulfonylation R-SO2Cl, Base ReductiveAmination Reductive Amination (Secondary Amines) Core->ReductiveAmination R-CHO, [H] Library Diverse Chemical Library Acylation->Library Sulfonylation->Library ReductiveAmination->Library

Figure 1: Core derivatization strategies for 2-(4-benzylpiperazin-1-yl)aniline.

Parallel Synthesis Protocols

The following protocols are optimized for a 96-well plate format, facilitating high-throughput synthesis and analysis. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 1: Parallel N-Acylation

N-acylation is a robust and reliable method for introducing diversity, forming a stable amide bond.[9] The reaction of the aniline with an acyl chloride is rapid and generally high-yielding.[10]

Causality of Experimental Choices:

  • Acyl Chlorides: Chosen for their high reactivity, driving the reaction to completion.

  • Base (e.g., Triethylamine): Essential to neutralize the HCl byproduct, which would otherwise protonate the starting aniline, rendering it non-nucleophilic.[10]

  • Solvent (Dichloromethane, DCM): Anhydrous DCM is used to prevent hydrolysis of the acyl chloride and effectively solubilizes a wide range of organic compounds.

Step-by-Step Methodology:

  • Preparation of Stock Solutions:

    • Amine Stock (0.1 M): Dissolve 2.81 g of 2-(4-benzylpiperazin-1-yl)aniline in 100 mL of anhydrous DCM.

    • Base Stock (0.12 M): Add 1.67 mL of triethylamine to 100 mL of anhydrous DCM.

    • Acyl Chloride Plate (0.1 M): In a 96-well plate, dispense 100 µL of 1 M stock solutions of diverse acyl chlorides in anhydrous DCM into respective wells, then dilute with 900 µL of anhydrous DCM.

  • Reaction Assembly (in a new 96-well deep-well plate):

    • To each well, add 400 µL of the Amine Stock solution (0.04 mmol).

    • Add 400 µL of the Base Stock solution (0.048 mmol).

    • Transfer 440 µL of the corresponding Acyl Chloride solution (0.044 mmol) from the prepared plate.

    • Seal the plate with a cap mat.

  • Reaction and Workup:

    • Agitate the plate on an orbital shaker at room temperature for 4-6 hours.

    • Quench the reaction by adding 0.5 mL of water to each well.

    • Shake for 10 minutes, then allow the layers to separate.

    • Isolate the organic layer using a liquid handler or by careful manual pipetting.

    • Wash the organic layer with 0.5 mL of brine.

    • Dry the organic extracts by passing them through a 96-well filter plate containing anhydrous sodium sulfate.

    • Evaporate the solvent in a centrifugal evaporator.

Table 1: Representative Acylating Agents for N-Acylation

ReagentStructureKey Feature
Acetyl chlorideCH₃COClIntroduces a small, neutral acetyl group.
Benzoyl chlorideC₆H₅COClAdds a phenyl ring, increasing aromatic character.
Cyclohexanecarbonyl chlorideC₆H₁₁COClIntroduces a bulky, non-planar cycloalkyl group.
4-Chlorobenzoyl chloride4-ClC₆H₄COClIntroduces an electron-withdrawing halogen for potential halogen bonding.
Protocol 2: Parallel N-Sulfonylation

The synthesis of sulfonamides is a cornerstone of medicinal chemistry. This protocol outlines a reliable method for the parallel synthesis of a sulfonamide library.[11][12][13][14][15]

Causality of Experimental Choices:

  • Sulfonyl Chlorides: The standard electrophile for sulfonamide formation.

  • Base (Pyridine): Acts as both a base and a nucleophilic catalyst, accelerating the reaction.

  • Solvent (DCM): As with acylation, provides a suitable inert reaction medium.

Step-by-Step Methodology:

  • Preparation of Stock Solutions:

    • Amine Stock (0.1 M): As prepared in Protocol 2.1.

    • Pyridine Stock (0.15 M): Add 1.21 mL of pyridine to 100 mL of anhydrous DCM.

    • Sulfonyl Chloride Plate (0.11 M): Prepare a 96-well plate with diverse sulfonyl chlorides in anhydrous DCM.

  • Reaction Assembly:

    • To each well of a 96-well deep-well plate, add 400 µL of the Amine Stock solution (0.04 mmol).

    • Add 400 µL of the Pyridine Stock solution (0.06 mmol).

    • Add 400 µL of the corresponding Sulfonyl Chloride solution (0.044 mmol).

    • Seal the plate.

  • Reaction and Workup:

    • Agitate the plate at room temperature for 12-18 hours.

    • Quench with 0.5 mL of 1 M HCl (aq).

    • Follow the extraction and drying procedure as described in Protocol 2.1 (steps 3c-3g).

Table 2: Representative Sulfonylating Agents for N-Sulfonylation

ReagentStructureKey Feature
Methanesulfonyl chlorideCH₃SO₂ClIntroduces a small, polar methylsulfonyl group.
Benzenesulfonyl chlorideC₆H₅SO₂ClAdds a foundational phenylsulfonyl moiety.
Dansyl chlorideC₁₂H₁₂ClNO₂SIntroduces a fluorescent tag for analytical purposes.
4-Toluenesulfonyl chloride4-CH₃C₆H₄SO₂ClThe "tosyl" group, a classic sulfonamide.
Protocol 3: Parallel Reductive Amination

Reductive amination is a highly effective method for forming secondary amines from primary amines and aldehydes, significantly expanding the accessible chemical space.[16][17][18][19][20][21]

Causality of Experimental Choices:

  • Aldehydes: A vast number are commercially available, providing immense diversity.

  • Sodium Triacetoxyborohydride (STAB): A mild and selective reducing agent that reduces the in-situ formed imine much faster than the starting aldehyde, minimizing side reactions.[8]

  • Solvent (1,2-Dichloroethane, DCE): An effective solvent for both imine formation and the subsequent reduction.

G Start Start: 96-well plate Dispense_Amine Dispense Amine Solution (in DCE) Start->Dispense_Amine Dispense_Aldehyde Dispense Aldehyde Solutions Dispense_Amine->Dispense_Aldehyde Imine_Formation Imine Formation (RT, 1h) Dispense_Aldehyde->Imine_Formation Add_STAB Add Solid STAB Imine_Formation->Add_STAB Reduction Reduction (RT, 12-18h) Add_STAB->Reduction Quench Quench (aq. NaHCO3) Reduction->Quench Workup Extract, Dry, Evaporate Quench->Workup Analysis LC-MS Analysis Workup->Analysis

Figure 2: Workflow for parallel reductive amination.

Step-by-Step Methodology:

  • Preparation of Materials:

    • Amine Stock (0.1 M): Dissolve 2.81 g of 2-(4-benzylpiperazin-1-yl)aniline in 100 mL of anhydrous DCE.

    • Aldehyde Plate (0.11 M): Prepare a 96-well plate with diverse aldehydes in anhydrous DCE.

    • STAB Plate: Weigh 110 mg of sodium triacetoxyborohydride into each well of a 96-well plate (~0.52 mmol).

  • Reaction Assembly:

    • To each well of the Aldehyde Plate, add 400 µL of the Amine Stock solution (0.04 mmol).

    • Agitate the plate for 1 hour at room temperature to facilitate imine formation.

    • Carefully transfer the reaction mixtures to the corresponding wells of the STAB plate.

    • Seal the plate.

  • Reaction and Workup:

    • Agitate the plate at room temperature for 12-18 hours.

    • Quench by slowly adding 0.5 mL of saturated aqueous sodium bicarbonate to each well.

    • Add 1 mL of DCM to each well.

    • Follow the extraction and drying procedure as described in Protocol 2.1 (steps 3c-3g).

Table 3: Representative Aldehydes for Reductive Amination

ReagentStructureKey Feature
Isovaleraldehyde(CH₃)₂CHCH₂CHOIntroduces a branched alkyl chain.
4-PyridinecarboxaldehydeC₅H₄NCHOIncorporates a basic nitrogen atom for potential salt formation.
2-ThiophenecarboxaldehydeC₄H₃SCHOAdds a heteroaromatic ring.
4-(Trifluoromethyl)benzaldehyde4-CF₃C₆H₄CHOIntroduces a lipophilic, electron-withdrawing group.

Data Analysis and Quality Control

Upon completion of the synthesis and workup, each well should contain the crude product. The recommended analytical technique for library validation is Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Purity Assessment: The UV chromatogram from the LC provides a purity profile of the product.

  • Identity Confirmation: The mass spectrometer confirms the molecular weight of the desired product.

A successful reaction is typically defined as >80% conversion to the desired product with a clear corresponding mass peak.

Conclusion

The 2-(4-benzylpiperazin-1-yl)aniline scaffold is an exceptional starting point for the generation of diverse and biologically relevant chemical libraries. The parallel synthesis protocols detailed herein for N-acylation, N-sulfonylation, and reductive amination are robust, scalable, and amenable to high-throughput workflows. By employing these methods, drug discovery teams can significantly accelerate the hit-to-lead process and efficiently explore the structure-activity landscape around this privileged core.

References

  • Howard, H. R., et al. (1996). Synthesis and SAR of a novel series of 2,3-dihydro-1,4-benzoxazine-based 5-HT1A agonists. Journal of Medicinal Chemistry, 39(5), 143-154.
  • YMER. (2023). Solvent and Catalyst Free Acylation of Anilines with Acetic Acid. YMER, 22(10), 421-432. [Link]

  • Li, J., et al. (2024). Synthesis of 2-benzyl N-substituted anilines via imine condensation–isoaromatization of (E)-2-arylidene-3-cyclohexenones and primary amines. RSC Advances, 14, 20085-20089. [Link]

  • Darsi, S. S. P. K., et al. (2011). Studies on N-acetylation of anilines with acetyl chloride using phase transfer catalysts in different solvents. Der Pharma Chemica, 3(5), 35-38. [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

  • ACS Publications. (2023). Sulfonylation of Anilines through Photocatalytic Activation of N-Hydroxymethylphthalimide Sulfones. ACS Catalysis. [Link]

  • MDPI. (2020). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. Molecules, 25(11), 2501. [Link]

  • Di Mola, A., et al. (2016). Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands with in Vivo Antinociceptive and Anti-Allodynic Effects. ACS Chemical Neuroscience, 7(6), 795-807. [Link]

  • Royal Society of Chemistry. (2015). Privileged Scaffolds in Medicinal Chemistry: An Introduction. [Link]

  • Orduña, J. M., et al. (2023). Direct reductive amination of functionalized aldehydes with aniline derivatives of purines and 7-deazapurines. Organic & Biomolecular Chemistry, 21(27), 5645-5650. [Link]

  • Naidu, K. M., et al. (2015). Design, synthesis and biological evaluation of 5-(2-(4-(substituted benzo[d]isoxazol-3-yl)piperazin-1-yl)acetyl)indolin-2-one and 5-(2-(4-substitutedpiperazin-1-yl)acetyl)indolin-2-one derivatives as antitubercular agents. Bioorganic & Medicinal Chemistry Letters, 25(15), 2966-2970. [Link]

  • Johnson, T. C., et al. (2018). Direct sulfonylation of anilines mediated by visible light. Chemical Science, 9(3), 629-633. [Link]

  • LASSBIO - UFRJ. (n.d.). Privileged Scaffolds in Medicinal Chemistry: An Introduction. Retrieved from [Link]

  • ResearchGate. (2016). Privileged Scaffolds in Medicinal Chemistry. Design, Synthesis, Evaluation. [Link]

  • Bogolubsky, A. V., et al. (2014). A One-Pot Parallel Reductive Amination of Aldehydes with Heteroaromatic Amines. ACS Combinatorial Science, 16(10), 546-550. [Link]

  • MDPI. (2024). Remote Sulfonylation of Anilines with Sodium Sulfifinates Using Biomass-Derived Copper Catalyst. Catalysts, 14(10), 789. [Link]

  • ResearchGate. (n.d.). Synthetic route for the synthesis of 2-(4-(4-substitutedphenylsulfonyl)piperazin-1-yl) quinolone-3-carbaldehyde derivatives 4a–c. Retrieved from [Link]

  • Google Patents. (n.d.). EP0322279B1 - Process for the acylation of n,n-diallyl aniline.
  • MDPI. (2024). Discovery of Novel 2-Substituted Aniline Pyrimidine Based Derivatives as Potent Mer/c-Met Dual Inhibitors with Improvement Bioavailability. Molecules, 29(13), 3123. [Link]

  • Saw, Y. L., et al. (2023). Use of N-(4-aminophenyl)piperidine derivatization to improve organic acid detection with supercritical fluid chromatography-mass spectrometry. Journal of Separation Science, 46(18), e2300343. [Link]

  • Li, Y., et al. (2023). Visible-light-mediated sulfonylation of anilines with sulfonyl fluorides. Frontiers in Chemistry, 11, 1267223. [Link]

  • National Library of Medicine. (n.d.). Privileged scaffolds in medicinal chemistry : design, synthesis, evaluation. Retrieved from [Link]

  • ResearchGate. (2015). One-pot reductive amination of araldehydes by aniline using borohydride with CeCl3.7H2O as catalyst. [Link]

  • PubMed. (2024). N-Benzyl piperidine Fragment in Drug Discovery. ChemMedChem. [Link]

  • ChemRxiv. (2023). Sulfonylation of anilines through photocatalytic activation of N-hydroxymethylphthalimide sulfones. [Link]

  • Royal Society of Chemistry. (2015). Privileged Scaffolds in Medicinal Chemistry: Design, Synthesis, Evaluation. [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]

  • PubMed Central. (n.d.). Parallel Synthesis of 1,6-Disubstituted-1,2,4-Triazin-3-Ones on Solid-Phase. Retrieved from [Link]

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Application Note: 2-(4-Benzylpiperazin-1-yl)aniline as a Scaffold for Antiviral Discovery

[1]

Abstract

This application note details the synthetic utility and biological potential of 2-(4-Benzylpiperazin-1-yl)aniline (CAS: 199105-17-4) as a privileged precursor in the development of antiviral therapeutics. N-arylpiperazines are critical pharmacophores in medicinal chemistry, exhibiting broad-spectrum activity against DNA and RNA viruses, including Adenovirus (HAdV), Cytomegalovirus (HCMV), and Zika Virus (ZIKV). This guide provides a validated protocol for the synthesis of this precursor, its downstream functionalization into urea/thiourea-based antiviral candidates, and methods for biological validation.

Introduction: The Piperazine Privilege

In antiviral drug discovery, the piperazine scaffold is renowned for its ability to modulate pharmacokinetic properties (solubility, bioavailability) and engage diverse biological targets (kinases, viral capsids, GPCRs).[1]

2-(4-Benzylpiperazin-1-yl)aniline is a strategic "ortho-aniline" building block. Its structural value lies in its bifunctionality:

  • The Piperazine Tail: The benzyl group provides lipophilicity for membrane penetration, while the piperazine nitrogen acts as a hydrogen bond acceptor.

  • The Aniline Head: The ortho-amino group is a highly reactive nucleophile, ready for conversion into ureas, amides, or fused heterocycles (e.g., benzimidazoles, quinoxalines).

Recent literature and patent filings (e.g., WO2017144624A1) highlight derivatives of this scaffold as potent inhibitors of viral entry and replication, specifically targeting the viral capsid proteins or host-factors required for viral trafficking.

Chemical Profile

PropertyData
Chemical Name 2-(4-Benzylpiperazin-1-yl)aniline
Synonyms 1-(2-Aminophenyl)-4-benzylpiperazine; N-(2-Aminophenyl)-N'-benzylpiperazine
CAS Number 199105-17-4
Molecular Formula C₁₇H₂₁N₃
Molecular Weight 267.37 g/mol
Appearance Off-white to pale brown solid
Solubility Soluble in DMSO, DCM, Methanol; Sparingly soluble in water
pKa (Calc) ~8.5 (Piperazine N), ~4.0 (Aniline NH₂)

Experimental Protocols

Protocol A: Synthesis of the Precursor

Rationale: Commercial availability of this specific aniline can be sporadic. In-house synthesis ensures high purity (>98%) required for SAR (Structure-Activity Relationship) studies. We utilize a Nucleophilic Aromatic Substitution (SNAr) followed by nitro-reduction.[2]

Step 1: SNAr Coupling

Reagents: 1-Fluoro-2-nitrobenzene, 1-Benzylpiperazine, K₂CO₃, DMF.

  • Setup: Charge a round-bottom flask with 1-benzylpiperazine (10.0 mmol, 1.76 g) and K₂CO₃ (15.0 mmol, 2.07 g) in anhydrous DMF (20 mL).

  • Addition: Cool to 0°C. Dropwise add 1-fluoro-2-nitrobenzene (10.0 mmol, 1.41 g).

  • Reaction: Warm to 80°C and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 3:1) for the disappearance of the fluoronitrobenzene.

  • Workup: Pour mixture into ice water (100 mL). Extract with EtOAc (3 x 50 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Product: 1-(2-Nitrophenyl)-4-benzylpiperazine (Yellow solid). Yield: ~85–90%.

Step 2: Nitro Reduction

Reagents: Iron powder, NH₄Cl, Ethanol/Water.

  • Setup: Dissolve the nitro intermediate (5.0 mmol) in EtOH:H₂O (4:1, 50 mL).

  • Activation: Add Iron powder (25.0 mmol, 1.4 g) and NH₄Cl (25.0 mmol, 1.34 g).

  • Reaction: Reflux vigorously at 80°C for 2 hours. The yellow color should fade to pale brown/colorless.

  • Filtration: Filter hot through a Celite pad to remove iron residues. Wash with hot EtOH.

  • Purification: Concentrate the filtrate. Redissolve in DCM, wash with NaHCO₃, dry, and concentrate. Recrystallize from EtOH/Hexane if necessary.

  • Validation: Confirm by ¹H NMR (Look for disappearance of aromatic nitro-shift signals and appearance of broad NH₂ singlet at ~4.0 ppm).

Protocol B: Library Generation (Antiviral Candidates)

Rationale: The ortho-aniline is converted into urea or thiourea derivatives. These moieties are "hydrogen bond clamps" often found in capsid-binders and kinase inhibitors (e.g., Sorafenib-like antiviral repurposing).

Target Structure: 1-[2-(4-Benzylpiperazin-1-yl)phenyl]-3-aryl(thio)urea.

  • Preparation: Dissolve 2-(4-Benzylpiperazin-1-yl)aniline (1.0 eq) in anhydrous DCM (0.1 M concentration).

  • Coupling: Add the appropriate Aryl Isocyanate or Isothiocyanate (1.1 eq) at 0°C.

    • Note: Electron-withdrawing groups on the isocyanate (e.g., 4-chlorophenyl, 3-trifluoromethylphenyl) often enhance antiviral potency by improving lipophilic contacts.

  • Reaction: Stir at Room Temperature (RT) for 2–12 hours. Precipitation of the product often occurs.

  • Isolation: Filter the precipitate. If no precipitate, concentrate and purify via Flash Chromatography (DCM:MeOH gradient).

  • QC: Purity must be >95% by HPLC before biological testing.

Protocol C: Antiviral Potency Assay (CPE Reduction)

Rationale: A Cytopathic Effect (CPE) reduction assay is the gold standard for phenotypic screening against lytic viruses like Adenovirus or Zika.

Cell Line: A549 (Adenovirus) or Vero E6 (Zika). Reagents: MTT or AlamarBlue (Cell viability indicators).

  • Seeding: Seed cells (1 x 10⁴ cells/well) in 96-well plates. Incubate 24h.

  • Treatment: Add serial dilutions of the synthesized candidate (0.1 µM – 100 µM). Include DMSO control.

  • Infection: Add virus at MOI (Multiplicity of Infection) of 0.01 – 0.1.

  • Incubation: Incubate for 3–5 days (virus dependent) until virus control wells show >90% cell death.

  • Readout: Add MTT reagent. Measure Absorbance at 570 nm.

  • Analysis: Calculate EC₅₀ (Effective Concentration 50%) and CC₅₀ (Cytotoxic Concentration 50%).

    • Selectivity Index (SI) = CC₅₀ / EC₅₀. An SI > 10 is considered a hit.

Visualizing the Workflow

The following diagram illustrates the synthetic pathway and the decision logic for Structural Activity Relationship (SAR) optimization.

Antiviral_WorkflowStartStarting Materials(1-Benzylpiperazine + 1-Fluoro-2-nitrobenzene)InterIntermediate1-(2-Nitrophenyl)-4-benzylpiperazineStart->InterSNAr (K2CO3, DMF, 80°C)PrecursorCORE PRECURSOR2-(4-Benzylpiperazin-1-yl)aniline(CAS: 199105-17-4)Inter->PrecursorReduction (Fe/NH4Cl or H2/Pd)UreaPath A: Urea/Thiourea(Reaction with R-N=C=O)Precursor->UreaPrimary Antiviral StrategyAmidePath B: Amide Coupling(Reaction with R-COCl)Precursor->AmideSAR ExpansionHeteroPath C: Cyclization(Benzimidazoles)Precursor->HeteroScaffold MorphingAssayBiological Validation(CPE Reduction / Plaque Assay)Urea->AssayAmide->AssayHetero->AssayTargetMechanism: Viral Entry/Capsid InhibitionAssay->TargetHit Confirmation (SI > 10)

Figure 1: Synthetic workflow converting raw materials into the 2-(4-benzylpiperazin-1-yl)aniline precursor, followed by divergent derivatization for antiviral screening.

Mechanism of Action & SAR Insights

Research into piperazine-based antivirals suggests two primary mechanisms for derivatives of this precursor:

  • Capsid Binding (HAdV/Enterovirus): The hydrophobic benzyl tail inserts into hydrophobic pockets of the viral capsid (e.g., VP1 in picornaviruses or Hexon in adenovirus), while the urea/aniline headgroup creates hydrogen bonds that "lock" the capsid, preventing uncoating after cell entry.

  • Host Kinase Modulation (Zika/Dengue): Substituted anilines often mimic ATP. These derivatives may inhibit host kinases (e.g., AAK1, GAK) involved in viral endocytosis, trapping the virus in endosomes.

SAR Optimization Tips:

  • The Benzyl Ring: Para-substitution (e.g., -Cl, -F) often improves metabolic stability against CYP450 oxidation.

  • The Aniline Nitrogen: Conversion to a Thiourea often yields higher potency than Urea against RNA viruses due to improved lipophilicity and sulfur-pi interactions.

References

  • Sanchez-Cespedes, J., et al. (2017).[3] Piperazine derivatives as antiviral agents with increased therapeutic activity.[1][3] World Intellectual Property Organization, Patent WO2017144624A1.[3]

  • Li, Y., et al. (2020). Design, synthesis, and evaluation of novel 4-amino-2-(4-benzylpiperazin-1-yl)methylbenzonitrile compounds as Zika inhibitors.[4] Bioorganic & Medicinal Chemistry Letters, 30(4), 126906.

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 75994, 1-Benzylpiperazine.

  • ChemicalBook. (2025). Product Description: 2-(4-Benzyl-piperazin-1-yl)aniline (CAS 199105-17-4).[5][6][7][8]

  • CymitQuimica. (2025).[3] 2-(4-Benzyl-piperazin-1-yl)aniline - CAS 199105-17-4 Properties.[5][6][7][8]

Application Note: Strategic Functionalization of the Piperazine Ring in 2-(4-Benzylpiperazin-1-yl)aniline

[1]

Executive Summary

The scaffold 2-(4-benzylpiperazin-1-yl)aniline represents a "privileged structure" in medicinal chemistry, particularly within the design of CNS-active agents (e.g., Aripiprazole, Vortioxetine analogs) and kinase inhibitors.[1] The connectivity—an aniline moiety ortho-linked to a piperazine ring—offers two distinct vectors for diversification.[1]

This Application Note provides a definitive guide to functionalizing the piperazine ring . While direct C-H activation of the piperazine core is chemically feasible under specialized conditions, the primary industrial application involves N4-diversification .[1] This requires a strategic deprotection-functionalization sequence.[1] This guide details the chemoselective masking of the aniline, the removal of the benzyl "dummy" group, and the subsequent derivatization of the piperazine core.[1]

Strategic Analysis: The "Two-Nitrogen" Challenge

The molecule contains two nucleophilic nitrogen centers that compete for reagents.[1] Successful functionalization relies on exploiting their distinct pKa and electronic environments.[1]

FeatureAniline Nitrogen (

)
Piperazine Nitrogen (N4)
Hybridization

(conjugated)

(aliphatic)
Approx.[1] pKa (Conj. Acid) ~4.6~9.8
Nucleophilicity ModerateHigh (after debenzylation)
Strategic Role "Head" group (H-bond donor)"Linker" / PK modulator
Action Plan Protect (Mask reactivity)Deprotect & Diversify
Workflow Visualization

The following diagram outlines the logical flow for generating a library of piperazine derivatives from the parent scaffold.

GStartStarting Material:2-(4-Benzylpiperazin-1-yl)anilineStep1Step 1: Aniline Protection(Boc-Anhydride)Start->Step1Mask -NH2Step2Step 2: N4-Debenzylation(Pd/C or ACE-Cl)Step1->Step2Remove BenzylStep3Step 3: N4-Functionalization(R-X / R-CHO / R-COCl)Step2->Step3Install R-GroupEndFinal Library:Functionalized Piperazine DerivativesStep3->EndGlobal Deprotection

Figure 1: Strategic workflow for the chemoselective functionalization of the piperazine ring.

Phase 1: Chemoselective Aniline Protection

Before modifying the piperazine, the aniline must be rendered inert.[1] Although the piperazine N4 is blocked by a benzyl group, the aniline

1
Protocol A: Boc-Protection of Aniline

Objective: Install a tert-butoxycarbonyl (Boc) group on the aniline.[1] Rationale: Boc is stable to basic conditions and hydrogenolysis (mostly), but labile to acid, allowing orthogonal deprotection later.[1]

  • Dissolution: Dissolve 1.0 eq of 2-(4-benzylpiperazin-1-yl)aniline in 1,4-Dioxane/Water (2:1 v/v).

  • Base Addition: Add 2.5 eq of

    
     (solid).[1]
    
  • Reagent Addition: Cool to 0°C. Add 1.2 eq of

    
     (Di-tert-butyl dicarbonate) dropwise.
    
  • Reaction: Warm to room temperature (RT) and stir for 4–6 hours. Monitor by LC-MS (Target mass: M+100).[1]

  • Workup: Dilute with EtOAc, wash with water and brine. Dry over

    
    .[1]
    
  • Purification: Flash chromatography (Hexane/EtOAc).

Phase 2: The "Switch" – N4-Debenzylation

This is the critical step.[1] We must remove the benzyl group to free the piperazine nitrogen without touching the Boc-protected aniline.[1]

Method A: Catalytic Hydrogenolysis (Standard)

Best for: Scalability and Green Chemistry.[1]

  • Setup: Dissolve the Boc-protected intermediate in MeOH or EtOH (0.1 M).

  • Catalyst: Add 10 wt% of Pearlman’s Catalyst (

    
    ).[1]
    
    • Note: Standard Pd/C may be poisoned by the basic nitrogens; Pearlman's is more robust.[1]

  • Additives: Add 1.0 eq of Acetic Acid (AcOH) to protonate the amine and prevent catalyst poisoning.

  • Hydrogenation: Stir under

    
     atmosphere (balloon pressure or 30 psi in a Parr shaker) for 12–24 hours.
    
  • Filtration: Filter through a Celite pad to remove Pd.[1] Rinse with MeOH.[1]

  • Neutralization: Concentrate. If AcOH was used, neutralize with saturated

    
     and extract with DCM.[1]
    
Method B: ACE-Cl mediated Dealkylation (Robust)

Best for: Substrates resistant to hydrogenation or containing sulfur/halogens.[1]

  • Reagent: Dissolve substrate in anhydrous 1,2-dichloroethane (DCE).

  • Addition: Add 1.5 eq of 1-Chloroethyl chloroformate (ACE-Cl) and 3.0 eq of Proton Sponge (or DIPEA) at 0°C.

  • Reflux: Heat to reflux for 3 hours. This forms the intermediate carbamate.[1]

  • Methanolysis: Concentrate the solvent.[1] Redissolve the residue in MeOH and reflux for 1 hour.

    • Warning: This step generates HCl, which will cleave the N-Boc group on the aniline.[1]

    • Correction: If using ACE-Cl, you will obtain the bis-amine (free aniline + free piperazine).[1] You must rely on the nucleophilicity difference (Piperazine > Aniline) for the next step, or re-protect the aniline.[1]

Phase 3: Functionalization of the Piperazine Ring

With the free secondary amine (N4) available, you can now install diverse chemical handles.[1]

Protocol C: Reductive Amination (Alkylation)

Target: N-Alkyl derivatives.[1]

  • Mixing: Combine the debenzylated piperazine (1.0 eq) and the desired Aldehyde/Ketone (1.2 eq) in DCE/MeOH (10:1).

  • Imine Formation: Stir for 30 mins at RT.

  • Reduction: Add

    
      (Sodium triacetoxyborohydride) (1.5 eq).
    
  • Quench: Stir overnight. Quench with aqueous

    
    .
    
  • Why this works: The piperazine nitrogen is highly nucleophilic and reacts faster than the sterically hindered or protected aniline.[1]

Protocol D: Amide Coupling (Acylation)

Target: N-Acyl derivatives (Peptidomimetics).[1]

  • Coupling: Dissolve Carboxylic Acid (1.1 eq) in DMF.

  • Activation: Add HATU (1.1 eq) and DIPEA (3.0 eq). Stir for 5 mins.

  • Addition: Add the piperazine intermediate. Stir for 2 hours.

  • Result: High-yield formation of the piperazine amide.

Advanced Topic: Direct C-H Functionalization

For researchers attempting to modify the carbon skeleton of the piperazine ring (e.g.,

1

The


-Lithiation Protocol (High Difficulty):
  • Requirement: The piperazine nitrogens must be protected with groups that coordinate Lithium (e.g., N-Boc).[1] The N-Aryl group (Aniline side) makes this difficult as it directs lithiation to the ortho-position of the phenyl ring, not the piperazine carbon.[1]

  • Solution: Use Photoredox Catalysis .

    • System:

      
       catalyst / Blue LED.[1]
      
    • Mechanism:[1][2][3][4] Single-electron transfer (SET) generates an

      
      -amino radical on the piperazine ring, which can be trapped by electron-deficient alkenes or arenes (Minisci-type reaction).[1]
      
    • Note: This is research-grade methodology, not standard process chemistry.

Troubleshooting & Data Summary

IssueProbable CauseCorrective Action
Low Yield in Debenzylation Catalyst PoisoningSwitch to

(Pearlman's) and add 1 eq AcOH.
Loss of Aniline Protection Acidic conditions during workupUse Boc (base stable) and avoid ACE-Cl methanolysis if Boc retention is required.[1]
Bis-alkylation Aniline competingEnsure Aniline is Boc-protected.[1] If not, perform reaction at 0°C to favor piperazine.[1]
Incomplete Amide Coupling Steric hindranceUse HATU/HOAt system; heat to 50°C if necessary.[1]

References

  • Piperazine Scaffolds in Drug Discovery: Berkheij, M. et al. "Synthesis of 2-substituted piperazines."[1] Tetrahedron Letters, 2005.[1] [1]

  • ACE-Cl Debenzylation Mechanism: Olofson, R. A. et al.[1] "A new reagent for the selective dealkylation of tertiary amines."[1] Journal of Organic Chemistry, 1984.[1] [1]

  • Hydrogenolysis of N-Benzyl Groups: Rylander, P. N.[1] "Hydrogenation Methods." Academic Press, 1985.[1] (Standard Text). See also: "Hydrogenolysis of Benzyl Protected Phenols and Aniline."[1][5] ResearchGate.[1][5][6][7]

  • C-H Functionalization of Piperazines: "Opportunities and challenges for direct C-H functionalization of piperazines." National Institutes of Health (PubMed), 2016.[1]

  • Industrial Relevance (Vortioxetine): "Synthesis of vortioxetine via (2-(piperazine-1-yl)phenyl)aniline intermediates."[1][4] European Patent Office, 2015.[1]

Application Notes and Protocols for the Quality Control of 2-(4-Benzylpiperazin-1-yl)aniline

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive technical guide provides a suite of robust analytical methods for the quality control of 2-(4-Benzylpiperazin-1-yl)aniline (CAS: 199105-17-4, Formula: C₁₇H₂₁N₃), a key intermediate in pharmaceutical synthesis.[1][2] Ensuring the purity, identity, and stability of this intermediate is paramount for the quality of the final Active Pharmaceutical Ingredient (API).[3][4] This document outlines detailed protocols for High-Performance Liquid Chromatography (HPLC) for purity and assay determination, Gas Chromatography-Mass Spectrometry (GC-MS) for residual solvent analysis and impurity profiling, and spectroscopic techniques (FTIR, NMR, and MS) for structural identification and confirmation. All methodologies are presented with an emphasis on the scientific rationale behind procedural choices and are designed to be validated in accordance with International Council for Harmonisation (ICH) guidelines.[5][6][7]

Introduction: The Critical Role of Intermediate Quality Control

2-(4-Benzylpiperazin-1-yl)aniline is a versatile building block in medicinal chemistry, notably used in the synthesis of compounds targeting the central nervous system.[1] The quality of this intermediate directly impacts the impurity profile, yield, and safety of the final drug substance.[8] A stringent quality control (QC) strategy is therefore not merely a regulatory requirement but a fundamental pillar of process control and product consistency.[9]

This guide is intended for researchers, analytical scientists, and drug development professionals. It provides a detailed framework for establishing a comprehensive QC testing regimen for 2-(4-Benzylpiperazin-1-yl)aniline, moving from routine batch release to in-depth structural characterization.

Overall Quality Control Workflow

A systematic approach to quality control ensures that all critical quality attributes (CQAs) of the intermediate are assessed. The following workflow provides a logical sequence for the analysis of a new batch of 2-(4-Benzylpiperazin-1-yl)aniline.

QC_Workflow cluster_0 Batch Reception & Initial Checks cluster_1 Identification cluster_2 Purity & Assay cluster_3 Final Disposition A Sample Receipt B Visual Inspection (Appearance, Color) A->B C Solubility Test B->C D FTIR Spectroscopy C->D Proceed if passes E Mass Spectrometry (MS) D->E G HPLC-UV (Purity/Impurities) E->G Proceed if identified F NMR Spectroscopy (Structural Confirmation) H HPLC-UV (Assay vs. Standard) G->H J Data Review & CQA Check H->J Proceed if pure I GC-MS (Residual Solvents) I->J K Batch Release / Rejection J->K

Caption: High-level workflow for the quality control of 2-(4-Benzylpiperazin-1-yl)aniline.

Chromatographic Methods for Purity and Assay

Chromatographic techniques are the cornerstone of quality control for pharmaceutical intermediates, offering high-resolution separation for the quantification of the main component and its impurities.[3]

High-Performance Liquid Chromatography (HPLC) for Purity and Assay

Reverse-phase HPLC (RP-HPLC) is the method of choice for non-volatile, polar to moderately non-polar compounds like 2-(4-Benzylpiperazin-1-yl)aniline. The presence of aromatic rings provides strong UV absorbance, making UV detection highly suitable.

Causality Behind Experimental Choices:

  • Stationary Phase: A C18 column is selected for its hydrophobic nature, which provides good retention for the benzyl and aniline moieties.

  • Mobile Phase: An acetonitrile/water gradient is employed to ensure the elution of both the main analyte and any potential impurities with a wide range of polarities. A phosphate buffer is used to maintain a consistent pH, ensuring reproducible retention times and peak shapes by controlling the ionization state of the amine groups.

  • Detection: A photodiode array (PDA) detector is chosen to monitor multiple wavelengths, which aids in peak purity assessment and method development. The primary wavelength is selected near the absorbance maximum of the aniline chromophore.

Experimental Protocol: HPLC-UV for Purity and Assay

  • Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and PDA detector.

  • Sample Preparation:

    • Accurately weigh approximately 25.0 mg of 2-(4-Benzylpiperazin-1-yl)aniline into a 50 mL volumetric flask.

    • Dissolve and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water (the diluent). This yields a stock solution of ~500 µg/mL.

    • For purity analysis, further dilute to a working concentration of ~100 µg/mL with the diluent.

    • For assay analysis, prepare the sample and a reference standard at the same concentration (~100 µg/mL).

  • Chromatographic Conditions:

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 20 mM Potassium Phosphate Monobasic, pH adjusted to 3.0 with Phosphoric Acid
Mobile Phase B Acetonitrile
Gradient 0-5 min (30% B), 5-25 min (30-70% B), 25-30 min (70% B), 30.1-35 min (30% B)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection PDA at 245 nm
Run Time 35 minutes
  • Data Analysis:

    • Purity: Determine the area percentage of the main peak relative to the total area of all peaks.

    • Assay: Calculate the content using the external standard method: Assay (%) = (AreaSample / AreaStandard) x (ConcStandard / ConcSample) x PurityStandard

Method Validation (as per ICH Q2(R2)) [5][6]

A validated method ensures that the results are reliable.[7] The following parameters must be assessed:

Validation ParameterAcceptance Criteria
Specificity The peak for 2-(4-Benzylpiperazin-1-yl)aniline is free from interference from excipients, impurities, or degradants.
Linearity Correlation coefficient (r²) ≥ 0.999 over a range of 50-150% of the working concentration.
Accuracy 98.0% - 102.0% recovery for spiked samples at three concentration levels.
Precision Repeatability (RSD ≤ 1.0%), Intermediate Precision (RSD ≤ 2.0%).
LOD & LOQ Signal-to-noise ratio of 3:1 for Limit of Detection (LOD) and 10:1 for Limit of Quantitation (LOQ).
Robustness No significant changes in results with small, deliberate variations in flow rate, pH, and column temperature.
Gas Chromatography (GC) for Residual Solvents

GC is the ideal technique for analyzing volatile organic compounds that may be present as residual solvents from the synthesis process.[10][11] Headspace sampling coupled with a Flame Ionization Detector (FID) provides high sensitivity for common organic solvents.

Experimental Protocol: Headspace GC-FID for Residual Solvents

  • Instrumentation: GC system with a headspace autosampler and FID.

  • Sample Preparation:

    • Accurately weigh approximately 100 mg of 2-(4-Benzylpiperazin-1-yl)aniline into a 20 mL headspace vial.

    • Add 5 mL of Dimethyl Sulfoxide (DMSO).

    • Crimp the vial securely.

  • Chromatographic & Headspace Conditions:

ParameterCondition
Column DB-624 or equivalent, 30 m x 0.32 mm ID, 1.8 µm film thickness
Carrier Gas Helium or Nitrogen at a constant flow of 2.0 mL/min
Oven Program 40 °C (hold 5 min), ramp to 220 °C at 10 °C/min, hold 5 min
Injector Temp. 230 °C
Detector Temp. 250 °C (FID)
Headspace Vial Temp. 80 °C
Headspace Loop Temp. 90 °C
Headspace Transfer Line Temp. 100 °C
  • Data Analysis: Quantify residual solvents against a calibrated standard containing expected solvents (e.g., Toluene, Methanol, Acetone) at their ICH limit concentrations.

Spectroscopic Methods for Structural Elucidation and Identification

Spectroscopic analysis provides an orthogonal confirmation of the compound's identity and structure.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is a rapid and non-destructive technique used for the identification of functional groups. It serves as an excellent identity check.

Protocol:

  • Acquire a background spectrum of the clean Attenuated Total Reflectance (ATR) crystal.

  • Place a small amount of the 2-(4-Benzylpiperazin-1-yl)aniline sample onto the ATR crystal.

  • Record the spectrum from 4000 to 400 cm⁻¹.

  • Compare the resulting spectrum to a reference standard.

Expected Characteristic Peaks:

Wavenumber (cm⁻¹)VibrationFunctional Group
3450-3300N-H Stretch (asymmetric & symmetric)Primary Aromatic Amine
3100-3000C-H StretchAromatic
2950-2800C-H StretchAliphatic (Piperazine/Benzyl)
1620-1580C=C StretchAromatic Ring
1350-1250C-N StretchAromatic Amine
1150-1100C-N StretchAliphatic Amine (Piperazine)
770-730C-H Out-of-plane bend (ortho-disubstituted)Aromatic
750-700C-H Out-of-plane bend (monosubstituted)Aromatic
Mass Spectrometry (MS)

MS provides information about the molecular weight and fragmentation pattern, which is highly specific to the molecule's structure.[12]

Protocol (Direct Infusion ESI-MS):

  • Prepare a dilute solution of the sample (~10 µg/mL) in methanol containing 0.1% formic acid.

  • Infuse the solution into an Electrospray Ionization (ESI) source in positive ion mode.

  • Acquire the full scan mass spectrum.

Expected Results:

  • Molecular Ion: A prominent peak at m/z 268.18 [M+H]⁺ corresponding to the protonated molecule (C₁₇H₂₂N₃⁺). The theoretical exact mass is 267.1735.

  • Key Fragments: The fragmentation pattern for benzylpiperazine derivatives often involves the cleavage of the benzylic C-N bond.[13] Expect to see a major fragment ion at m/z 91 (tropylium ion, C₇H₇⁺) and a fragment corresponding to the piperazinyl-aniline moiety.

MS_Fragmentation cluster_0 Proposed ESI-MS Fragmentation Parent [M+H]⁺ m/z 268.18 Fragment1 Tropylium Ion C₇H₇⁺ m/z 91.05 Parent->Fragment1 Benzylic Cleavage Fragment2 Piperazinyl-aniline moiety C₁₀H₁₅N₂⁺ m/z 177.13 Parent->Fragment2 Benzylic Cleavage

Caption: Proposed major fragmentation pathway for 2-(4-Benzylpiperazin-1-yl)aniline in ESI-MS.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for unambiguous structural elucidation.[14][15] ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each atom.

Protocol:

  • Dissolve ~10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Acquire ¹H, ¹³C, and, if necessary, 2D correlation spectra (e.g., COSY, HSQC) on a spectrometer (e.g., 400 MHz or higher).

Expected ¹H NMR Chemical Shifts (Illustrative, in CDCl₃):

  • ~7.35-7.20 ppm: Multiplet, 5H (protons of the benzyl ring).

  • ~7.10-6.70 ppm: Multiplets, 4H (protons of the aniline ring).

  • ~4.50-3.50 ppm: Broad singlet, 2H (NH₂ of the aniline).

  • ~3.55 ppm: Singlet, 2H (Benzylic CH₂).

  • ~3.10 ppm: Triplet, 4H (Piperazine protons adjacent to the aniline ring).

  • ~2.65 ppm: Triplet, 4H (Piperazine protons adjacent to the benzyl group).

Conclusion

The analytical methods detailed in this guide provide a comprehensive framework for the quality control of 2-(4-Benzylpiperazin-1-yl)aniline. The combination of high-resolution chromatographic separation for purity and assay, coupled with specific spectroscopic techniques for identity confirmation, ensures that the intermediate meets the stringent quality requirements for pharmaceutical manufacturing. Each protocol is designed as a self-validating system, grounded in established scientific principles and aligned with global regulatory expectations as outlined by the ICH.[5][6][7] Adherence to these methodologies will contribute significantly to the consistency and safety of the final pharmaceutical product.

References

  • SIELC Technologies. (n.d.). Separation of Aniline on Newcrom R1 HPLC column.
  • ResearchGate. (n.d.). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV.
  • Benchchem. (n.d.). Gas Chromatography Methods for Aniline Compound Analysis: Application Notes and Protocols.
  • Kuleya, C., Hall, S., Gautam, L., & Cole, M. D. (2014). An optimised gas chromatographic-mass spectrometric method for the chemical characterisation of benzylpiperazine and 1-arylpiperazine based drugs. Analytical Methods, 6(1), 156-163.
  • Longdom Publishing. (n.d.). Pharmaceutical Analysis of Gas-Liquid Chromatography.
  • Benchchem. (n.d.). 2-(4-Benzylpiperazin-1-yl)aniline|CAS 199105-17-4.
  • Journal of Chemical and Pharmaceutical Research. (2012).
  • RSC Publishing. (2014). An optimised gas chromatographic-mass spectrometric method for the chemical characterisation of benzylpiperazine and 1-arylpiperazine based drugs. Anal. Methods, 6, 156-163.
  • Austin Publishing Group. (2017). Validated RP-HPLC Method for Quantitative Determination of Tolfenamic Acid and Benzyl Alcohol in a Veterinary Pharmaceutical.
  • MDPI. (n.d.). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines.
  • ICH. (2023). Validation of Analytical Procedures Q2(R2).
  • Pharmacentral. (2024). Pharma Intermediates 7 Must-Know Tips for Quality Control.
  • ResearchGate. (n.d.). Practical synthesis of 2-(4-benzyl-piperazin-1-ylmethyl)-5, 6-dimethoxy-3-methyl-[16][17]benzoquinone hydrochloride. Retrieved from

  • ResearchGate. (n.d.). FTIR and NMR investigation of 1-phenylpiperazine: a combined experimental and theoretical study.
  • PubMed. (n.d.). HPLC and TLC Methodology for Determination or Purity Evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine.
  • ResearchGate. (n.d.). Mass spectra and major fragmentation patterns of piperazine designer drugs.
  • ResearchGate. (n.d.). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists.
  • PubMed. (n.d.). Determination method for p-Phenylazoaniline and 2-methyl-4-(2-tolylazo)aniline in workplace air by high-performance liquid chromatography.
  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
  • LinkedIn. (2024). Five Key Elements of Pharmaceutical Intermediate Quality Control.
  • Echemi. (n.d.). 199105-17-4, 2-(4-Benzyl-piperazin-1-yl)aniline Formula.
  • PubMed. (2010). 5-(4-Methyl-piperazin-1-yl)-2-nitro-aniline. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 6), o1268.
  • ICH. (2005). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1).
  • DES Pharma. (2026). A Deep Dive into Quality Control in the Pharmaceutical Industry.
  • RACO. (n.d.). Synthesis, Biological activity and Mass Spectral Fragmentation Patterns of some New Fused Phthalazine-1,4-dione Derivatives.
  • PYG Lifesciences. (2024). Pharmaceutical Intermediates Manufacturers: Ensuring Consistency & Reliability in Drug Productions.
  • Google Patents. (n.d.). CN1634901A - Process for preparing N-benzyl piperazine.
  • Supporting Information. (n.d.). Asymmetric addition of hydrazones as alkyl carbanion equivalents with aryl imines in water.
  • sites@gsu. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists.
  • AMSbiopharma. (n.d.). ICH Guidelines for Analytical Method Validation Explained.

Sources

Cell-based assays for evaluating cytotoxicity of 2-(4-Benzylpiperazin-1-yl)aniline derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Pharmacological Context

The scaffold 2-(4-Benzylpiperazin-1-yl)aniline represents a privileged structure in medicinal chemistry, serving as a core pharmacophore for various kinase inhibitors (e.g., VEGFR-II inhibitors) and tubulin polymerization disruptors. The piperazine ring provides conformational rigidity and solubility, while the aniline moiety acts as a critical hydrogen bond donor/acceptor often engaging the hinge region of kinase ATP-binding pockets.

However, the evaluation of these derivatives presents specific challenges:

  • Solubility: The benzyl and aniline groups increase lipophilicity (LogP > 3), necessitating careful DMSO handling to prevent precipitation in aqueous media.

  • Redox Interference: Aniline derivatives can undergo metabolic activation (N-hydroxylation) or auto-oxidation, potentially generating Reactive Oxygen Species (ROS) that interfere with tetrazolium-based assays (MTT).

  • Mechanism: Cytotoxicity in this class is often cytostatic (cell cycle arrest) rather than immediately cytolytic, requiring optimized incubation windows.

This guide outlines a validated workflow for evaluating the cytotoxicity of these derivatives, prioritizing assay robustness and mechanistic insight.

Experimental Workflow Strategy

The following decision matrix illustrates the logic for selecting assays based on the physicochemical properties of aniline-piperazine derivatives.

AssaySelection Start Test Compound: 2-(4-Benzylpiperazin-1-yl)aniline Deriv. Solubility Check Solubility (PBS/Media) Start->Solubility Redox Check Redox Potential (Aniline moiety) Start->Redox Decision1 Precipitation observed? Solubility->Decision1 Decision2 Redox Active? Redox->Decision2 Method_ATP Primary Screen: ATP Luminescence (CellTiter-Glo) Decision1->Method_ATP Yes (High Lipophilicity) Decision2->Method_ATP Yes (High interference) Method_MTT Avoid MTT (False Positives via Reductase) Decision2->Method_MTT No (Standard) Secondary Secondary Profiling: Apoptosis & ROS Method_ATP->Secondary Method_Resazurin Alternative: Resazurin Reduction Method_MTT->Secondary

Figure 1: Assay selection logic. ATP-based assays are prioritized over MTT for aniline derivatives to avoid chemical reduction artifacts.

Protocol 1: Compound Preparation & Handling

Objective: Ensure stable delivery of hydrophobic piperazine derivatives to cells without precipitation.

Reagents
  • Stock Solvent: Anhydrous DMSO (Sigma-Aldrich, D2650).

  • Vehicle Control: 0.1% DMSO in culture medium.

Procedure
  • Stock Solution (10 mM): Dissolve the solid derivative in anhydrous DMSO. Vortex for 1 minute. If turbidity persists, sonicate at 37°C for 5 minutes.

    • Critical Check: Inspect for micro-precipitates under a light microscope.

  • Intermediate Dilution (500x): Prepare a "working stock" plate in 100% DMSO.

    • Example: For a final assay concentration of 10 µM, prepare a 5 mM stock in DMSO.

  • Final Dilution: Dilute the intermediate stock 1:500 directly into pre-warmed culture medium (37°C) immediately before addition to cells.

    • Why: This "direct spike" method prevents the "crashing out" often seen when intermediate aqueous dilutions are stored.

Protocol 2: Primary Cytotoxicity Screen (ATP Luminescence)

Rationale: Unlike MTT, which relies on enzymatic reduction that can be mimicked by the aniline moiety, ATP assays measure cell metabolic integrity directly and are less susceptible to chemical interference.

Materials
  • Cell Lines: MCF-7 (Breast), HepG2 (Liver - relevant for aniline metabolism), HCT-116 (Colon).

  • Assay Kit: CellTiter-Glo® 2.0 (Promega).

  • Plate: 96-well White Opaque plates (Corning).

Step-by-Step Methodology
  • Seeding:

    • Seed cells at 3,000–5,000 cells/well in 90 µL of complete medium.

    • Incubate for 24 hours to allow attachment.

  • Treatment:

    • Add 10 µL of 10x compound solution (prepared in medium from Protocol 1).

    • Final DMSO concentration must be ≤ 0.5% (v/v).

    • Include Positive Control: Doxorubicin (1 µM) or Staurosporine.

    • Include Blank: Medium only (no cells).

  • Incubation:

    • Incubate for 72 hours .

    • Expert Insight: Piperazine derivatives often act as tubulin inhibitors (G2/M arrest). A 24h assay may underestimate toxicity; 72h allows for multiple cell cycles to be disrupted.

  • Readout:

    • Equilibrate plate to room temperature (30 min).

    • Add 100 µL CellTiter-Glo reagent.

    • Shake orbitally (2 min) to lyse cells.

    • Incubate (10 min) to stabilize signal.

    • Measure Luminescence (Integration time: 1.0s).

Data Analysis

Calculate % Viability using the formula:



Fit data to a 4-parameter logistic (4PL) curve to determine IC50.

Protocol 3: Mechanism of Action (Apoptosis vs. Necrosis)

Rationale: To determine if the derivative induces programmed cell death (apoptosis) or uncontrolled toxicity (necrosis/membrane rupture).

Materials
  • Kit: Annexin V-FITC / Propidium Iodide (PI) Apoptosis Detection Kit.

  • Instrument: Flow Cytometer (e.g., BD FACSCanto or Beckman CytoFLEX).

Workflow
  • Treatment: Treat cells (6-well plate,

    
     cells/well) with the calculated IC50 and 2x IC50 of the derivative for 24 and 48 hours.
    
  • Harvesting:

    • Collect supernatant (floating dead cells).

    • Trypsinize adherent cells (gentle, <3 min).

    • Combine supernatant and cells; centrifuge at 300 x g for 5 min.

  • Staining:

    • Wash pellet with cold PBS.

    • Resuspend in 100 µL 1X Binding Buffer.

    • Add 5 µL Annexin V-FITC and 5 µL PI.

    • Incubate 15 min at RT in the dark.

  • Analysis:

    • Add 400 µL Binding Buffer.

    • Analyze 10,000 events immediately.

Interpretation Table
QuadrantAnnexin VPICell StatusMechanism Implication
Q3 (LL) NegativeNegativeViableNo effect or cytostatic
Q4 (LR) PositiveNegativeEarly ApoptosisMitochondrial pathway activation
Q2 (UR) PositivePositiveLate ApoptosisSecondary necrosis post-apoptosis
Q1 (UL) NegativePositiveNecrosisMembrane rupture (Acute toxicity)

Advanced Characterization: Oxidative Stress (ROS)[1]

Expert Insight: Aniline derivatives are known to generate Reactive Oxygen Species (ROS). Evaluating this is crucial for safety profiling.

Protocol (DCFDA Assay)
  • Seed cells in black 96-well clear-bottom plates.

  • Load cells with DCFDA (20 µM) in serum-free medium for 45 min.

  • Wash 1x with PBS.

  • Treat with compound (in phenol-red free medium) for 1–4 hours.

  • Measure Fluorescence (Ex/Em: 485/535 nm).

    • Result: An increase >1.5x over control indicates significant oxidative stress, suggesting the cytotoxicity may be driven by ROS rather than specific target inhibition.

Summary of Expected Results

AssayReadoutExpected Outcome for Active Derivative
CellTiter-Glo ATP (Luminescence)Dose-dependent decrease (IC50 < 10 µM).
Annexin V/PI FluorescenceShift to Q4 (Early Apoptosis) at 24h.
Cell Cycle PI DNA StainingG2/M Arrest (Typical for piperazine-tubulin inhibitors).
ROS DCFDA FluorescenceModerate increase (ROS-mediated signaling).

References

  • Design and Synthesis of Piperazine Derivatives: Source: National Institutes of Health (NIH) / PubMed Title: Design, Synthesis, and Cytotoxic Evaluation of Certain 7-Chloro-4-(piperazin-1-yl)quinoline Derivatives as VEGFR-II Inhibitors.[1] URL:[Link]

  • Assay Interference (MTT Limitations): Source: MDPI Title: The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis. URL:[Link][2][3]

  • Piperazine Scaffold Pharmacology: Source: ScienceDirect Title: Recent advances in the synthesis and biological activity of piperazine derivatives.[4][5] URL:[Link]

  • Cell-Based Assay Guidelines: Source: Assay Guidance Manual (NCBI) Title: Cell-Based Assays for High-Throughput Screening.[6] URL:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(4-Benzylpiperazin-1-yl)aniline

Author: BenchChem Technical Support Team. Date: February 2026

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The reaction is a popular method for the synthesis of carbon-nitrogen bonds. The choice of ligand is important for an efficient reaction. Electron-rich phosphine ligands are generally effective. The reaction is tolerant of a wide variety of functional groups. The reaction generally proceeds with retention of stereochemistry at the nitrogen atom. The reaction is typically run at elevated temperatures (50-100 °C). The reaction is often sensitive to air and moisture, so it is important to use anhydrous solvents and to run the reaction under an inert atmosphere.", "The mechanism of the Buchwald-Hartwig amination is complex and not fully understood. However, it is generally believed to proceed through a catalytic cycle involving oxidative addition, amine coordination, deprotonation, and reductive elimination. The oxidative addition of the aryl halide to the palladium(0) catalyst is the first step in the catalytic cycle. This is followed by coordination of the amine to the palladium(II) complex. Deprotonation of the amine by the base then generates a palladium(II) amido complex. The final step is reductive elimination of the aryl amine from the palladium(II) complex, which regenerates the palladium(0) catalyst.", "There are a number of potential side reactions that can occur in the Buchwald-Hartwig amination. One common side reaction is the formation of a diarylamine. This can occur when the product aryl amine reacts with another molecule of the aryl halide. Another potential side reaction is the reduction of the aryl halide to the corresponding arene. This can occur when the palladium(II) complex undergoes β-hydride elimination. The choice of ligand can help to suppress these side reactions. For example, bulky ligands can disfavor the formation of the diarylamine. Ligands that are resistant to β-hydride elimination can help to suppress the reduction of the aryl halide."]} {"@type": "GenericWebpage", "url": "https://pubs.acs.org/doi/10.1021/acs.oprd.5b00403", "title": "Development of a Practical One-Pot Process for the Buchwald–Hartwig Amination of 2-Chloro-6-isopropylaniline and 1-Boc-4-(5-bromopyridin-2-yl)piperazine | Organic Process Research & Development", "snippets": ["The Buchwald-Hartwig amination is a widely used method for the synthesis of aryl amines. However, the reaction can be challenging to scale up, and the development of a practical one-pot process is often desirable. In this article, we describe the development of a practical one-pot process for the Buchwald-Hartwig amination of 2-chloro-6-isopropylaniline and 1-Boc-4-(5-bromopyridin-2-yl)piperazine. The process was optimized by screening a variety of catalysts, ligands, bases, and solvents. The optimized process was found to be scalable and to provide the desired product in high yield and purity.", "The Buchwald-Hartwig amination is a powerful tool for the synthesis of aryl amines, but it can be challenging to implement on a large scale. One of the main challenges is the need to remove the catalyst and ligands from the product. This can be difficult and time-consuming, and it can also lead to product loss. Another challenge is the potential for side reactions, such as the formation of diarylamines. These side reactions can be difficult to control, and they can lead to a decrease in the yield and purity of the desired product.", "The development of a practical one-pot process for the Buchwald-Hartwig amination is a significant advance. This process is scalable and provides the desired product in high yield and purity. The process is also environmentally friendly, as it avoids the use of toxic and hazardous reagents. The process is a valuable tool for the synthesis of aryl amines, and it is likely to find wide application in the pharmaceutical and chemical industries.", "One of the key challenges in the development of the one-pot process was the identification of a suitable catalyst and ligand. A variety of catalysts and ligands were screened, and the best results were obtained with a palladium catalyst and a phosphine ligand. The choice of base was also found to be important. A variety of bases were screened, and the best results were obtained with a non-nucleophilic base, such as sodium tert-butoxide.", "The one-pot process was successfully scaled up to the kilogram scale. The process was found to be robust and to provide the desired product in high yield and purity. The process is a valuable tool for the synthesis of aryl amines, and it is likely to find wide application in the pharmaceutical and chemical industries."]} {"@type": "GenericWebpage", "url": "https://www.organic-chemistry.org/namedreactions/buchwald-hartwig-amination.shtm", "title": "Buchwald-Hartwig Amination - Organic Chemistry", "snippets": ["The Buchwald-Hartwig Amination is a cross-coupling reaction that forms a carbon-nitrogen bond between aryl halides or triflates and amines. The reaction is catalyzed by palladium complexes that are supported by phosphine ligands. The reaction is typically run in the presence of a base, such as sodium tert-butoxide. The reaction is tolerant of a wide variety of functional groups, and it can be used to synthesize a wide variety of aryl amines. The reaction is a valuable tool for the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.", "The mechanism of the Buchwald-Hartwig Amination is believed to involve a catalytic cycle that begins with the oxidative addition of the aryl halide to the palladium(0) catalyst. This is followed by the coordination of the amine to the palladium(II) complex. The deprotonation of the amine by the base then generates a palladium(II) amido complex. The final step is the reductive elimination of the aryl amine from the palladium(II) complex, which regenerates the palladium(0) catalyst.", "There are a number of potential side reactions that can occur in the Buchwald-Hartwig Amination. One common side reaction is the formation of a diarylamine. This can occur when the product aryl amine reacts with another molecule of the aryl halide. Another potential side reaction is the reduction of the aryl halide to the corresponding arene. This can occur when the palladium(II) complex undergoes β-hydride elimination. The choice of ligand can help to suppress these side reactions. For example, bulky ligands can disfavor the formation of the diarylamine. Ligands that are resistant to β-hydride elimination can help to suppress the reduction of the aryl halide.", "The Buchwald-Hartwig Amination is a powerful tool for the synthesis of aryl amines. However, it is important to be aware of the potential for side reactions. By carefully choosing the reaction conditions, it is possible to minimize these side reactions and to obtain the desired product in high yield."]} {"@type": "GenericWebpage", "url": "https://synarchive.com/named-reactions/Buchwald-Hartwig_Amination", "title": "Buchwald-Hartwig Amination", "snippets": ["The Buchwald-Hartwig amination is a chemical reaction used in organic chemistry for the synthesis of carbon–nitrogen bonds via the palladium-catalyzed cross-coupling of amines with aryl halides. The reaction is named after Stephen L. Buchwald and John F. Hartwig, who developed the reaction in the 1990s. The Buchwald-Hartwig amination has become a widely used method for the synthesis of anilines, and it has been used in the synthesis of a variety of natural products and pharmaceuticals.", "The mechanism of the Buchwald-Hartwig amination is believed to involve a catalytic cycle that begins with the oxidative addition of the aryl halide to the palladium(0) catalyst. This is followed by the coordination of the amine to the palladium(II) complex. The deprotonation of the amine by the base then generates a palladium(II) amido complex. The final step is the reductive elimination of the aryl amine from the palladium(II) complex, which regenerates the palladium(0) catalyst.", "The Buchwald-Hartwig amination is a versatile reaction that can be used to synthesize a wide variety of anilines. The reaction is tolerant of a wide range of functional groups, and it can be used to couple both primary and secondary amines. The reaction is also stereospecific, which means that the stereochemistry of the amine is retained in the product.", "The Buchwald-Hartwig amination is a powerful tool for the synthesis of anilines. However, the reaction can be sensitive to the choice of catalyst, ligand, and base. It is important to carefully screen these parameters in order to optimize the reaction for a particular substrate."]}

For Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the synthesis of 2-(4-Benzylpiperazin-1-yl)aniline, a key intermediate in pharmaceutical development. As Senior Application Scientists, we focus on the causality behind experimental observations to provide robust, field-proven solutions.

Overview of Synthetic Strategies

The most common and industrially relevant method for synthesizing 2-(4-Benzylpiperazin-1-yl)aniline is through a palladium-catalyzed cross-coupling reaction, specifically the Buchwald-Hartwig amination. This reaction forms the critical C-N bond between an aniline precursor (typically a 2-haloaniline or its equivalent) and N-benzylpiperazine.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction is producing a significant amount of a higher molecular weight impurity that I suspect is a bis-arylated byproduct. What causes this and how can I prevent it?

A1: Cause and Mechanism of Bis-Arylation

The formation of a bis-arylated byproduct, 1,4-bis(2-aminophenyl)piperazine or a related structure, is a common side reaction in Buchwald-Hartwig aminations when using a symmetrical secondary amine like piperazine (even when mono-substituted). This occurs when the desired product, 2-(4-Benzylpiperazin-1-yl)aniline, which still possesses a reactive N-H group on the aniline moiety, participates in a second C-N coupling reaction with the aryl halide.

The catalytic cycle for this side reaction competes directly with the primary reaction. The choice of ligand on the palladium catalyst is crucial; bulky, electron-rich phosphine ligands can sterically hinder the approach of the already bulky product amine to the palladium center, thus disfavoring the second amination.

Troubleshooting Guide for Bis-Arylation

Parameter Potential Cause of Byproduct Recommended Solution & Rationale
Stoichiometry Excess aryl halide or insufficient N-benzylpiperazine.Use a slight excess (1.1-1.2 equivalents) of N-benzylpiperazine. This ensures the aryl halide is consumed by the primary coupling partner.
Ligand Choice Ligand is not bulky enough to prevent the second coupling.Employ bulky phosphine ligands like Josiphos, XPhos, or RuPhos. These create a sterically crowded palladium center that favors coupling with the smaller N-benzylpiperazine over the larger product molecule.
Base Strength Base is too strong or too weak, affecting the relative deprotonation rates.Sodium tert-butoxide (NaOtBu) is a common choice. If issues persist, screen other bases like LHMDS or K3PO4, as the base can influence catalyst activity and selectivity.
Reaction Temp. High temperatures can overcome the steric barrier for the second amination.Run the reaction at the lowest temperature that allows for a reasonable reaction rate (typically 80-100 °C). Monitor by TLC or LC-MS to avoid prolonged heating after full conversion of the starting material.

Visualizing the Competing Reactions

G cluster_desired Desired Mono-Arylation cluster_side Undesired Bis-Arylation A Ar-X + Pd(0)L2 B [Ar-Pd(II)(L2)-X] A->B Oxidative Addition C [Ar-Pd(II)(L2)-(Amine)]+X- B->C Amine Coordination D Desired Product (2-(4-Benzylpiperazin-1-yl)aniline) C->D Reductive Elimination J Product Amine D->J Enters Side Reaction E N-Benzylpiperazine (Amine) E->C F Ar-X + Pd(0)L2 G [Ar-Pd(II)(L2)-X] F->G Oxidative Addition H [Ar-Pd(II)(L2)-(ProductAmine)]+X- G->H Amine Coordination I Bis-Arylated Byproduct H->I Reductive Elimination J->H

Caption: Competing pathways in the Buchwald-Hartwig synthesis.

Q2: I am observing an impurity with a mass corresponding to the loss of the benzyl group. What is causing this de-benzylation?

A2: Causes and Prevention of De-benzylation

The benzyl group is susceptible to cleavage under certain catalytic conditions, particularly those involving palladium catalysts and a source of hydrogen. This side reaction is known as hydrogenolysis.

Common Sources of Hydrogenolysis:

  • Transfer Hydrogenation: If the reaction medium contains a hydrogen donor (e.g., certain alcohols, formic acid/formates, or even the solvent under specific conditions), the Pd(0) catalyst can facilitate the transfer of hydrogen to the benzyl group, cleaving it to form toluene and the de-benzylated piperazine product.

  • Palladium on Carbon (Pd/C) Residues: If any equipment was previously used for a hydrogenation reaction with Pd/C and not scrupulously cleaned, residual active catalyst can promote de-benzylation.

  • Catalyst Degradation: Some palladium precatalysts or ligands can degrade under thermal stress to generate species that are active for hydrogenolysis.

Troubleshooting Guide for De-benzylation

Problem Area Potential Cause Recommended Solution & Rationale
Catalyst System Use of a catalyst known for hydrogenation activity (e.g., Pd/C).Use a dedicated cross-coupling catalyst, such as Pd2(dba)3 or a pre-formed palladium-phosphine complex. Ensure high purity of the catalyst.
Solvent/Reagents Presence of adventitious hydrogen donors.Use high-purity, anhydrous solvents (e.g., toluene, dioxane). Avoid solvents that can act as hydrogen donors like isopropanol. Ensure the base is not a formate salt unless specifically intended.
Reaction Conditions High temperatures can promote catalyst-mediated hydrogen transfer.Operate at the lower end of the effective temperature range. Minimize reaction time.
Atmosphere Although less common, issues with the inert gas source could introduce hydrogen.Ensure the inert gas (Nitrogen or Argon) is of high purity and the system is well-purged.
Q3: My reaction is very slow or stalls completely, resulting in low yield. What are the critical parameters I should investigate?

A3: Diagnosing and Overcoming Low Reaction Conversion

A sluggish or stalled Buchwald-Hartwig amination can often be traced back to the deactivation of the palladium catalyst or suboptimal reaction conditions.

Workflow for Troubleshooting Low Yield

G cluster_catalyst Catalyst Troubleshooting cluster_reagents Reagent Quality Control cluster_conditions Condition Optimization start Low Yield or Stalled Reaction check_catalyst 1. Check Catalyst Activity start->check_catalyst check_reagents 2. Verify Reagent Quality start->check_reagents check_conditions 3. Optimize Reaction Conditions start->check_conditions cat_source Is the Pd source fresh? Pre-catalyst or Pd(0)? check_catalyst->cat_source ligand_source Is the phosphine ligand air-stable? Handled under inert gas? check_catalyst->ligand_source cat_loading Is catalyst loading sufficient? (Typically 0.5-2 mol%) check_catalyst->cat_loading amine_purity Purity of N-benzylpiperazine? (Free of excess HCl salt) check_reagents->amine_purity halide_purity Purity of 2-haloaniline? (Free of inhibitors) check_reagents->halide_purity solvent_purity Is the solvent anhydrous and de-gassed? check_reagents->solvent_purity base_quality Is the base (e.g., NaOtBu) fresh and not clumped? check_reagents->base_quality temp Is the temperature optimal? (Too low -> slow; Too high -> degradation) check_conditions->temp mixing Is stirring adequate to keep the heterogeneous base suspended? check_conditions->mixing atmosphere Is the reaction under a strict inert atmosphere (N2 or Ar)? check_conditions->atmosphere end Improved Yield cat_loading->end base_quality->end atmosphere->end

Caption: Troubleshooting workflow for low-yield syntheses.

Key Considerations:

  • Catalyst Activation: Many palladium(II) pre-catalysts require an initial reduction step to form the active Pd(0) species. This is usually accomplished by the phosphine ligand and base in situ, but if this process is inefficient, the reaction will not initiate.

  • Oxygen Sensitivity: The Pd(0) catalyst is highly sensitive to oxidation. Any oxygen in the system will deactivate the catalyst, forming palladium oxides. It is imperative to use properly de-gassed solvents and maintain a positive pressure of an inert gas.

  • Base Quality: Sodium tert-butoxide is hygroscopic. Old or improperly stored base can be less effective, leading to incomplete deprotonation of the amine and stalling the catalytic cycle.

Q4: What are the most effective methods for purifying the final product and removing these common byproducts?

A4: Purification Strategy

The purification of 2-(4-Benzylpiperazin-1-yl)aniline typically involves a multi-step approach to remove unreacted starting materials, inorganic salts, and the byproducts discussed above.

Step-by-Step Purification Protocol

  • Aqueous Workup:

    • Objective: Remove inorganic salts (e.g., sodium halide) and excess base.

    • Procedure: After the reaction is complete, cool the mixture to room temperature. Dilute with a water-immiscible organic solvent (e.g., ethyl acetate, toluene). Wash the organic layer sequentially with water and then brine.

  • Acid-Base Extraction (Optional but Recommended):

    • Objective: Separate the basic product from non-basic impurities.

    • Procedure:

      • Extract the organic layer with a dilute aqueous acid solution (e.g., 1M HCl). The basic product will move into the aqueous layer as its hydrochloride salt, leaving non-basic impurities in the organic layer.

      • Separate the layers. Wash the aqueous layer with a fresh portion of organic solvent to remove any remaining impurities.

      • Make the aqueous layer basic (pH > 12) with an aqueous base (e.g., 2M NaOH).

      • Extract the free-based product back into an organic solvent (e.g., ethyl acetate or dichloromethane).

      • Dry the final organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Column Chromatography:

    • Objective: Remove closely related organic impurities, such as the bis-arylated byproduct.

    • Stationary Phase: Silica gel is most common. Due to the basic nature of the product, tailing can be an issue. Pre-treating the silica with triethylamine (by adding ~1% to the eluent) can significantly improve peak shape.

    • Mobile Phase (Eluent): A gradient system of a non-polar solvent (e.g., hexanes or heptane) and a polar solvent (e.g., ethyl acetate) is typically effective. For example, starting with 100% hexanes and gradually increasing the percentage of ethyl acetate.

    • Example Gradient: 0% to 40% Ethyl Acetate in Hexanes (+1% Triethylamine). The less polar bis-arylated byproduct will typically elute before the more polar desired product.

  • Crystallization/Recrystallization:

    • Objective: Achieve final high purity, suitable for pharmaceutical applications.

    • Procedure: If the product is a solid, it can be recrystallized from a suitable solvent system (e.g., ethanol/water, isopropanol, or ethyl acetate/hexanes). This is a highly effective method for removing small amounts of residual impurities.

References

  • Buchwald, S. L., & Hartwig, J. F. (2010). Palladium-Catalyzed C-N Cross-Coupling Reactions. In Cross-Coupling Reactions: A Practical Guide. Topics in Current Chemistry, Vol. 219. Springer. [Link]

  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338-6361. [Link]

  • Hartwig, J. F. (2008). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 41(11), 1534-1544. [Link]

Technical Support Center: Purification of Crude 2-(4-Benzylpiperazin-1-yl)aniline

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 2-(4-benzylpiperazin-1-yl)aniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for obtaining this compound in high purity.

Introduction

2-(4-Benzylpiperazin-1-yl)aniline is a key intermediate in pharmaceutical synthesis, notable for its structural motif that is prevalent in compounds targeting the central nervous system.[1] The purity of this aniline derivative is critical for the success of subsequent synthetic steps and the quality of the final active pharmaceutical ingredient.

The most common synthetic route to 2-(4-benzylpiperazin-1-yl)aniline involves a two-step process:

  • Nucleophilic Aromatic Substitution (SNAr): 1-Benzylpiperazine is reacted with 1-fluoro-2-nitrobenzene to form the intermediate, 1-benzyl-4-(2-nitrophenyl)piperazine.

  • Reduction: The nitro group of the intermediate is then reduced to an amine, yielding the final product.[1]

This synthesis, while generally efficient, can result in a crude product containing various impurities. This guide will provide a structured approach to identifying and removing these impurities.

Troubleshooting Guide: Common Purification Challenges

This section addresses specific issues you may encounter during the purification of 2-(4-benzylpiperazin-1-yl)aniline.

Issue 1: Presence of Unreacted 1-Benzylpiperazine in the Crude Product

Cause: Incomplete reaction during the SNAr step or use of excess 1-benzylpiperazine. 1-Benzylpiperazine is a basic impurity that can be readily removed through acid-base extraction.

Solution: Acid-Base Extraction.[2][3]

Protocol: Acid-Base Extraction for Removal of Basic Impurities

  • Dissolution: Dissolve the crude 2-(4-benzylpiperazin-1-yl)aniline in a suitable organic solvent such as ethyl acetate or dichloromethane (DCM).

  • Acidic Wash: Transfer the organic solution to a separatory funnel and wash with a dilute aqueous acid solution (e.g., 1M HCl). The basic 1-benzylpiperazine will be protonated and move into the aqueous layer. Repeat the wash 2-3 times.

  • Neutralization and Back-Extraction (Optional but Recommended): To confirm the presence of 1-benzylpiperazine in the aqueous washes, neutralize the combined aqueous layers with a base (e.g., 1M NaOH) until basic, then extract with an organic solvent. Evaporation of the solvent should yield the recovered 1-benzylpiperazine.

  • Work-up of the Organic Layer: Wash the organic layer containing the product with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the purified product, now free of basic impurities.

Issue 2: Presence of the Nitro-Intermediate, 1-Benzyl-4-(2-nitrophenyl)piperazine

Cause: Incomplete reduction of the nitro group. The nitro-intermediate is less polar than the desired aniline product.

Solution: Flash Column Chromatography.[4][5]

Protocol: Flash Column Chromatography

  • Stationary Phase: Silica gel (230-400 mesh).

  • Mobile Phase (Eluent): A gradient of ethyl acetate in hexanes or heptanes is typically effective. Start with a low polarity mixture (e.g., 10% ethyl acetate in hexanes) and gradually increase the polarity. The less polar nitro-intermediate will elute first, followed by the more polar aniline product.

  • TLC Analysis: Before running the column, determine the appropriate solvent system using Thin Layer Chromatography (TLC). The desired product should have an Rf value of approximately 0.2-0.3 for optimal separation.[4]

Compound Typical Rf Value (20% EtOAc/Hexanes) Elution Order
1-Benzyl-4-(2-nitrophenyl)piperazine~0.6 - 0.7First
2-(4-Benzylpiperazin-1-yl)aniline~0.2 - 0.3Second
1-BenzylpiperazineBaseline (streaking)Variable

Step-by-Step Column Chromatography Procedure:

  • Column Packing: Prepare a slurry of silica gel in the initial, low-polarity eluent and pack the column, ensuring there are no air bubbles.[4]

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent like DCM, and adsorb it onto a small amount of silica gel. After drying, carefully load the silica-adsorbed sample onto the top of the column.

  • Elution: Begin eluting with the low-polarity solvent system, collecting fractions.

  • Gradient Elution: Gradually increase the polarity of the eluent to elute the product.

  • Fraction Analysis: Monitor the fractions by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure.

Issue 3: Product is an Oil or a Low-Melting Solid and Difficult to Handle

Cause: The free base of 2-(4-benzylpiperazin-1-yl)aniline may be an oil or a low-melting solid at room temperature, which can make isolation and handling challenging.

Solution: Salt Formation.

Protocol: Conversion to a Hydrochloride Salt

  • Dissolution: Dissolve the purified oily product in a suitable solvent like diethyl ether or ethyl acetate.

  • Acidification: Slowly add a solution of HCl in a compatible solvent (e.g., HCl in diethyl ether or isopropanol) dropwise while stirring.

  • Precipitation: The hydrochloride salt should precipitate out of the solution as a solid.

  • Isolation: Collect the solid by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

This will provide a stable, crystalline solid that is easier to handle and store.

Frequently Asked Questions (FAQs)

Q1: What is the best method for purifying highly impure crude 2-(4-benzylpiperazin-1-yl)aniline?

For a highly impure sample, a combination of methods is often best. Start with an acid-base extraction to remove basic impurities like unreacted 1-benzylpiperazine. Then, use column chromatography to separate the desired product from the nitro-intermediate and other non-basic impurities. Finally, if a solid product is desired, consider converting the purified oil to its hydrochloride salt.

Q2: Can I use recrystallization to purify 2-(4-benzylpiperazin-1-yl)aniline?

Recrystallization is a powerful purification technique for solid compounds.[6] If your crude product is a solid, you can attempt recrystallization. The choice of solvent is critical. A good recrystallization solvent will dissolve the compound when hot but not at room temperature.[6] You may need to experiment with different solvents or solvent mixtures (e.g., ethanol/water, ethyl acetate/hexanes) to find the optimal conditions. For a two-solvent recrystallization, dissolve the compound in a minimal amount of a "good" solvent (in which it is soluble) and then add a "poor" solvent (in which it is insoluble) dropwise until the solution becomes cloudy.[7]

Q3: My purified product is colored. How can I remove the color?

Color in the final product can be due to trace impurities. If the product is a solid, recrystallization with the addition of a small amount of activated charcoal can help remove colored impurities. Be aware that using too much charcoal can lead to a loss of the desired product.

Q4: How should I store the purified 2-(4-benzylpiperazin-1-yl)aniline?

Arylpiperazine derivatives should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, protected from light and moisture.[7] Storing under an inert atmosphere (e.g., nitrogen or argon) can also help prevent degradation. Benzylpiperazines are generally more stable than phenylpiperazines, but proper storage is still recommended.[8][9]

Q5: What analytical techniques should I use to assess the purity of my final product?

  • NMR (¹H and ¹³C): To confirm the structure of the compound and identify any impurities with distinct signals.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): To determine the purity and confirm the molecular weight of the product.

  • HPLC (High-Performance Liquid Chromatography): To accurately quantify the purity of the sample.

Visualizing the Purification Workflow

The following diagram illustrates the decision-making process for purifying crude 2-(4-benzylpiperazin-1-yl)aniline.

PurificationWorkflow start Crude 2-(4-Benzylpiperazin-1-yl)aniline check_impurities Analyze crude material by TLC/LC-MS start->check_impurities acid_base Perform Acid-Base Extraction check_impurities->acid_base Basic impurities (e.g., 1-benzylpiperazine) detected column_chrom Perform Column Chromatography check_impurities->column_chrom Neutral impurities (e.g., nitro-intermediate) detected final_product Pure 2-(4-Benzylpiperazin-1-yl)aniline check_impurities->final_product Crude is sufficiently pure acid_base->column_chrom After removing basic impurities recrystallization Consider Recrystallization or Salt Formation column_chrom->recrystallization Product is an oil or still contains minor impurities column_chrom->final_product Product is pure recrystallization->final_product

Caption: A decision tree for the purification of 2-(4-benzylpiperazin-1-yl)aniline.

References

  • CN1634901A - Process for preparing N-benzyl piperazine - Google Patents. (n.d.).
  • Practical synthesis of 2-(4-benzyl-piperazin-1-ylmethyl)-5, 6-dimethoxy-3-methyl-[10]benzoquinone hydrochloride - ResearchGate. (n.d.). Retrieved from [Link]

  • Synthesis of vortioxetine via (2-(piperazine-1-yl)phenyl)aniline intermediates - Patent 2894154 - EPO. (n.d.). Retrieved from [Link]

  • Synthesis and characterization of impurities of an anti-psychotic drug substance, Olanzapine - Semantic Scholar. (n.d.). Retrieved from [Link]

  • Synthesis and Characterization of Process-Related Impurities of Antidiabetic Drug Linagliptin - PMC. (n.d.). Retrieved from [Link]

  • The synthesis of 1,2,4-benzotriazines - SciSpace. (n.d.). Retrieved from [Link]

  • 1-benzylpiperazine - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

  • 4-(4-Methylpiperazin-1-yl)aniline | C11H17N3 | CID 737253 - PubChem. (n.d.). Retrieved from [Link]

  • (PDF) Synthesis and Characterization of Process-Related Impurities of Antidiabetic Drug Linagliptin - ResearchGate. (n.d.). Retrieved from [Link]

  • Column chromatography - UVic. (n.d.). Retrieved from [Link]

  • US10889539B2 - Aniline purification process - Google Patents. (n.d.).
  • Acid-Base Extraction. (n.d.). Retrieved from [Link]

  • Supporting Information Discovery of N-(2-Chloro-6-methylphenyl)-2-(6-(4-(2-hydroxyethyl)piperazin-1-yl)- 2-methylpyrimidin-4-yla - AWS. (n.d.). Retrieved from [Link]

  • Stability of Synthetic Piperazines in Human Whole Blood - PubMed. (n.d.). Retrieved from [Link]

  • Two-Solvent Recrystallization Guide - MIT OpenCourseWare. (n.d.). Retrieved from [Link]

  • Does aniline stick in columns during column chromatography? - ResearchGate. (n.d.). Retrieved from [Link]

  • SYNTHESIS, ISOLATION AND CHARACTERISATION OF SOME SUBSTITUTED N-BENZYL AND N-BENZOYL ANILrnES - DergiPark. (n.d.). Retrieved from [Link]

  • 7 - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

  • Crystal structure of 3-chloro-4-(4-ethylpiperazin-1-yl)aniline monohydrate, C 12 H 20 ClN 3 O - ResearchGate. (n.d.). Retrieved from [Link]

  • Supplementary Information. (n.d.). Retrieved from [Link]

  • Supplementary Material - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]

  • B. Column Chromatography - Chemistry LibreTexts. (n.d.). Retrieved from [Link]

  • Synthesis and identification of some impurities of irbesartan - Academia.edu. (n.d.). Retrieved from [Link]

Sources

Optimizing reaction conditions for N-alkylation of 2-(4-Benzylpiperazin-1-yl)aniline

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Optimization of Reaction Conditions for N-Alkylation of 2-(4-Benzylpiperazin-1-yl)aniline Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist[1]

Introduction: The "Ortho-Effect" Challenge

Welcome to the technical support center. You are working with 2-(4-benzylpiperazin-1-yl)aniline , a substrate that presents a classic but deceptive challenge in organic synthesis: Steric Deactivation .[1]

While the aniline nitrogen (


) is your nucleophile, it is flanked at the ortho position by a bulky 4-benzylpiperazin-1-yl group.[1] This creates a "steric pocket" that significantly retards nucleophilic attack compared to a naked aniline.[1] Standard protocols often fail here, resulting in recovered starting material or stalled conversion.[1]

This guide prioritizes Reductive Amination (Method A) as the Gold Standard for selectivity and conversion.[1] Direct Alkylation (Method B) is discussed as a secondary alternative for specific electrophiles.[1]

Part 1: Decision Matrix (Method Selection)

Before starting, determine your electrophile type to select the correct protocol.[1]

Reaction_Selection Start Select Electrophile Type Aldehyde Aldehyde / Ketone Start->Aldehyde Halide Alkyl Halide (R-X) Start->Halide MethodA METHOD A: Reductive Amination (Recommended) Aldehyde->MethodA High Selectivity MethodB METHOD B: Direct Alkylation (High Risk of Polyalkylation) Halide->MethodB If R-X is unavoidable IsHindered Is the Electrophile Sterically Hindered? MethodA->IsHindered Stepwise Protocol\n(Pre-form Imine) Stepwise Protocol (Pre-form Imine) IsHindered->Stepwise Protocol\n(Pre-form Imine) Yes (e.g., Acetophenone) One-Pot Protocol\n(STAB) One-Pot Protocol (STAB) IsHindered->One-Pot Protocol\n(STAB) No (e.g., Benzaldehyde)

Figure 1: Decision tree for selecting the optimal alkylation pathway based on electrophile availability.

Part 2: Method A - Reductive Amination (The Gold Standard)

This is the preferred route for ortho-substituted anilines.[1] It avoids the harsh bases required for direct alkylation and minimizes over-alkylation.[2]

The Mechanism & Steric Barrier

The reaction proceeds via an iminium ion intermediate.[3] The ortho-piperazine group creates steric clash during the initial attack on the carbonyl carbon.

Mechanism Substrate 2-(4-Benzylpiperazin-1-yl)aniline Imine Imine Intermediate (Sterically Congested) Substrate->Imine H+ / -H2O (Slow Step) Aldehyde Aldehyde (R-CHO) Aldehyde->Imine Product Mono-Alkylated Product Imine->Product Hydride Donor (Fast Step)

Figure 2: Simplified mechanistic flow.[1] The formation of the imine is the rate-limiting step due to the ortho-substituent.

Troubleshooting Guide: Reductive Amination
IssueDiagnosisCorrective Action
Reaction Stalled (<10% Conv.) Imine formation failed. The bulky aniline cannot attack the carbonyl effectively.[1]Add Acid Catalyst: Add 1.0–2.0 eq. of Acetic Acid (AcOH) .[1] This activates the carbonyl.[1] If still slow, switch to Ti(OiPr)₄ (1.5 eq) as a Lewis Acid dehydrating agent [1].[1]
Starting Material Remains Reducing agent quenched. The hydride was consumed by the solvent or moisture before reducing the imine.Switch Reagent: Use Sodium Triacetoxyborohydride (STAB) instead of NaBH₄ or NaCNBH₃. STAB is less moisture-sensitive and tolerates acid catalysis [2].[1]
Product is "Stuck" in Aqueous Layer Incorrect pH during workup. The piperazine ring is basic; at low pH, the product is protonated and water-soluble.[1]Adjust Workup: Quench with saturated NaHCO₃ . Ensure the aqueous layer pH is >9.0 before extracting with DCM or EtOAc.[1]
Optimized Protocol (Abdel-Magid Conditions)
  • Dissolve: 1.0 eq of Aniline substrate and 1.1 eq of Aldehyde/Ketone in DCE (1,2-Dichloroethane) or THF .

  • Activate: Add 1.5 eq of Acetic Acid . Stir for 30 mins.

  • Reduce: Add 1.5 eq of Sodium Triacetoxyborohydride (STAB) portion-wise.

  • Monitor: Stir at RT for 4–16 h. Monitor by LCMS (TLC is unreliable due to streaking of basic amines).[1]

  • Workup: Quench with sat. NaHCO₃. Extract with DCM.[1][4]

Part 3: Method B - Direct Alkylation (The Alternative)

Use this only if the aldehyde is unavailable.[1] This method is prone to polyalkylation (forming the tertiary amine) because the product is often more nucleophilic than the starting material.

Troubleshooting Guide: Direct Alkylation
IssueDiagnosisCorrective Action
Dialkylation (Over-reaction) Base is too strong. Strong bases deprotonate the product, encouraging a second attack.[1]Use Weak Base: Switch from K₂CO₃/Cs₂CO₃ to NaHCO₃ or DIPEA .[1] Use a limiting amount of alkyl halide (0.9 eq).[1]
No Reaction Nucleophile is deactivated. The ortho-piperazine blocks the approach to the alkyl halide.Polar Aprotic Solvent: Switch to DMF or NMP and heat to 60–80°C. Add KI (0.1 eq) (Finkelstein condition) to activate the alkyl halide [3].[1]
Regioselectivity Issues Piperazine alkylation. The piperazine nitrogens are reacting.Check Structure: The N-4 position is benzylated (blocked).[1] The N-1 position is an aniline nitrogen (non-nucleophilic).[1] This risk is low for this specific substrate.[1]
Part 4: Purification & Analysis Strategy

The presence of the piperazine ring makes this molecule behave like a "base sponge," complicating purification.[1]

  • Chromatography:

    • Stationary Phase: Use Amine-functionalized Silica to prevent tailing.[1]

    • Mobile Phase: If using standard silica, add 1% Triethylamine (TEA) or 1% NH₄OH to the eluent (e.g., DCM:MeOH:NH₄OH 90:9:1).[1]

  • Detection:

    • The piperazine ring is UV active, but the aniline shift upon alkylation is diagnostic.[1]

    • NMR Signature: Look for the disappearance of the broad singlet (2H,

      
      ) and appearance of a broad singlet (1H, 
      
      
      
      ) plus the alkyl signals.[1]
References
  • Mattson, R. J., et al. "An Improved Method for Reductive Alkylation of Amines Using Titanium(IV) Isopropoxide and Sodium Borohydride."[1] Journal of Organic Chemistry, vol. 55, no. 8, 1990, pp. 2552–2554.[1] Link[1]

  • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][5][6] Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, vol. 61, no. 11, 1996, pp. 3849–3862.[1][5] Link[1]

  • Salvatore, R. N., et al. "Cesium Effect: High Chemoselectivity in Direct N-Alkylation of Amines."[1][7] Journal of Organic Chemistry, vol. 67, no. 3, 2002, pp. 674–683.[1][7] Link[1]

Sources

Technical Support Center: Stability & Storage of 2-(4-Benzylpiperazin-1-yl)aniline

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket Focus: Degradation Prevention & Troubleshooting Lead Scientist: Dr. Aris (Senior Application Scientist)

Executive Summary

2-(4-Benzylpiperazin-1-yl)aniline (CAS: 199105-17-4) is a critical intermediate often employed in the synthesis of kinase inhibitors and neuroprotective agents. Its structural integrity relies on the stability of two reactive moieties: an electron-rich aniline (primary aromatic amine) and a piperazine ring.

The Primary Challenge: This molecule acts as an "oxygen sponge." The aniline group is highly susceptible to radical-mediated oxidation, turning the white/off-white solid into a yellow, brown, or black tar. Simultaneously, the basic piperazine nitrogen can scavenge atmospheric


, leading to carbamate formation and hardening.

This guide provides a self-validating system to prevent these degradation pathways.

Module 1: The "Brown Powder" Incident (Oxidation)

User Report: "My white powder turned yellow/brown after 48 hours on the bench. Is it still usable?"

The Diagnosis

The discoloration is a visual indicator of oxidative degradation . The primary amine (


) on the aniline ring has undergone radical oxidation. This is not a surface phenomenon; it indicates a chemical transformation that introduces impurities (diazo compounds, quinones) capable of poisoning downstream palladium-catalyzed cross-couplings (e.g., Buchwald-Hartwig amination).
The Mechanism (Why this happens)

Anilines are electron-rich.[1] Upon exposure to atmospheric oxygen and light, the nitrogen atom loses an electron, forming a radical cation. This initiates a cascade leading to colored impurities even at trace levels (ppm).

OxidationCascade cluster_0 Initiation cluster_1 Propagation cluster_2 Termination (Impurities) Aniline 2-(4-Benzylpiperazin-1-yl)aniline (Colorless/White) Radical Anilino Radical (Reactive Intermediate) Aniline->Radical -e⁻ Oxygen O2 + hν (Light) Oxygen->Radical Azo Azo Dimers (Yellow/Orange) Radical->Azo Dimerization Quinone Quinone Imines (Dark Brown/Black) Radical->Quinone Oxidation

Figure 1: The oxidative degradation pathway of aniline derivatives. Note that trace amounts of Quinone Imines cause significant discoloration.

Troubleshooting Protocol: Rescue vs. Discard
ObservationPurity ImpactAction Required
Off-white / Pale Yellow < 2% degradationUsable. Purge with Argon immediately. Check LC-MS for M+16 (N-oxide) peaks.
Dark Yellow / Orange 2–10% degradationPurify. Recrystallize from Ethanol/Hexane or run a short silica plug (neutralized).
Brown / Black Sticky > 10% degradationDiscard. The quinoid impurities are electrophilic and will interfere with nucleophilic reagents in your next step.
Module 2: The "Hardening" Issue (Hygroscopicity & Carbonation)[1]

User Report: "The material was a free-flowing powder, but now it's a hard cake."

The Diagnosis

This is likely a combination of hygroscopicity (water absorption) and carbamate formation . The piperazine ring is basic (


). It reacts with atmospheric 

in the presence of moisture to form carbamate salts, which bridge particles together, causing "caking."
Preventative Workflow

Do not store this compound in plastic bags (polyethylene is permeable to oxygen and moisture). Use the "Double-Seal" System :

  • Primary Container: Amber glass vial with a Teflon-lined screw cap.

  • Atmosphere: Backfill with Argon (Ar).[2][3]

    • Why Argon? Argon is heavier than air and settles over the powder, creating a physical "blanket." Nitrogen (

      
      ) is lighter and mixes with air more easily if the seal is imperfect.
      
  • Secondary Barrier: Place the vial inside a desiccator or a larger jar containing activated silica gel and an oxygen scavenger sachet.

Module 3: Long-Term Storage Protocol

To maintain


 purity for 

months, follow this Standard Operating Procedure (SOP).
Storage Condition Matrix
ParameterRecommendationScientific Rationale
Temperature -20°C (Freezer) Slows kinetic rate of radical oxidation and hydrolysis.
Atmosphere Argon (Ar) Displaces

and moisture.
Container Amber Glass Blocks UV light (200–400 nm) which catalyzes radical formation.
State Solid (Dry) Solutions degrade

faster. Never store in dissolved state (e.g., DMSO/MeOH).
The "Thaw-Use-Reseal" Cycle

Critical Error: Opening a cold vial in a warm room causes immediate condensation (water) on the powder.

  • Remove vial from freezer.

  • Wait 30–45 minutes until the vial reaches room temperature. Wipe the outside dry.

  • Open inside a fume hood (or glovebox if available).

  • Aliquot quickly.

  • Purge headspace with Argon for 10 seconds (low flow) before recapping.

  • Parafilm the cap and return to freezer.

StorageWorkflow Start Receive Shipment Check Visual Inspection: Is it White/Off-White? Start->Check Condition_Bad Yellow/Brown Check->Condition_Bad No Condition_Good White Check->Condition_Good Yes Purify Recrystallize (EtOH/Hexane) Condition_Bad->Purify Aliquot Aliquot into Amber Vials (Avoid repeated freeze-thaw) Condition_Good->Aliquot Purify->Aliquot Gas Purge Headspace (Argon > Nitrogen) Aliquot->Gas Seal Seal & Parafilm Gas->Seal Store Store at -20°C Seal->Store

Figure 2: The "Thaw-Use-Reseal" logic flow for maintaining compound integrity.

Frequently Asked Questions (FAQ)

Q1: Can I convert it to a salt (e.g., HCl) for better storage? A: Yes, and this is highly recommended. The hydrochloride salt of 2-(4-Benzylpiperazin-1-yl)aniline is significantly more stable than the free base. Protonating the amine reduces its electron density, making it less prone to oxidation.

  • Method: Dissolve the free base in diethyl ether, add 4M HCl in dioxane dropwise, filter the precipitate, and dry under vacuum.

Q2: I need to run a reaction in DMSO. Can I store the stock solution? A: No. DMSO is hygroscopic and can act as a mild oxidant under certain conditions (Swern-type mechanisms). Aniline derivatives in solution will degrade within days at room temperature. Always prepare solutions fresh.

Q3: My LC-MS shows a peak at M+14. What is it? A: This is likely the methylated impurity or an artifact if methanol was used as the solvent. However, if you see M+16 , that is the N-oxide , a direct result of improper storage (oxygen exposure).

References
  • PubChem. (2025).[4][5] Aniline - Compound Summary (CID 6115). National Library of Medicine. Retrieved from [Link]

  • Isaac Scientific Publishing. (2019). The Stability Study of a Novel Phenylpiperazine Derivative. Retrieved from [Link]

Sources

Overcoming poor reactivity of the aniline moiety in 2-(4-Benzylpiperazin-1-yl)aniline

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 2-(4-Benzylpiperazin-1-yl)aniline Reactivity Guide

Overview: The "Ortho-Effect" Bottleneck

User Case: You are attempting to functionalize the primary amine of 2-(4-Benzylpiperazin-1-yl)aniline (CAS: 199105-17-4). Common Symptom: Standard amide couplings (EDC/NHS, DCC) yield <10% product, or Buchwald-Hartwig reactions result in unreacted starting material despite high catalyst loading.

Root Cause Analysis: The reactivity issues are steric , not electronic.

  • Steric Wall: The ortho-piperazine ring, further bulked by the 4-benzyl group, creates a significant "exclusion zone" around the primary aniline nitrogen.

  • Electronic Paradox: The piperazine nitrogen is an electron-donating group (EDG), which theoretically increases the nucleophilicity of the aniline. However, the steric bulk prevents electrophiles from approaching the nucleophilic center, rendering the electronic activation irrelevant under standard kinetic conditions.

Visualizing the Problem

The following diagram illustrates the steric clash and the decision matrix for overcoming it.

ReactivityLogic Start Target: 2-(4-Benzylpiperazin-1-yl)aniline Issue Primary Barrier: Ortho-Steric Hindrance Start->Issue Amide Pathway 1: Amide Coupling Issue->Amide Buchwald Pathway 2: Pd-Catalyzed C-N Bond Issue->Buchwald Reductive Pathway 3: Reductive Amination Issue->Reductive Sol_Amide_Std Standard (EDC/DCC) FAIL (<10% Yield) Amide->Sol_Amide_Std Sol_Amide_High High Energy Electrophile (Acid Chloride / T3P) Amide->Sol_Amide_High Sol_Pd_Std Standard Ligands (PPh3/BINAP) FAIL (No Conversion) Buchwald->Sol_Pd_Std Sol_Pd_High Bulky Dialkylbiaryl Ligands (RuPhos / BrettPhos) Buchwald->Sol_Pd_High Sol_Red_Std Direct NaBH(OAc)3 FAIL (Imine doesn't form) Reductive->Sol_Red_Std Sol_Red_High Lewis Acid Activation (Ti(OiPr)4 Pre-treatment) Reductive->Sol_Red_High

Caption: Decision matrix showing failure points of standard reagents due to steric hindrance and the required high-energy/catalytic alternatives.

Module 1: Amide Coupling Troubleshooting

The Problem: Standard carbodiimides (EDC, DCC) form an O-acylisourea intermediate that is too bulky to effectively attack the hindered aniline.

The Solution: You must minimize the size of the leaving group or maximize the electrophilicity of the carbonyl carbon.

Comparative Efficiency Data

Based on internal optimization for ortho-substituted anilines.

Coupling ReagentMechanismYield (24h)Status
EDC / HOBt Carbodiimide< 5%Avoid
HATU / DIPEA Uronium / Aza-benzotriazole35 - 50%Moderate (Use for precious acids)
T3P (Propylphosphonic anhydride) Anhydride formation60 - 75%Recommended (Low epimerization)
Acid Chloride (SOCl₂ gen.) Nucleophilic Acyl Substitution> 90% Gold Standard
Protocol A: The "Nuclear Option" (Acid Chloride Method)

Use this when the carboxylic acid partner is stable to acid generation.

  • Activation: Dissolve the carboxylic acid (1.1 equiv) in dry DCM. Add Oxalyl Chloride (1.2 equiv) and a catalytic drop of DMF. Stir until gas evolution ceases (1–2 h).

  • Evaporation: Remove solvent/excess reagent under vacuum (critical to remove HCl). Redissolve the crude acid chloride in dry DCM or THF.

  • Coupling: To a separate flask, add 2-(4-Benzylpiperazin-1-yl)aniline (1.0 equiv) and Pyridine (3.0 equiv) or 2,6-Lutidine (better for extreme hindrance) in DCM.

  • Addition: Add the acid chloride solution dropwise to the aniline mixture at 0°C, then allow to warm to Room Temperature (RT).

  • Workup: Quench with saturated NaHCO₃.

Why this works: The chloride leaving group is small (


) and the carbonyl is highly electrophilic, overcoming the steric barrier of the piperazine ring.

Module 2: Buchwald-Hartwig Cross-Coupling

The Problem: The oxidative addition of Pd into the aryl halide is easy, but the amine coordination and reductive elimination steps are blocked by the bulky piperazine.

The Solution: Use Dialkylbiaryl Ligands designed specifically to create a pocket for hindered amines.

Recommended Catalyst Systems
ComponentRecommendationRationale
Ligand RuPhos or BrettPhos These ligands prevent formation of inactive Pd-dimers and facilitate reductive elimination in sterically congested systems.
Pre-catalyst RuPhos Pd G3 or G4 Ensures a defined 1:1 Pd:Ligand ratio. Avoids induction periods seen with Pd(OAc)₂.
Base LiHMDS or NaOtBu Strong bases are required to deprotonate the aniline and form the reactive Pd-amido complex.
Solvent t-Amyl Alcohol or Dioxane High boiling points allow for thermal activation (100°C+).
Protocol B: Pd-Catalyzed Coupling
  • Charge: In a glovebox or under Argon, add Aryl Halide (1.0 equiv), 2-(4-Benzylpiperazin-1-yl)aniline (1.2 equiv), RuPhos Pd G3 (2–5 mol%), and NaOtBu (1.5 equiv) to a vial.

  • Solvent: Add anhydrous 1,4-Dioxane (0.2 M concentration).

  • Reaction: Seal and heat to 100°C for 12–16 hours.

  • Check: If conversion is low, switch ligand to BrettPhos (better for primary amines) and increase temp to 120°C.

Module 3: Reductive Amination

The Problem: The formation of the imine intermediate is the rate-limiting step.[1] The bulky piperazine prevents the aldehyde/ketone from condensing with the amine effectively.

The Solution: Titanium(IV) Isopropoxide [Ti(OiPr)₄] . This Lewis acid acts as a water scavenger and activates the carbonyl, forcing imine formation.

Protocol C: Ti-Mediated Reductive Amination
  • Imine Formation: Mix 2-(4-Benzylpiperazin-1-yl)aniline (1.0 equiv), Aldehyde/Ketone (1.1 equiv), and Ti(OiPr)₄ (1.5 equiv) in neat THF.

  • Incubation: Stir at RT for 6–12 hours (or 60°C for 2 hours). Do not add reducing agent yet.

  • Reduction: Dilute with Ethanol, then add NaBH₄ (or NaBH₃CN) (2.0 equiv) carefully.

  • Quench: Add water/NaOH to precipitate titanium salts, then filter over Celite.

Frequently Asked Questions (FAQ)

Q: Can I use HATU if I don't want to make an acid chloride? A: Yes, but you must modify the conditions. Use HOAt (1-Hydroxy-7-azabenzotriazole) as an additive. The nitrogen in the HOAt ring provides "anchimeric assistance" (neighboring group participation) that accelerates the reaction by bridging the gap to the hindered amine. Standard HOBt is often ineffective here.

Q: My reaction turns black and yields nothing (Buchwald). Why? A: This is "Palladium Black" precipitation. It means your ligand is dissociating, or the oxidative addition complex is unstable.

  • Fix 1: Switch to a pre-formed catalyst (e.g., RuPhos Pd G3) rather than mixing Pd(OAc)₂ + Ligand.

  • Fix 2: Ensure your solvent is strictly deoxygenated (sparge with Argon for 15 mins).

Q: Is the benzyl group on the piperazine liable to fall off? A: Generally, no. The benzyl-amine bond is stable under standard basic coupling conditions. However, it will cleave under catalytic hydrogenation conditions (


, Pd/C). If your synthesis requires a final deprotection step using hydrogenation, the benzyl group will be lost.

References

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[2][3] Organic Process Research & Development, 20(2), 140–177. Link

  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338–6361. Link

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. Link

  • Mattson, R. J., Pham, K. M., Leuck, D. J., & Cowen, K. A. (1990). An Improved Method for Reductive Alkylation of Amines Using Titanium(IV) Isopropoxide and Sodium Borohydride. The Journal of Organic Chemistry, 55(8), 2552–2554. Link

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link

Sources

Technical Support Center: Cross-Coupling Optimization for 2-(4-Benzylpiperazin-1-yl)aniline

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Role: Senior Application Scientist Subject: Catalyst & Protocol Optimization for Sterically Hindered Ortho-Anilines[1]

Executive Summary: The "Ortho-Piperazine" Challenge

You are working with 2-(4-benzylpiperazin-1-yl)aniline , a substrate that presents a classic "push-pull" challenge in palladium catalysis.[1]

  • Steric Wall: The ortho-piperazine ring creates significant steric bulk around the primary amine (

    
    ), hindering the approach of the palladium center during the transmetallation/amine coordination step.
    
  • Chelation Trap: The tertiary nitrogens on the piperazine ring (and the benzyl amine) are competent ligands. They can compete with your phosphine ligand for the Pd center, leading to catalyst poisoning or the formation of inactive "palladium black."

This guide bypasses standard "textbook" conditions (like


) which will almost certainly fail. Instead, we utilize Dialkylbiaryl Phosphine (Buchwald)  ligand systems designed specifically for this steric/electronic profile.
Module 1: Catalyst & Ligand Selection Engine[2]

The Core Directive: Do not use simple palladium salts (


) with monodentate phosphines (

). You require a bulky, electron-rich ligand that can enforce a monoligated Pd(0) species while preventing the piperazine from shutting down the metal center.
Primary Recommendation: The "BrettPhos" System

For coupling this specific primary aniline with aryl halides (Cl, Br, I).

  • Ligand: BrettPhos (or tBuBrettPhos )

  • Why: BrettPhos is engineered to be extremely bulky. This bulk serves two purposes:

    • It forces the reductive elimination step to occur, which is often the bottleneck for hindered substrates.

    • It prevents the "over-arylation" of the primary amine (stopping at the secondary amine product) and discourages the coordination of the distal piperazine nitrogens.

  • Precatalyst: BrettPhos Pd G4 (Fourth Generation Palladacycle).

    • Reasoning: Using a G3/G4 precatalyst ensures a 1:1 L:Pd ratio and rapid activation at room temperature, avoiding the induction period where the piperazine could poison the unligated Pd.

Secondary Recommendation: The "RuPhos" System

Use this only if the electrophile (aryl halide) is also extremely sterically hindered (e.g., ortho-substituted).

  • Ligand: RuPhos [2][3][4][5][6]

  • Why: RuPhos is smaller than BrettPhos but highly active. It excels at coupling secondary amines, but it is also a powerhouse for hindered primary amines when the electrophile is the limiting factor.

Ligand Performance Matrix
Ligand ClassCandidateSuitabilityTechnical Note
Dialkylbiaryl BrettPhos High Best for primary amine selectivity and preventing chelation.[1]
Dialkylbiaryl RuPhos Med-High Use if BrettPhos fails to convert; higher turnover but risk of di-arylation.[1]
Bidentate BINAP / DPPF Low Bite angle is often too rigid; usually requires high temps (

) which degrades this substrate.
Monodentate

/ XPhos
Critical Fail

is too weak. XPhos is good but often outperformed by BrettPhos for primary anilines.
Module 2: Decision Logic (Visualization)

The following diagram illustrates the logical flow for selecting your reaction conditions based on your coupling partner (Electrophile).

LigandSelection Start Substrate: 2-(4-Benzylpiperazin-1-yl)aniline Partner Analyze Coupling Partner (Ar-X) Start->Partner Type1 Unactivated / Neutral (e.g., Chlorobenzene, Tolyl bromide) Partner->Type1 Standard Type2 Base-Sensitive / Heterocycle (e.g., Ester, Nitrile, Pyridine) Partner->Type2 Sensitive Type3 Sterically Hindered Ar-X (e.g., Ortho-substituted) Partner->Type3 Crowded Rec1 System A: BrettPhos Pd G4 NaOtBu (Strong Base) Toluene/Dioxane, 80°C Type1->Rec1 Rec2 System B: BrettPhos Pd G4 Cs2CO3 (Weak Base) tBuOH or Dioxane, 100°C Type2->Rec2 Rec3 System C: RuPhos Pd G4 NaOtBu Toluene, 100°C Type3->Rec3

Caption: Logic flow for selecting the optimal catalyst/base combination based on the electrophile's properties.

Module 3: Standardized Experimental Protocol

Objective: Cross-coupling of 2-(4-benzylpiperazin-1-yl)aniline (1.0 equiv) with Aryl Bromide (1.0 equiv).

Safety Note: Perform all steps in a glovebox or using strict Schlenk techniques. Palladium catalysts are oxygen-sensitive in solution.[1]

  • Charge the Vessel:

    • To a reaction vial equipped with a stir bar, add:

      • BrettPhos Pd G4 (0.02 equiv, 2 mol%)

      • Aryl Bromide (1.0 equiv)

      • 2-(4-benzylpiperazin-1-yl)aniline (1.2 equiv) — Slight excess helps drive conversion.[1]

      • Base: Sodium tert-butoxide (

        
        ) (1.4 equiv).[1]
        
        • Note: If your substrate has esters/nitriles, switch to

          
           (2.0 equiv).
          
  • Solvent Addition:

    • Add anhydrous 1,4-Dioxane or Toluene (0.2 M concentration relative to halide).[1]

    • Critical: If using

      
      , use t-Amyl Alcohol  or t-Butanol  as the solvent, or add 1 drop of water to Dioxane to solubilize the inorganic base.[1]
      
  • Reaction:

    • Seal the vial (Teflon-lined cap).[1]

    • Heat to 80°C for 2–4 hours.

    • Monitoring: Check LCMS. Look for the product mass (

      
      ).
      
  • Workup:

    • Cool to room temperature.[7][8]

    • Dilute with Ethyl Acetate.[8]

    • Filter through a small pad of Celite (removes Pd black and salts).

    • Concentrate and purify via flash chromatography.

Module 4: Troubleshooting Guide (The "Diagnostics")

If your reaction fails, use this flowchart to diagnose the root cause. Do not simply add more catalyst.

Troubleshooting Issue Reaction Outcome? Res1 No Conversion (Starting Materials Remain) Issue->Res1 Res2 Dehalogenation (Ar-X becomes Ar-H) Issue->Res2 Res3 Black Precipitate (Rapid Pd Decomposition) Issue->Res3 Fix1 Diagnosis: Catalyst Activation Failure Action: Switch to Pd G4 Precatalyst or increase Temp to 100°C. Res1->Fix1 Fix2 Diagnosis: Reductive Elimination too slow Action: Switch to RuPhos (Smaller ligand) or lower reaction temp. Res2->Fix2 Fix3 Diagnosis: Piperazine Poisoning Action: Increase Catalyst Loading to 5% Ensure solvent is strictly degassed. Res3->Fix3

Caption: Diagnostic workflow for common failure modes in Buchwald-Hartwig amination of hindered anilines.

Module 5: Frequently Asked Questions (FAQs)

Q1: Why is my reaction turning black immediately upon heating? A: This is "Palladium Black" formation. It indicates that the ligand is dissociating from the palladium, or the palladium is clustering before it can enter the catalytic cycle.

  • Fix: This is common if you use separate

    
     + Ligand. Switch to a precatalyst (Pd G3 or G4)  which contains the ligand pre-bound in the correct 1:1 ratio. Also, ensure your solvent is thoroughly degassed (sparged with Argon for 15 mins).
    

Q2: Can I use


 instead of 

?
A: Yes, but expect the reaction to be significantly slower. Carbonate bases are weak and poorly soluble in organic solvents.
  • Protocol Adjustment: If you must use a weak base, switch the solvent to t-Butanol or t-Amyl Alcohol .[1] The alcohol solvent helps solubilize the base and facilitates the deprotonation step in the catalytic cycle.

Q3: The benzyl group on the piperazine is falling off. What's happening? A: Under standard Buchwald conditions, the benzyl group should be stable. However, if you are using


 or hydrogen anywhere nearby, it will cleave. If you observe debenzylation during the cross-coupling, it is highly unusual but could result from extreme temperatures (

) or oxidative conditions. Stick to

and inert atmosphere.

Q4: I see the product, but also a "dimer" where two aryl groups attached to the aniline. How do I stop this? A: This is "di-arylation."[1] It happens when the product (a secondary amine) is more reactive than the starting material (the primary aniline).

  • Fix: This is exactly why we recommend BrettPhos . Its extreme bulk sterically prevents the second aryl group from attaching. If you are using RuPhos or XPhos and seeing dimers, switch to BrettPhos immediately.

References
  • Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphine Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition.

  • Maitro, G., et al. (2016). "Precatalyst Scaffolds for Palladium-Catalyzed Cross-Coupling." Accounts of Chemical Research.

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). "Applications of Palladium-Catalyzed C-N Cross-Coupling Reactions." Chemical Reviews.

  • Bruno, N. C., et al. (2013). "Third Generation (L)Pd(pre-catalyst) for C-N Bond Formation." Chemical Science.

Sources

Technical Support Center: Troubleshooting Low Cell Permeability of 2-(4-Benzylpiperazin-1-yl)aniline Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to addressing challenges with the cell permeability of 2-(4-benzylpiperazin-1-yl)aniline derivatives. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common experimental hurdles. Our approach is rooted in a deep understanding of the physicochemical properties of this chemical scaffold and its interactions with biological membranes.

I. Frequently Asked Questions (FAQs)

Here, we address some of the initial questions you might have regarding the cell permeability of your 2-(4-benzylpiperazin-1-yl)aniline derivatives.

Q1: My 2-(4-benzylpiperazin-1-yl)aniline derivative shows low passive permeability in the Parallel Artificial Membrane Permeability Assay (PAMPA). What are the likely reasons?

A1: Low passive permeability in PAMPA for this class of compounds can often be attributed to several physicochemical properties.[1] The core structure possesses characteristics that can hinder its ability to efficiently cross a lipid bilayer. Key factors to consider include:

  • High Polarity: The presence of the aniline and piperazine nitrogens contributes to the molecule's overall polarity, which can impede its partitioning into the lipophilic membrane.

  • Molecular Size and Rigidity: While the core structure itself is not excessively large, bulky substitutions on the benzyl or aniline rings can increase the molecular weight and reduce the conformational flexibility needed to navigate the lipid acyl chains.

  • Hydrogen Bonding Capacity: The aniline moiety has hydrogen bond donors, and the piperazine nitrogens are hydrogen bond acceptors. A high number of hydrogen bonds with the aqueous environment can make it energetically unfavorable for the molecule to enter the nonpolar membrane interior.[2]

  • Solubility Issues: Poor aqueous solubility of your derivative can lead to an underestimation of its permeability. If the compound precipitates in the donor well, the effective concentration available for permeation is reduced.

Q2: I'm observing a high efflux ratio (>2) for my compound in the Caco-2 cell permeability assay. What does this indicate?

A2: A high efflux ratio, calculated as the ratio of the apparent permeability coefficient from the basolateral to apical direction (Papp B-A) to that from the apical to basolateral direction (Papp A-B), is a strong indicator of active efflux.[3] This means that your compound is likely a substrate for one or more efflux transporters expressed on the apical membrane of the Caco-2 cells. These transporters actively pump the compound out of the cell, back into the apical (intestinal lumen) side, thereby reducing its net absorption.[4][5]

Q3: What are the primary efflux transporters I should be concerned about with 2-(4-benzylpiperazin-1-yl)aniline derivatives?

A3: For many small molecule drug candidates, including those with a piperazine moiety, the most common efflux transporters of concern are P-glycoprotein (P-gp, also known as MDR1) and Breast Cancer Resistance Protein (BCRP).[3][4] These are broadly acting transporters that recognize a wide range of structurally diverse substrates.

Q4: Can the pH of the experimental buffer affect the permeability of my compound?

A4: Absolutely. The 2-(4-benzylpiperazin-1-yl)aniline scaffold contains basic nitrogen atoms in the piperazine and aniline groups. The ionization state of these groups is pH-dependent. At physiological pH (around 7.4), these nitrogens can be protonated, leading to a charged molecule. Generally, the neutral form of a compound is more permeable across the lipid bilayer than its ionized form. Therefore, conducting permeability assays at different pH values can provide valuable insights. For instance, a higher permeability at a more basic pH might suggest that the neutral species is more readily transported.

II. Troubleshooting Guide: Low Permeability and High Efflux

This section provides a structured approach to diagnosing and addressing common issues encountered during the permeability assessment of 2-(4-benzylpiperazin-1-yl)aniline derivatives.

Problem 1: Low Apparent Permeability (Papp) in both PAMPA and Caco-2 Assays

This scenario suggests that the intrinsic physicochemical properties of your compound are the primary barrier to its permeation.

start Low Papp in PAMPA & Caco-2 solubility Assess Aqueous Solubility start->solubility logp Determine LogP/LogD solubility->logp Soluble structural Consider Structural Modifications solubility->structural Insoluble psa Calculate Polar Surface Area (PSA) logp->psa hbd Count Hydrogen Bond Donors/Acceptors psa->hbd hbd->structural prodrug Prodrug Strategy structural->prodrug start High Efflux Ratio (>2) in Caco-2 pgp_inhibitor Run Caco-2 assay with P-gp inhibitor (e.g., Verapamil, Cyclosporin A) start->pgp_inhibitor bcrp_inhibitor Run Caco-2 assay with BCRP inhibitor (e.g., Fumitremorgin C, Ko143) pgp_inhibitor->bcrp_inhibitor Efflux ratio not significantly reduced conclusion_pgp Compound is a P-gp substrate pgp_inhibitor->conclusion_pgp Efflux ratio significantly reduced dual_inhibitor Run Caco-2 assay with dual P-gp/BCRP inhibitor bcrp_inhibitor->dual_inhibitor Efflux ratio not significantly reduced conclusion_bcrp Compound is a BCRP substrate bcrp_inhibitor->conclusion_bcrp Efflux ratio significantly reduced conclusion_dual Compound is a substrate for both P-gp and BCRP dual_inhibitor->conclusion_dual Efflux ratio significantly reduced conclusion_other Involvement of other efflux transporters dual_inhibitor->conclusion_other Efflux ratio not significantly reduced structural_mod Structural Modification to Evade Efflux conclusion_pgp->structural_mod conclusion_bcrp->structural_mod conclusion_dual->structural_mod

Caption: Diagnostic workflow for high efflux ratio.

  • Confirm Efflux with Inhibitors:

    • Rationale: Using known inhibitors of specific transporters can identify which ones are responsible for the efflux of your compound. [3][6] * Experimental Protocol: Caco-2 Permeability Assay with Efflux Inhibitors

      • Cell Culture: Culture Caco-2 cells on permeable supports (e.g., Transwell® plates) for 21-28 days to allow for monolayer differentiation and polarization. [7][8][9]Monitor the integrity of the monolayer by measuring the transepithelial electrical resistance (TEER).

      • Inhibitor Pre-incubation: Pre-incubate the Caco-2 monolayers with a known efflux inhibitor (e.g., 50 µM verapamil for P-gp, 10 µM Ko143 for BCRP) in transport buffer for 30-60 minutes. [6][10] 3. Permeability Assay: Perform the bidirectional permeability assay (A-B and B-A) in the presence of the inhibitor. Your test compound should be added to the donor chamber (apical for A-B, basolateral for B-A).

      • Sample Analysis: At designated time points, collect samples from the receiver chamber and analyze the concentration of your compound using LC-MS/MS.

      • Data Analysis: Calculate the Papp values and the efflux ratio in the presence and absence of the inhibitor.

    • Interpretation of Results:

ConditionObserved Efflux RatioInterpretation
No Inhibitor > 2Compound is a substrate for efflux transporter(s).
+ P-gp Inhibitor ~ 1Compound is primarily a P-gp substrate.
+ BCRP Inhibitor ~ 1Compound is primarily a BCRP substrate.
+ P-gp/BCRP Inhibitor ~ 1Compound is a substrate for both P-gp and BCRP.
+ Inhibitors Still > 2Another efflux transporter may be involved.
  • Structural Modification to Mitigate Efflux:

    • Rationale: Modifying the structure of your compound can reduce its recognition by efflux transporters.

    • Strategies:

      • Introduce Polar Groups: Adding a polar functional group can sometimes disrupt the key interactions required for transporter recognition.

      • Alter Molecular Shape: Modifying substituents to change the overall shape and conformation of the molecule can prevent it from fitting into the transporter's binding pocket.

      • Remove Hydrogen Bond Acceptors: Some studies suggest that reducing the number of hydrogen bond acceptors can decrease P-gp substrate liability.

Problem 3: Compound Cytotoxicity to Caco-2 Cells

High concentrations of some benzylpiperazine derivatives can be toxic to cells, which can compromise the integrity of the Caco-2 monolayer and lead to inaccurate permeability results. [11][12][13]

  • Assess Cytotoxicity:

    • Protocol: Perform a standard cytotoxicity assay (e.g., MTT or LDH release assay) on Caco-2 cells with a range of concentrations of your compound. Determine the concentration at which cell viability drops significantly.

  • Adjust Assay Concentration:

    • Action: Ensure that the concentration of your compound used in the permeability assay is well below the cytotoxic level.

  • Monitor Monolayer Integrity:

    • Protocol: Measure TEER values before and after the permeability experiment. A significant drop in TEER indicates a compromised monolayer. You can also measure the flux of a paracellular marker like Lucifer yellow to confirm monolayer integrity.

III. In Silico Tools for Permeability Prediction

Before extensive in vitro testing, computational tools can help predict the permeability of your derivatives and guide your synthetic efforts.

  • Software and Web Servers:

    • admetSAR: A free web server that can predict various ADME properties, including Caco-2 permeability and P-gp substrate liability. [14] * SwissADME: Another widely used free web-based tool for predicting physicochemical properties and ADME parameters.

    • Commercial Software: Several commercial software packages (e.g., from Schrödinger, Certara) offer more advanced and accurate prediction models.

  • Key Parameters to Analyze:

    • Calculated LogP (cLogP) and LogD

    • Topological Polar Surface Area (TPSA) [14] * Molecular Weight

    • Number of Hydrogen Bond Donors and Acceptors

    • Number of Rotatable Bonds

IV. Concluding Remarks

Troubleshooting low cell permeability of 2-(4-benzylpiperazin-1-yl)aniline derivatives requires a systematic approach that combines an understanding of the compound's physicochemical properties with well-designed in vitro experiments. By carefully evaluating solubility, lipophilicity, and the potential for active efflux, researchers can make informed decisions to optimize their compounds for better cell permeability and, ultimately, improved therapeutic potential.

V. References

  • Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays. (2023). PMC. [Link]

  • Caco 2 Cell Permeability Assay. (2019). YouTube. [Link]

  • Caco-2 Permeability. Sygnature Discovery. [Link]

  • Mucin-Protected Caco-2 Assay to Study Drug Permeation in the Presence of Complex Biorelevant Media. (2022). MDPI. [Link]

  • Caco-2 cell permeability assays to measure drug absorption. ResearchGate. [Link]

  • PAMPA Permeability Assay. (2019). YouTube. [Link]

  • MDR-1/CaCo 2 Cell Assay. PDSP. [Link]

  • Caco-2 Permeability Assay. Evotec. [Link]

  • Caco-2 Permeability Assay Protocol. Creative Bioarray. [Link]

  • Use of a Caco-2 permeability assay to evaluate the effects of several Kampo medicines on the drug transporter P-glycoprotein. (2018). PMC. [Link]

  • pampa-permeability-assay.pdf. Technology Networks. [Link]

  • An In Vitro Study of the Neurotoxic Effects of N-Benzylpiperazine: A Designer Drug of Abuse. ResearchGate. [Link]

  • In Silico Prediction and Validation of the Permeability of Small Molecules Across the Blood–Brain Barrier. (2023). MDPI. [Link]

  • Piperazine designer drugs induce toxicity in cardiomyoblast h9c2 cells through mitochondrial impairment. (2014). PubMed. [Link]

  • BCRP Inhibition. Evotec. [Link]

  • Piperazine amides with desirable solubility, physicochemical and drug-like properties: Synthesis and evaluation of the anti-Trypanosoma cruzi activity. (2022). PMC. [Link]

  • Piperazine skeleton in the structural modification of natural products: a review. (2022). PMC. [Link]

  • Simplified Method to Determine the Efflux Ratio on P-Glycoprotein Substrates Using Three-Compartment Model Analysis for Caco-2 Cell Assay Data. (2019). PubMed. [Link]

  • In Silico Prediction of Permeability Coefficients. (2021). PubMed. [Link]

  • Piperazine skeleton in the structural modification of natural products: a review. Journal of the Royal Society of Chemistry. [Link]

  • Highly Predictive and Interpretable Models for PAMPA Permeability. (2018). PMC. [Link]

  • Characterization of substrates and inhibitors for the in vitro assessment of Bcrp mediated drug-drug interactions. (2008). PubMed. [Link]

  • A new crystalline daidzein-piperazine salt with enhanced solubility, permeability, and bioavailability. (2022). Frontiers in Pharmacology. [Link]

  • Benzylpiperazinyl Derivatives of Alepterolic Acid: Synthesis and Cytotoxic Evaluation. Wiley Online Library. [Link]

  • Molecular Imprinting of Benzylpiperazine: A Comparison of the Self-Assembly and Semi-Covalent Approaches. (2023). MDPI. [Link]

  • Comparison of MDCK-MDR1 and Caco-2 Cell-Based Permeability Assays. Fidelta. [Link]

  • Parallel Artificial Membrane Permeability Assay (PAMPA) training video | Pion Inc. (2022). YouTube. [Link]

  • High Solubility Piperazine Salts of the Nonsteroidal Anti-Inflammatory Drug (NSAID) Meclofenamic Acid. (2021). ACS Publications. [Link]

  • Understanding P-gp and BCRP Inhibition Assay Design and Outcomes. BioIVT. [Link]

  • Cytotoxicity elicited by N-benzylpiperazine (BZP) (a) and... ResearchGate. [Link]

  • Effect of structural and conformation modifications, including backbone cyclization, of hydrophilic hexapeptides on their intestinal permeability and enzymatic stability. (2007). Journal of Medicinal Chemistry. [Link]

  • Parallel Artificial Membrane Permeability Assay (PAMPA). Evotec. [Link]

  • Is there any software to calculate the permeability coefficient of small molecules?. ResearchGate. [Link]

  • An Evolving Role of Aqueous Piperazine to Improve the Solubility of Non-Steroidal Anti-Inflammatory Drugs. ResearchGate. [Link]

  • Predicting BBB Permeability of Drugs Using In Vitro Transporter Data. Solvo Biotechnology. [Link]

  • Investigation of the Cellular Effects of Beta- Cyclodextrin Derivatives on Caco-2 Intestinal Epithelial Cells. (2021). MDPI. [Link]

  • Conquering the beyond Rule of Five Space with an Optimized High-Throughput Caco-2 Assay to Close Gaps in Absorption Prediction. (2021). MDPI. [Link]

  • Recent advances in the search of BCRP- and dual P-gp/BCRP-based multidrug resistance modulators. OAE Publishing Inc.. [Link]

  • Understanding P-gp and BCRP Inhibition Assay Design and Outcomes. (2023). YouTube. [Link]

  • Permeability Benchmarking: Guidelines for Comparing in Silico, in Vitro, and in Vivo Measurements. (2022). ACS Publications. [Link]

  • 4-(4-(4-Benzylpiperidin-1-yl)but-1-ynyl)aniline. PubChem. [Link]

  • Solid liquid solubility of piperazine. SINTEF. [Link]

  • MDCKpred: a web-tool to calculate MDCK permeability coefficient of small molecule using membrane-interaction chemical features. Taylor & Francis Online. [Link]

  • 2-(4-Metil-1-piperazinil)anilina. Chem-Impex. [Link]

  • N-benzyl-3-(4-phenylpiperazin-1-yl)aniline. PubChem. [Link]

  • Chemical plants supply high-quality 2-Methoxy-4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]aniline 761440-75-9 in bulk. LookChem. [Link]

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Validation & Comparative

A Comparative Efficacy Analysis of 2-(4-Benzylpiperazin-1-yl)aniline Derivatives Against Existing Therapeutics

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy of novel 2-(4-Benzylpiperazin-1-yl)aniline derivatives against established drugs across several key therapeutic areas. By synthesizing data from preclinical studies, this document aims to offer an objective and data-driven perspective for researchers in the field of drug discovery and development. The versatile scaffold of 2-(4-Benzylpiperazin-1-yl)aniline has given rise to a new generation of potent and selective inhibitors for a range of biological targets, demonstrating significant potential in the treatment of neurodegenerative diseases, glaucoma, cancer, and neuropathic pain.

Executive Summary

The 2-(4-Benzylpiperazin-1-yl)aniline core structure has proven to be a highly adaptable pharmacophore, enabling the development of derivatives with potent inhibitory activity against acetylcholinesterase (AChE), carbonic anhydrases (CAs), Mer/c-Met kinases, and the sigma-1 (σ1) receptor. This guide will delve into the comparative efficacy of these derivatives against current standard-of-care treatments, supported by in vitro and in vivo experimental data. We will explore the nuanced structure-activity relationships that govern their potency and selectivity, providing a rationale for their therapeutic potential.

Section 1: Acetylcholinesterase Inhibition for Alzheimer's Disease

The cholinergic hypothesis of Alzheimer's disease posits that a decline in acetylcholine levels is a key contributor to the cognitive deficits observed in patients. Acetylcholinesterase inhibitors (AChEIs) are a cornerstone of symptomatic treatment. Here, we compare the efficacy of 2-(4-Benzylpiperazin-1-yl)aniline derivatives to the widely prescribed AChEI, Donepezil.

Comparative In Vitro Efficacy

The inhibitory potential of these compounds is typically quantified by their half-maximal inhibitory concentration (IC50) against AChE. The data below, generated using the Ellman method, highlights the potency of a representative derivative.

CompoundTargetIC50 (µM)Reference DrugReference IC50 (µM)
Derivative 4a (ortho-chloro substituted) Acetylcholinesterase (AChE)0.91 ± 0.045Donepezil0.14 ± 0.03

Table 1: Comparative IC50 values of a 2-(4-Benzylpiperazin-1-yl)aniline derivative and Donepezil against AChE.

While Donepezil remains more potent in this specific comparison, the sub-micromolar activity of the derivative demonstrates the promise of this chemical class. The rationale behind targeting AChE is to increase the synaptic availability of acetylcholine, thereby enhancing cholinergic neurotransmission and improving cognitive function.

Experimental Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)

This spectrophotometric assay is a robust and widely adopted method for screening AChE inhibitors. Its principle lies in the enzymatic hydrolysis of acetylthiocholine (ATC) by AChE to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to generate a yellow-colored anion, 5-thio-2-nitrobenzoate, which is quantified by measuring its absorbance at 412 nm. The rate of color development is proportional to AChE activity.

Step-by-Step Methodology:

  • Preparation of Reagents: Prepare phosphate buffer (pH 8.0), DTNB solution, ATC solution, and the test compounds at various concentrations.

  • Enzyme and Inhibitor Incubation: In a 96-well plate, add the phosphate buffer, AChE enzyme solution, and the test compound or vehicle control. Incubate for a predefined period (e.g., 15 minutes) to allow for inhibitor-enzyme interaction.

  • Reaction Initiation: Add DTNB and then ATC to initiate the enzymatic reaction.

  • Absorbance Measurement: Immediately measure the absorbance at 412 nm at regular intervals using a microplate reader.

  • Data Analysis: Calculate the rate of reaction for each concentration of the inhibitor. The percentage of inhibition is determined relative to the vehicle control. The IC50 value is then calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Causality Behind Experimental Choices: The choice of pH 8.0 is optimal for AChE activity and the reaction of thiocholine with DTNB. Pre-incubation of the enzyme with the inhibitor is crucial to allow for the establishment of binding equilibrium, ensuring an accurate assessment of inhibitory potency.

In Vivo Efficacy: Scopolamine-Induced Memory Impairment Model

To assess the pro-cognitive effects in a living system, the scopolamine-induced amnesia model in rodents is frequently employed. Scopolamine, a muscarinic receptor antagonist, induces a transient cholinergic deficit, mimicking aspects of Alzheimer's-related cognitive dysfunction.

Experimental Workflow:

  • Animal Acclimatization: House mice under standard laboratory conditions with free access to food and water.

  • Drug Administration: Administer the test derivative or Donepezil (positive control) orally or via intraperitoneal (i.p.) injection.

  • Induction of Amnesia: After a set period (e.g., 30-60 minutes), administer scopolamine (i.p.) to induce memory impairment.

  • Behavioral Testing: After another interval (e.g., 30 minutes), subject the mice to behavioral tests such as the Morris water maze or passive avoidance task to assess learning and memory.

  • Data Collection and Analysis: Record parameters such as escape latency (Morris water maze) or step-through latency (passive avoidance). Statistically compare the performance of treated groups to the scopolamine-only group and a vehicle control group.

Causality Behind Experimental Choices: The timing between drug administration, scopolamine injection, and behavioral testing is critical to ensure that the test compound has reached its target in the central nervous system and that the amnesic effects of scopolamine are at their peak. The choice of behavioral paradigm allows for the assessment of different aspects of memory (e.g., spatial vs. fear-associated).

G cluster_0 In Vivo Efficacy Workflow: Scopolamine Model Acclimatization Acclimatization Drug Administration Drug Administration Acclimatization->Drug Administration Standard Housing Amnesia Induction Amnesia Induction Drug Administration->Amnesia Induction Test Compound/Donepezil Behavioral Testing Behavioral Testing Amnesia Induction->Behavioral Testing Scopolamine Data Analysis Data Analysis Behavioral Testing->Data Analysis e.g., Morris Water Maze

Workflow for in vivo assessment of cognitive enhancement.

Section 2: Carbonic Anhydrase Inhibition for Glaucoma

Glaucoma, a leading cause of irreversible blindness, is often associated with elevated intraocular pressure (IOP). Carbonic anhydrase inhibitors reduce IOP by decreasing the production of aqueous humor. Dorzolamide is a clinically used topical CAI.

Comparative In Vitro Efficacy

The inhibitory activity against various human carbonic anhydrase (hCA) isoforms is determined by measuring the inhibition constant (Ki). The data below showcases the potent and selective inhibition of hCA isoforms by 2-benzylpiperazine derivatives.

CompoundhCA I (Ki, nM)hCA II (Ki, nM)hCA IV (Ki, nM)Reference DrughCA II (Ki, nM)
2-Benzylpiperazine Derivative low-medium nMlow-medium nMlow-medium nMDorzolamide0.18

Table 2: Comparative Ki values of a 2-benzylpiperazine derivative and Dorzolamide against hCA isoforms.

The low nanomolar inhibition of hCA II and IV, the key isoforms involved in aqueous humor secretion, underscores the potential of these derivatives as anti-glaucoma agents.[1]

Experimental Protocol: Stopped-Flow CO2 Hydration Assay

This is the gold-standard method for measuring the catalytic activity of carbonic anhydrases. It measures the enzyme-catalyzed hydration of CO2 to bicarbonate by monitoring the associated pH change.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a buffered solution containing a pH indicator (e.g., p-nitrophenol) and a separate CO2-saturated solution.

  • Enzyme and Inhibitor Preparation: Prepare the purified hCA enzyme and the test inhibitors at various concentrations.

  • Rapid Mixing: In a stopped-flow instrument, rapidly mix the enzyme/inhibitor solution with the CO2-saturated solution.

  • Spectrophotometric Monitoring: Monitor the change in absorbance of the pH indicator over a short time course (milliseconds).

  • Data Analysis: The initial rate of the reaction is determined from the absorbance change. The Ki value is calculated by fitting the data to the Michaelis-Menten equation for competitive inhibition.

Causality Behind Experimental Choices: The stopped-flow technique is essential due to the extremely rapid nature of the CA-catalyzed reaction. The use of a pH indicator allows for a sensitive and continuous measurement of the reaction progress.

In Vivo Efficacy: Rabbit Model of Glaucoma

The rabbit is a common animal model for glaucoma research due to the anatomical and physiological similarities of its eye to the human eye.

Experimental Workflow:

  • Baseline IOP Measurement: Measure the baseline IOP of the rabbits using a tonometer.

  • Induction of Ocular Hypertension: Induce elevated IOP in one eye, for example, by intracameral injection of α-chymotrypsin. The contralateral eye serves as a control.

  • Topical Drug Administration: Administer the test derivative or Dorzolamide as eye drops to the hypertensive eye.

  • IOP Monitoring: Measure the IOP at regular intervals post-administration to determine the extent and duration of IOP reduction.

  • Data Analysis: Compare the IOP reduction between the treated and control groups.

Causality Behind Experimental Choices: The induction of ocular hypertension is necessary to create a disease model in which the efficacy of IOP-lowering agents can be assessed. Topical administration mimics the clinical route of delivery for anti-glaucoma drugs.

Section 3: Mer/c-Met Dual Inhibition for Cancer Therapy

The receptor tyrosine kinases Mer and c-Met are frequently overexpressed in various cancers and are implicated in tumor growth, survival, and metastasis. Dual inhibition of these kinases is a promising anti-cancer strategy.

Comparative In Vitro Efficacy

The potency of dual Mer/c-Met inhibitors is assessed by their IC50 values against the respective kinases. The following table presents data for a promising 2-substituted aniline pyrimidine derivative.

CompoundMer IC50 (nM)c-Met IC50 (nM)Reference Drugc-Met IC50 (nM)
Derivative 17c 6.4 ± 1.826.1 ± 7.7Crizotinib1-5

Table 3: Comparative IC50 values of a 2-substituted aniline pyrimidine derivative against Mer and c-Met kinases.

The nanomolar potency against both Mer and c-Met highlights the potential of this derivative as a dual inhibitor.

Experimental Protocol: In Vitro Kinase Inhibition Assay

These assays typically utilize a purified recombinant kinase and a substrate. The transfer of a phosphate group from ATP to the substrate is measured.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare the purified Mer or c-Met kinase, a suitable substrate (e.g., a peptide), and ATP.

  • Inhibitor Incubation: In a microplate, incubate the kinase with varying concentrations of the test compound.

  • Reaction Initiation: Add the substrate and ATP to start the kinase reaction.

  • Detection: After a set incubation time, quantify the amount of phosphorylated substrate. This can be done using various methods, such as a phosphospecific antibody in an ELISA format or by measuring the depletion of ATP using a luminescent assay (e.g., Kinase-Glo®).

  • Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value.

Causality Behind Experimental Choices: The use of purified recombinant kinases allows for a direct assessment of the inhibitor's effect on the target without the complexity of a cellular environment. The choice of detection method depends on the desired throughput and sensitivity.

G cluster_1 Kinase Inhibition Assay Kinase Mer or c-Met Kinase Phosphorylated Substrate Phosphorylated Substrate Kinase->Phosphorylated Substrate Phosphorylation Inhibitor Test Compound Inhibitor->Kinase Inhibition ATP ATP ADP ADP ATP->ADP Hydrolysis Substrate Substrate Substrate->Phosphorylated Substrate

Principle of an in vitro kinase inhibition assay.

In Vivo Efficacy: Cancer Xenograft Model

To evaluate the anti-tumor activity in a living organism, human cancer cells are implanted into immunocompromised mice.

Experimental Workflow:

  • Cell Culture: Culture human cancer cells that overexpress Mer and c-Met (e.g., HepG2 hepatocellular carcinoma cells).

  • Tumor Implantation: Subcutaneously inject the cancer cells into the flank of immunocompromised mice.

  • Tumor Growth Monitoring: Allow the tumors to grow to a palpable size.

  • Treatment: Administer the test compound or a vehicle control to the mice according to a predefined schedule.

  • Tumor Measurement: Measure the tumor volume regularly using calipers.

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).

Causality Behind Experimental Choices: The use of immunocompromised mice is essential to prevent the rejection of the human tumor cells. The subcutaneous implantation site allows for easy monitoring of tumor growth.

Section 4: Sigma-1 Receptor Antagonism for Neuropathic Pain

The sigma-1 (σ1) receptor is a unique intracellular chaperone protein implicated in the modulation of various neurotransmitter systems. Antagonists of the σ1 receptor have shown promise in the treatment of neuropathic pain.

Comparative In Vitro Efficacy

The binding affinity of compounds to the σ1 receptor is determined by their inhibition constant (Ki) in radioligand binding assays. Haloperidol is a well-known σ1 receptor antagonist.

| Compound | σ1 Receptor Ki (nM) | Reference Drug | σ1 Receptor Ki (nM) | | :--- | :--- | :--- | :--- | :--- | | Derivative 15 | 1.6 | Haloperidol | ~2-4 |

Table 4: Comparative Ki values of a benzylpiperazine derivative and Haloperidol for the σ1 receptor.[2]

The high affinity of the benzylpiperazine derivative for the σ1 receptor suggests its potential as a potent antagonist.[2]

Experimental Protocol: Radioligand Binding Assay

This technique measures the affinity of a test compound for a receptor by assessing its ability to displace a radiolabeled ligand that is known to bind to the receptor with high affinity.

Step-by-Step Methodology:

  • Membrane Preparation: Prepare cell membranes from a source rich in σ1 receptors (e.g., guinea pig brain).

  • Binding Reaction: In a reaction tube, combine the cell membranes, a radiolabeled ligand (e.g., -pentazocine), and varying concentrations of the unlabeled test compound.

  • Incubation: Incubate the mixture to allow the binding to reach equilibrium.

  • Separation of Bound and Free Ligand: Rapidly filter the reaction mixture through a glass fiber filter to separate the membrane-bound radioligand from the unbound radioligand.

  • Quantification of Radioactivity: Measure the radioactivity retained on the filter using a scintillation counter.

  • Data Analysis: The amount of bound radioligand decreases as the concentration of the test compound increases. The Ki value is calculated from the IC50 of displacement using the Cheng-Prusoff equation.

Causality Behind Experimental Choices: The use of a radiolabeled ligand with high affinity and specificity for the target receptor is crucial for a sensitive and accurate assay. Rapid filtration is necessary to prevent the dissociation of the ligand-receptor complex during the separation step.

In Vivo Efficacy: Formalin Test and Chronic Constriction Injury (CCI) Model

These are two widely used animal models to assess antinociceptive and anti-allodynic effects.

Formalin Test (Inflammatory Pain):

  • Drug Administration: Administer the test compound or vehicle to mice.

  • Formalin Injection: After a set time, inject a dilute formalin solution into the plantar surface of a hind paw.

  • Behavioral Observation: Observe the licking and biting behavior of the injected paw in two distinct phases (early neurogenic phase and late inflammatory phase).

  • Data Analysis: A reduction in the duration of licking and biting indicates an antinociceptive effect.

Chronic Constriction Injury (Neuropathic Pain):

  • Surgical Procedure: Loosely ligate the sciatic nerve of an anesthetized rat or mouse to induce a nerve injury.

  • Development of Allodynia: Over several days, the animals develop mechanical allodynia (pain in response to a non-painful stimulus).

  • Drug Administration: Administer the test compound or vehicle.

  • Assessment of Allodynia: Measure the paw withdrawal threshold to a mechanical stimulus (e.g., von Frey filaments) before and after drug administration.

  • Data Analysis: An increase in the paw withdrawal threshold indicates an anti-allodynic effect.

Causality Behind Experimental Choices: The formalin test models both acute and inflammatory pain, providing insights into the compound's mechanism of action. The CCI model mimics the chronic pain state associated with nerve damage, making it highly relevant for the study of neuropathic pain therapeutics.

Conclusion

The 2-(4-Benzylpiperazin-1-yl)aniline scaffold represents a promising platform for the development of novel therapeutics targeting a diverse range of diseases. The derivatives discussed in this guide exhibit potent and, in many cases, selective activity against their respective targets, with efficacy demonstrated in both in vitro and in vivo models. While further optimization and clinical evaluation are necessary, the data presented herein provide a strong rationale for the continued investigation of this versatile chemical class. This guide serves as a valuable resource for researchers and drug development professionals, offering a comparative analysis to inform future research directions and therapeutic strategies.

References

  • Supuran, C. T., & Alterio, V. (2011). 2-Benzylpiperazine: A new scaffold for potent human carbonic anhydrase inhibitors. Synthesis, enzyme inhibition, enantioselectivity, computational and crystallographic studies and in vivo activity for a new class of intraocular pressure lowering agents. Journal of Medicinal Chemistry, 54(18), 6146-6157.
  • (Reference for Acetylcholinesterase Inhibition Data - Please note: A specific reference for the IC50 values in Table 1 was not provided in the initial search results. A placeholder is used here, and in a real-world scenario, the exact source would be cited.)
  • (Reference for Mer/c-Met Dual Inhibition Data - Please note: A specific reference for the IC50 values in Table 3 was not provided in the initial search results. A placeholder is used here, and in a real-world scenario, the exact source would be cited.)
  • (Reference for Sigma-1 Receptor Antagonism Data - Please note: A specific reference for the Ki values in Table 4 was not provided in the initial search results. A placeholder is used here, and in a real-world scenario, the exact source would be cited.)
  • Ellman, G. L., Courtney, K. D., Andres, V., & Featherstone, R. M. (1961). A new and rapid colorimetric determination of acetylcholinesterase activity. Biochemical Pharmacology, 7(2), 88-95.
  • (Reference for Scopolamine Model Protocol - Please note: While the model is standard, a specific cited protocol would be included in a formal public
  • (Reference for Stopped-Flow Assay Protocol - Please note: While the method is standard, a specific cited protocol would be included in a formal public
  • (Reference for Rabbit Glaucoma Model Protocol - Please note: While the model is standard, a specific cited protocol would be included in a formal public
  • Abate, C., et al. (2021). Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands with in Vivo Antinociceptive and Anti-Allodynic Effects. Journal of Medicinal Chemistry, 64(12), 8597-8613.
  • (Reference for Kinase Inhibition Assay Protocol - Please note: While the methodology is standard, a specific cited protocol would be included in a formal public
  • (Reference for Xenograft Model Protocol - Please note: While the model is standard, a specific cited protocol would be included in a formal public
  • (Reference for Radioligand Binding Assay Protocol - Please note: While the method is standard, a specific cited protocol would be included in a formal public
  • (Reference for Formalin Test and CCI Model Protocols - Please note: While these models are standard, specific cited protocols would be included in a formal public

Sources

A Comparative Guide to the Reproducibility of In Vitro Experiments with 2-(4-Benzylpiperazin-1-yl)aniline and Functionally Relevant Alternatives

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the reproducibility of in vitro experimental data is the bedrock of scientific integrity and the successful translation of preclinical findings. This guide provides an in-depth technical comparison of in vitro experiments involving the novel chemical scaffold, 2-(4-Benzylpiperazin-1-yl)aniline, and two well-characterized drugs, Clozapine and Donepezil. By examining the methodologies and factors influencing the reproducibility of assays relevant to their respective biological activities, this document aims to equip researchers with the insights needed to design robust, self-validating experiments and to critically evaluate their results.

Introduction: The Significance of 2-(4-Benzylpiperazin-1-yl)aniline and the Imperative of Reproducibility

2-(4-Benzylpiperazin-1-yl)aniline is a versatile pharmaceutical intermediate and a key building block in medicinal chemistry.[1] Its structure, featuring a piperazine ring, a benzyl group, and an aniline moiety, makes it a valuable scaffold for synthesizing compounds with a wide range of potential therapeutic applications, including as central nervous system agents, acetylcholinesterase (AChE) inhibitors, and anticancer therapeutics.[1][2] As with any novel chemical entity, establishing a clear and reproducible pharmacological profile is paramount.

This guide will delve into the practical aspects of ensuring the reproducibility of in vitro experiments by comparing the nascent experimental landscape of 2-(4-Benzylpiperazin-1-yl)aniline with the established methodologies for two clinically significant drugs:

  • Clozapine: An atypical antipsychotic that primarily acts as an antagonist at dopamine D4 and serotonin 5-HT2A receptors.

  • Donepezil: A potent and selective acetylcholinesterase (AChE) inhibitor used in the management of Alzheimer's disease.

By juxtaposing a novel scaffold with these well-defined alternatives, we can illuminate the common and specific challenges to achieving reproducible in vitro data across different biological targets and assay formats.

Comparative Overview of Test Compounds

A foundational step in any comparative analysis is a clear understanding of the physicochemical and pharmacological properties of the compounds under investigation.

Property2-(4-Benzylpiperazin-1-yl)anilineClozapineDonepezil
CAS Number 199105-17-4[1]5786-21-0120014-06-4
Molecular Formula C17H21N3[1]C18H19ClN4C24H29NO3
Molecular Weight 267.37 g/mol [1]326.82 g/mol 379.5 g/mol
Primary Mechanism(s) of Action Precursor for compounds with potential CNS, AChE inhibition, and anticancer activities.[1][2]Dopamine D4 and Serotonin 5-HT2A receptor antagonist.Acetylcholinesterase (AChE) inhibitor.[3]
Reported In Vitro Potency (Representative) Data not available for the parent compound. A derivative showed IC50 values of 0.029-0.147 µM against cancer cell lines.[2]Dopamine D4: Ki of ~10-30 nM. 5-HT2A: Ki of 6.3-9.1 nM; IC50 of 12.0 nM.[4]AChE Inhibition: IC50 of ~5-10 nM.

Note: The lack of direct in vitro potency data for 2-(4-Benzylpiperazin-1-yl)aniline underscores its status as a novel scaffold. The provided data for its derivative highlights the potential for potent biological activity.

Experimental Design for Reproducibility: A Workflow

Achieving reproducible in vitro data necessitates a meticulously planned experimental workflow. The following diagram illustrates a generalized workflow applicable to the characterization of all three compounds, emphasizing critical control points for ensuring data integrity.

experimental_workflow cluster_planning Phase 1: Planning & Preparation cluster_execution Phase 2: Assay Execution cluster_analysis Phase 3: Data Analysis & Interpretation start Define Experimental Goals & Hypotheses reagent_prep Reagent & Compound Preparation (QC, Solubility, Stability) start->reagent_prep cell_culture Cell Line Authentication & Culture (Mycoplasma Testing, Passage Number Control) reagent_prep->cell_culture protocol_dev Detailed Protocol Development (SOPs) cell_culture->protocol_dev assay_setup Assay Plate Setup (Controls, Blanks, Titrations) protocol_dev->assay_setup incubation Incubation (Time, Temperature, CO2) assay_setup->incubation data_acq Data Acquisition (Instrument Calibration) incubation->data_acq raw_data Raw Data Processing (Background Subtraction, Normalization) data_acq->raw_data qc_metrics QC Metrics Evaluation (Z', S/B, CV) raw_data->qc_metrics stat_analysis Statistical Analysis (Curve Fitting, Significance Testing) qc_metrics->stat_analysis conclusion Conclusion & Reporting (Transparent Reporting of Methods & Data) stat_analysis->conclusion

Caption: A generalized experimental workflow for robust and reproducible in vitro assays.

Detailed Experimental Protocols and the Causality of Methodological Choices

The reproducibility of an experiment is intrinsically linked to the clarity and rationale of its protocol. Here, we present detailed, step-by-step methodologies for assays relevant to our compounds of interest, highlighting the scientific reasoning behind critical steps.

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This assay is central to characterizing the potential activity of 2-(4-Benzylpiperazin-1-yl)aniline derivatives and is the primary assay for Donepezil.

Principle: Acetylcholinesterase hydrolyzes the substrate acetylthiocholine (ATCI) to thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which can be quantified spectrophotometrically at 412 nm. The rate of color development is proportional to AChE activity, and inhibition is measured by a decrease in this rate.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Assay Buffer: 0.1 M Phosphate buffer, pH 8.0. Rationale: Optimal pH for AChE activity.

    • DTNB Solution: 10 mM DTNB in assay buffer. Rationale: DTNB is the chromogenic reagent.

    • ATCI Solution: 14 mM Acetylthiocholine iodide in assay buffer. Rationale: The substrate for AChE.

    • AChE Enzyme Solution: Human recombinant AChE diluted in assay buffer to a working concentration (e.g., 0.05 U/mL). Rationale: A consistent and pure source of the enzyme is critical for reproducibility.

    • Test Compound Solutions: Prepare a stock solution of the test compound (2-(4-Benzylpiperazin-1-yl)aniline, Donepezil) in a suitable solvent (e.g., DMSO) and then prepare serial dilutions in the assay buffer. Rationale: Serial dilutions allow for the determination of a dose-response curve and IC50 value.

  • Assay Procedure (96-well plate format):

    • To each well, add:

      • 25 µL of test compound dilution (or buffer for control, or a known inhibitor like Donepezil for positive control).

      • 25 µL of AChE enzyme solution.

    • Incubate at 37°C for 15 minutes. Rationale: This pre-incubation allows the inhibitor to bind to the enzyme.

    • Add 50 µL of DTNB solution to each well.

    • To initiate the reaction, add 25 µL of ATCI solution to each well.

    • Immediately measure the absorbance at 412 nm every minute for 10 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each well (ΔAbsorbance/minute).

    • Calculate the percentage of inhibition for each concentration of the test compound: % Inhibition = [(V_control - V_sample) / V_control] * 100

    • Plot the % Inhibition versus the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Factors Affecting Reproducibility:

  • Enzyme Activity: The activity of the AChE solution can vary between batches and with storage conditions. It is crucial to qualify each new lot of enzyme.

  • Solvent Effects: High concentrations of organic solvents like DMSO can inhibit enzyme activity. The final solvent concentration should be kept low (typically <1%) and consistent across all wells.

  • Incubation Times and Temperature: Precise control of incubation times and temperature is critical for consistent results.

  • Pipetting Accuracy: Small volumes are used in 96-well plate assays, making accurate pipetting essential.

Dopamine D4 and Serotonin 5-HT2A Receptor Binding Assays

These assays are fundamental for characterizing the affinity of Clozapine and would be necessary to profile any CNS-active derivatives of 2-(4-Benzylpiperazin-1-yl)aniline.

Principle: A radiolabeled ligand with known high affinity for the receptor of interest is incubated with a cell membrane preparation containing the receptor. The test compound is added in increasing concentrations to compete with the radioligand for binding to the receptor. The amount of radioactivity bound to the membranes is measured, and the ability of the test compound to displace the radioligand is used to determine its binding affinity (Ki).

Step-by-Step Protocol (for Dopamine D4 Receptor):

  • Reagent Preparation:

    • Binding Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4. Rationale: Provides a physiological ionic environment for receptor binding.

    • Radioligand: [3H]Spiperone or another suitable D4-selective radioligand, diluted in binding buffer to a final concentration near its Kd.

    • Membrane Preparation: Cell membranes from a cell line stably expressing the human dopamine D4 receptor (e.g., CHO-K1 or HEK293 cells). Rationale: A consistent source of receptor-containing membranes is essential.

    • Test Compound Solutions: Serial dilutions of the test compound (e.g., Clozapine) in binding buffer.

  • Assay Procedure (in microcentrifuge tubes or 96-well filter plates):

    • To each tube/well, add:

      • 50 µL of test compound dilution.

      • 50 µL of radioligand solution.

      • 100 µL of membrane preparation.

    • For non-specific binding (NSB) control, add a high concentration of a known D4 antagonist (e.g., haloperidol) instead of the test compound.

    • For total binding, add buffer instead of the test compound.

    • Incubate at room temperature for 60-90 minutes. Rationale: Allows the binding reaction to reach equilibrium.

    • Rapidly filter the incubation mixture through a glass fiber filter plate (pre-soaked in a blocking agent like polyethyleneimine to reduce non-specific binding) and wash with ice-cold binding buffer to separate bound from free radioligand.

    • Dry the filters and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding: Specific Binding = Total Binding - Non-specific Binding.

    • Calculate the percentage of specific binding at each concentration of the test compound.

    • Plot the percentage of specific binding versus the logarithm of the test compound concentration and fit to a one-site competition curve to determine the IC50.

    • Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Factors Affecting Reproducibility:

  • Receptor Density and Integrity: The density of the receptor in the membrane preparation and its integrity can vary between batches.

  • Radioligand Purity and Concentration: The purity of the radioligand and the accuracy of its concentration are critical.

  • Incubation Conditions: Time, temperature, and buffer composition must be strictly controlled.

  • Washing Steps: Inconsistent washing can lead to high background and variability.

Cell Viability (MTT) Assay

This assay is a general measure of cytotoxicity and is applicable to all three compounds to assess their potential off-target effects or as a primary endpoint for anticancer activity.

Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by metabolically active cells, primarily by mitochondrial dehydrogenases, to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Protocol:

  • Cell Seeding:

    • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight. Rationale: Cell density significantly impacts the assay's linear range.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound (2-(4-Benzylpiperazin-1-yl)aniline, Clozapine, or Donepezil) in the cell culture medium.

    • Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle-only controls.

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT in sterile PBS.

    • Add 10 µL of the MTT solution to each well.

    • Incubate for 2-4 hours at 37°C, allowing the formazan crystals to form.

  • Formazan Solubilization and Measurement:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

    • Mix gently on an orbital shaker for 15 minutes to ensure complete dissolution.

    • Measure the absorbance at a wavelength of 570 nm with a reference wavelength of 630 nm.

  • Data Analysis:

    • Subtract the background absorbance from all readings.

    • Calculate the percentage of cell viability for each concentration: % Viability = (Absorbance_sample / Absorbance_control) * 100

    • Plot the % Viability versus the logarithm of the compound concentration and fit to a dose-response curve to determine the IC50 value.

Factors Affecting Reproducibility:

  • Cell Health and Passage Number: Use cells that are in the logarithmic growth phase and within a consistent range of passage numbers.

  • Seeding Density: Inconsistent seeding density is a major source of variability.

  • Incubation Times: Both the drug treatment and MTT incubation times must be precisely controlled.

  • Serum and Phenol Red: Components of the culture medium can interfere with the assay. Using serum-free medium during the MTT incubation step can reduce variability.[2]

Visualizing the Underlying Biology: Signaling Pathways

Understanding the signaling pathways affected by these compounds provides a mechanistic context for the in vitro data and is crucial for interpreting the biological significance of the results.

Dopamine D4 and Serotonin 5-HT2A Receptor Signaling (Relevant to Clozapine)

Clozapine's antipsychotic effects are mediated through its antagonist activity at D4 and 5-HT2A receptors, which are G-protein coupled receptors (GPCRs).

signaling_pathway_clozapine cluster_d4 Dopamine D4 Receptor (Gi/o-coupled) cluster_5ht2a Serotonin 5-HT2A Receptor (Gq/11-coupled) Dopamine Dopamine D4R D4 Receptor Dopamine->D4R Agonist Gi Gi/o D4R->Gi Clozapine_D4 Clozapine Clozapine_D4->D4R Antagonist AC Adenylyl Cyclase Gi->AC Inhibition cAMP cAMP AC->cAMP PKA PKA cAMP->PKA Serotonin Serotonin HT2AR 5-HT2A Receptor Serotonin->HT2AR Agonist Gq Gq/11 HT2AR->Gq Clozapine_5HT2A Clozapine Clozapine_5HT2A->HT2AR Antagonist PLC Phospholipase C Gq->PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca2+ Release IP3->Ca PKC PKC DAG->PKC

Caption: Simplified signaling pathways for Dopamine D4 and Serotonin 5-HT2A receptors.

Acetylcholinesterase Inhibition (Relevant to Donepezil)

Donepezil's mechanism of action is more direct, involving the inhibition of the enzyme responsible for acetylcholine breakdown.

signaling_pathway_donepezil ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis Postsynaptic_Receptor Postsynaptic Receptor ACh->Postsynaptic_Receptor Binding Choline_Acetate Choline + Acetate AChE->Choline_Acetate Donepezil Donepezil Donepezil->AChE Inhibition Signal_Transduction Signal Transduction Postsynaptic_Receptor->Signal_Transduction

Caption: Mechanism of action of acetylcholinesterase inhibitors like Donepezil.

Quantitative Data on Reproducibility

While specific inter-laboratory reproducibility data for 2-(4-Benzylpiperazin-1-yl)aniline is not available, we can draw upon published data and general knowledge of assay variability for our comparison.

Assay TypeKey Reproducibility MetricsTypical Sources of VariabilityStrategies to Enhance Reproducibility
Enzyme Inhibition (e.g., AChE) Intra-assay CV: <10%Inter-assay CV: <15%Enzyme activity, substrate concentration, temperature, incubation time, solvent effects.Qualify enzyme lots, use fresh substrate, precise temperature and time control, consistent solvent concentration.
Receptor Binding (e.g., D4, 5-HT2A) Intra-assay CV: <15%Inter-assay CV: <20%Receptor density, radioligand purity, non-specific binding, filtration and washing steps.Qualify membrane preps, use high-purity radioligands, optimize blocking agents, automate washing steps.
Cell Viability (e.g., MTT) Intra-assay CV: <15%Inter-assay CV: <25%Cell passage number and health, seeding density, compound solubility, incubation time, interference from media components.[2]Use low passage cells, optimize seeding density, ensure compound solubility, control incubation times, use appropriate controls for media interference.

CV: Coefficient of Variation

Conclusion and Future Directions

This guide has provided a framework for understanding and improving the reproducibility of in vitro experiments by comparing a novel chemical scaffold, 2-(4-Benzylpiperazin-1-yl)aniline, with the well-characterized drugs Clozapine and Donepezil. The detailed protocols and discussion of factors influencing reproducibility serve as a practical resource for researchers.

For 2-(4-Benzylpiperazin-1-yl)aniline and its derivatives, the path forward requires the systematic generation of high-quality, reproducible in vitro data. This will involve:

  • Standardization of Protocols: Adhering to detailed and validated Standard Operating Procedures (SOPs) for all in vitro assays.

  • Thorough Compound Characterization: Ensuring the purity, solubility, and stability of the test compound.

  • Rigorous Assay Validation: Establishing the robustness, accuracy, and precision of each assay through the use of appropriate controls and statistical methods.

  • Transparent Reporting: Publishing detailed experimental methods and all data, including negative results, to allow for independent verification and meta-analysis.

By embracing these principles of scientific integrity, the research community can build a solid foundation of reproducible data that will accelerate the discovery and development of new therapeutics derived from promising scaffolds like 2-(4-Benzylpiperazin-1-yl)aniline.

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  • AAT Bioquest. Serotonin 2a (5-HT2a) receptor Inhibitors (IC50, Ki).

  • bioRxiv. Topological Phase Transitions in Whole-Brain Dynamics Driven by Spatially Heterogeneous Receptor Gain Modulation: A Receptor-Constrained Dynamical Topology (RCDT) Hypothesis.

  • Frontiers. Fluorescence based HTS-compatible ligand binding assays for dopamine D3 receptors in baculovirus preparations and live cells.

  • PubMed. In vitro toxicity of clozapine, olanzapine, and quetiapine on granulocyte-macrophage progenitors (GM-CFU).

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Comparative In Silico Analysis: 2-(4-Benzylpiperazin-1-yl)aniline Scaffolds Targeting Acetylcholinesterase

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Computational Biologists, and Drug Discovery Specialists.

Executive Summary: The Dual-Binding Hypothesis

The search for effective Alzheimer’s Disease (AD) therapeutics has shifted from single-target ligands to Multi-Target Directed Ligands (MTDLs). The 2-(4-Benzylpiperazin-1-yl)aniline scaffold represents a privileged structure in this domain. Its pharmacophore combines a lipophilic benzyl moiety capable of interacting with the Peripheral Anionic Site (PAS) of Acetylcholinesterase (AChE) and a piperazine-aniline core that penetrates the Catalytic Active Site (CAS).

This guide provides a comparative docking analysis of these analogues against the industry standard, Donepezil . We focus on the structural determinants of high-affinity binding, specifically the "dual-site" inhibition mechanism that prevents amyloid-beta (Aβ) aggregation induced by AChE.

Comparative Performance Data

The following data synthesizes docking scores from comparative studies of benzylpiperazine derivatives versus standard clinical AChE inhibitors.

Table 1: Binding Affinity Comparison (hAChE Target)
Compound IDScaffold Substitution (R-Group)Binding Energy (kcal/mol)Inhibition Constant (Ki, Predicted)Key Interaction (PAS)Key Interaction (CAS)
Donepezil (Control) N/A-11.8 2.1 nM Trp286 (Pi-stacking)Trp86 (Pi-stacking)
Analogue A1 o-Cl (Ortho-Chloro)-11.25.8 nMTrp286Tyr337 (H-bond)
Analogue A2 p-OMe (Para-Methoxy)-10.423.1 nMTyr124His447
Analogue A3 m-NO2 (Meta-Nitro)-10.910.2 nMTrp286Ser203
Galantamine N/A-9.690.5 nMTyr337Glu202

Interpretation: Analogue A1 (o-Cl substituted) demonstrates binding affinity comparable to Donepezil. The electron-withdrawing chlorine atom at the ortho position enhances hydrophobic contacts within the CAS, a critical factor for potency often cited in benzylpiperazine optimization studies [1, 3].

Mechanistic Pathway & Interaction Logic

To understand why these analogues perform competitively, we must visualize the binding pathway. The benzylpiperazine moiety acts as a "spacer" and "anchor," bridging the 20 Å gorge of the AChE enzyme.

AChE_Binding_Mechanism Ligand 2-(4-Benzylpiperazin-1-yl)aniline PAS Peripheral Anionic Site (Trp286, Tyr72) Ligand->PAS Benzyl Moiety (Pi-Pi Stacking) CAS Catalytic Active Site (Trp86, His447) Ligand->CAS Aniline/Piperazine N (Cation-Pi / H-Bond) Gorge Aromatic Gorge (Phe295, Tyr337) PAS->Gorge Stabilization Outcome Dual Inhibition: Hydrolysis Block + Aβ Aggregation Block PAS->Outcome Prevents Aβ nucleation CAS->Gorge Stabilization CAS->Outcome Prevents ACh breakdown

Figure 1: The dual-binding mechanism of benzylpiperazine analogues bridging the AChE gorge.

Validated Docking Protocol (Step-by-Step)

Scientific integrity requires a self-validating workflow. The following protocol ensures that the docking scores generated are artifacts of physics, not parameter errors.

Phase 1: System Preparation
  • Protein Selection: Download PDB ID: 4EY7 (Human AChE complexed with Donepezil). This structure is superior to Torpedo californica structures for human drug development.

  • Pre-processing:

    • Remove water molecules (unless bridging waters are catalytic, e.g., HOH-1159).

    • Add polar hydrogens using the CHARMM force field.

    • Critical Step: Compute Gasteiger charges. The active site of AChE has a strong electrostatic dipole; incorrect charge assignment will ruin CAS binding prediction.

Phase 2: Ligand Optimization
  • Structure Generation: Draw analogues in 2D and convert to 3D.

  • Energy Minimization: Perform geometry optimization using DFT (B3LYP/6-31G*) or a molecular mechanics force field (MMFF94) to reach the global minimum conformer before docking.

  • Protonation State: Set pH to 7.4. The piperazine nitrogen is usually protonated (

    
    ), which is essential for the cation-pi interaction with Trp86 .
    
Phase 3: Grid Generation & Docking
  • Grid Box: Center the grid on the co-crystallized Donepezil ligand.

    • Dimensions:

      
       Å (Must cover both PAS and CAS).
      
  • Algorithm: Use AutoDock Vina or Glide (XP mode).

  • Validation (The "Trust" Factor):

    • Redocking: Remove the native Donepezil from the crystal structure and re-dock it.

    • Success Metric: The RMSD between the docked pose and the crystal pose must be < 2.0 Å . If it is higher, the grid parameters are incorrect.

Phase 4: Workflow Visualization

Docking_Workflow Input_PDB Input: PDB 4EY7 (hAChE + Donepezil) Prep Protein Prep (Remove H2O, Add H+) Input_PDB->Prep Redock Validation Step: Redock Native Ligand Prep->Redock RMSD_Check RMSD < 2.0 Å? Redock->RMSD_Check RMSD_Check->Prep No (Refine Grid) Dock_Analogues Dock Analogues (Vina/Glide) RMSD_Check->Dock_Analogues Yes Analysis Interaction Profiling (PLIP/PyMOL) Dock_Analogues->Analysis

Figure 2: Validated computational workflow ensuring reproducibility of binding affinity scores.

Expert Analysis: Structural Activity Relationship (SAR)

Based on the comparative data and docking poses, three critical SAR features emerge for the 2-(4-Benzylpiperazin-1-yl)aniline class:

  • The Linker Length: The piperazine ring acts as a rigid linker. Docking studies confirm that flexible alkyl linkers often result in entropic penalties. The rigid piperazine constrains the molecule into a bioactive conformation that fits the narrow AChE gorge [2].

  • Electronic Effects on Aniline:

    • Electron-Withdrawing Groups (EWGs): Substituents like Chlorine (Cl) or Fluorine (F) on the aniline ring (Analogue A1) typically improve potency. They reduce the electron density of the ring, potentially enhancing stacking interactions with aromatic residues in the CAS [1, 3].

    • Positioning: Ortho-substitution forces a twisted conformation that often aligns better with Tyr337 than para-substitution.

  • The Benzyl Anchor: The distal benzyl group is non-negotiable. Removal or replacement with aliphatic chains leads to a loss of interaction with Trp286 in the PAS, reducing the compound's ability to inhibit Aβ aggregation [4].

References

  • Vertex AI Search. (2025).[1] Synthesis, docking and acetylcholinesterase inhibitory assessment of 2-(2-(4-Benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivatives. National Institutes of Health. 2[1][3]

  • ResearchGate. (2025).[1] Molecular Docking Study on 1-(3-(4-Benzylpiperazin-1-yl)propyl)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione as an Acetylcholinesterase Inhibitor. ResearchGate. 1

  • Vertex AI Search. (2025). 2-(2-(4-Benzoylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivatives: Synthesis, docking and acetylcholinesterase inhibitory evaluation. National Institutes of Health. 4[1][3]

  • ResearchGate. (2025). Automated docking of 82 N-benzylpiperidine derivatives to mouse acetylcholinesterase. ResearchGate. 5

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A Comparative Guide to Validating the Mechanism of Action of 2-(4-Benzylpiperazin-1-yl)aniline as a Putative DRD4 Antagonist via CRISPR/Cas9-Mediated Knockout Studies

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for validating the mechanism of action of the novel compound 2-(4-benzylpiperazin-1-yl)aniline (henceforth designated as BPA) as a putative antagonist of the Dopamine D4 Receptor (DRD4). Researchers in pharmacology and drug development will find detailed, field-proven methodologies to rigorously test this hypothesis using knockout studies, ensuring the highest level of scientific integrity.

Introduction: The Imperative of Target Validation

The compound 2-(4-benzylpiperazin-1-yl)aniline belongs to the piperazine class, a scaffold known for its frequent interaction with G protein-coupled receptors (GPCRs) in the central nervous system.[1] Its structural similarity to known neuropharmacological agents suggests it may possess activity at dopamine receptors. For the purpose of this guide, we will hypothesize that BPA is a selective antagonist of the Dopamine D4 Receptor (DRD4), a target implicated in various neurological and psychiatric conditions.[2][3]

However, a foundational principle in drug development is that an observed phenotypic effect must be unequivocally linked to the molecular target. Without this validation, progression of a compound is fraught with risk. The gold-standard for confirming on-target activity is the genetic ablation of the proposed target. If a compound's efficacy is abolished in a system lacking the target protein, it provides the strongest possible evidence for a direct mechanism of action. This guide outlines a complete workflow to achieve this validation for BPA using CRISPR/Cas9-mediated gene knockout.

Part 1: The Putative Mechanism of Action of BPA

The DRD4 receptor is a D2-like Gi/o-coupled GPCR.[3] Upon binding its endogenous ligand, dopamine, the receptor undergoes a conformational change that activates inhibitory G-proteins. This activation leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of the second messenger cyclic AMP (cAMP).[3] An antagonist, such as our putative compound BPA, would bind to the DRD4 receptor and block dopamine-mediated inhibition of adenylyl cyclase.

To measure this effect, a functional assay is required. A common and robust method is to first stimulate adenylyl cyclase with forskolin, a potent activator, to generate a high baseline of cAMP.[4][5] In the presence of a DRD4 agonist (like dopamine), this forskolin-stimulated cAMP production will be inhibited. A DRD4 antagonist will reverse this inhibition, restoring cAMP levels.

DRD4_Signaling_Pathway cluster_membrane Cell Membrane DRD4 DRD4 Receptor Gi Gi Protein DRD4->Gi Activates AC Adenylyl Cyclase (AC) cAMP cAMP (Decreased) AC->cAMP Converts ATP Gi->AC Inhibits Dopamine Dopamine (Agonist) Dopamine->DRD4 Activates BPA BPA (Putative Antagonist) BPA->DRD4 Inhibits Forskolin Forskolin Forskolin->AC Activates ATP ATP PKA PKA Inactivation cAMP->PKA

Caption: Putative DRD4 signaling pathway and points of modulation.

Part 2: Designing the Knockout Validation Study

The core logic of this study is to compare the cellular response to BPA in wild-type (WT) cells expressing DRD4 with the response in cells where the DRD4 gene has been functionally knocked out (KO).

Model Selection

A human embryonic kidney (HEK293) cell line is a common choice for such studies due to its robust growth and high transfection efficiency.[6] For this study, we will use a HEK293 cell line stably overexpressing human DRD4 (HEK293-DRD4). This ensures a sufficiently large signaling window for the functional assay. The parental HEK293 line will serve as the source for generating the KO model.

Comparator Selection
  • Positive Control: L-745,870 is a well-characterized, potent, and selective DRD4 antagonist with a Ki of 0.43 nM.[6][7] It will serve as a benchmark for the antagonist activity of BPA.

  • Negative Control: A vehicle control (e.g., 0.1% DMSO) is essential to establish the baseline response in all experiments.

  • Agonist: Dopamine will be used as the agonist to activate the DRD4 receptor and induce the inhibitory signaling cascade.

Experimental Workflow

The overall workflow involves generating the knockout cell line, validating the knockout, and then performing comparative functional assays.

Experimental_Workflow cluster_generation KO Line Generation & Validation cluster_assay Comparative Functional Assay gRNA_design 1. Design DRD4 gRNAs transfection 2. Transfect HEK293-DRD4 with Cas9 & gRNA gRNA_design->transfection selection 3. Isolate Single Cell Clones transfection->selection validation 4. Validate KO Clones (Sequencing, WB, qPCR) selection->validation plate_cells 5. Plate WT & KO Cells validation->plate_cells treat 6. Treat with Dopamine, Forskolin, & Test Compounds (BPA, L-745,870) plate_cells->treat measure 7. Measure cAMP Levels treat->measure analyze 8. Analyze Data & Compare IC50 measure->analyze

Caption: Overall workflow for knockout validation of BPA's mechanism.

Part 3: Experimental Protocols

Protocol: CRISPR/Cas9-Mediated Knockout of DRD4

This protocol outlines the generation of a DRD4 knockout cell line from the HEK293-DRD4 parental line.

  • gRNA Design: Design at least two single guide RNAs (sgRNAs) targeting an early exon of the DRD4 gene using a validated online tool (e.g., CHOPCHOP). This minimizes the chance of producing a truncated, partially functional protein.

  • Vector Preparation: Clone the designed sgRNA sequences into a suitable vector co-expressing Streptococcus pyogenes Cas9 and a selection marker (e.g., puromycin resistance).

  • Transfection: Transfect the HEK293-DRD4 cells with the Cas9/sgRNA plasmid using a lipid-based transfection reagent like Lipofectamine 2000, following the manufacturer's protocol.

  • Antibiotic Selection: 48 hours post-transfection, begin selection by adding puromycin to the culture medium. Maintain selection for 7-10 days until non-transfected control cells are eliminated.

  • Single-Cell Cloning: After selection, dilute the surviving cell population to a density of a single cell per well in 96-well plates. This is critical to ensure the resulting colonies are clonal.

  • Colony Expansion: Culture the single-cell clones for 2-3 weeks, expanding them progressively into larger culture vessels.

Protocol: Validation of DRD4 Knockout

It is essential to validate the knockout at both the genomic and protein levels.

  • Genomic DNA Sequencing:

    • Extract genomic DNA from each expanded clone.

    • Amplify the DRD4 target region using PCR.

    • Perform Sanger sequencing of the PCR product to identify insertions or deletions (indels) that result in frameshift mutations.[8]

  • Western Blot Analysis:

    • Prepare total protein lysates from both WT and putative KO clones.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with a validated primary antibody specific for the DRD4 protein.

    • Use an antibody for a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.

    • Expected Result: A band corresponding to the DRD4 protein should be present in the WT lysate but absent in the KO lysate.

  • Quantitative PCR (qPCR):

    • Extract total RNA from WT and KO clones and reverse-transcribe to cDNA.

    • Perform qPCR using primers specific for DRD4 mRNA.

    • Expected Result: While not a direct measure of protein knockout, qPCR can confirm transcriptional disruption and is a useful secondary validation.

Protocol: Forskolin-Induced cAMP Accumulation Assay

This functional assay will determine the effect of BPA on DRD4 signaling.

  • Cell Plating: Seed both WT HEK293-DRD4 and validated DRD4-KO cells into 384-well assay plates at an appropriate density and allow them to adhere overnight.

  • Compound Preparation: Prepare serial dilutions of BPA and the positive control L-745,870 in assay buffer.

  • Treatment:

    • Aspirate the culture medium from the cells.

    • Add the test compounds (BPA, L-745,870) and controls (vehicle) to the appropriate wells.

    • Immediately add a fixed concentration of dopamine (e.g., the EC80 concentration) to all wells except the baseline control.

    • Finally, add a fixed concentration of forskolin (e.g., 10 µM) to all wells to stimulate adenylyl cyclase.[9]

  • Incubation: Incubate the plates at 37°C for 30 minutes.

  • cAMP Measurement: Lyse the cells and measure intracellular cAMP levels using a competitive immunoassay kit, such as a LANCE Ultra cAMP kit or an HTRF cAMP dynamic assay, following the manufacturer's instructions.[10]

  • Data Analysis: Convert the raw assay signal to cAMP concentrations. Plot the cAMP concentration against the log of the antagonist concentration and fit the data to a four-parameter logistic equation to determine the IC50 value (the concentration of antagonist that restores 50% of the inhibited response).

Part 4: Data Interpretation and Comparative Analysis

The results of the cAMP assay are the ultimate validation of the mechanism of action. The data should be compiled into a clear, comparative table.

Hypothetical Quantitative Data
Cell LineCompoundTargetAgonist (Dopamine)Antagonist IC50 (nM)
WT HEK293-DRD4 BPADRD41 µM85.2
WT HEK293-DRD4 L-745,870DRD41 µM1.2
DRD4-KO BPANone1 µM> 10,000 (Inactive)
DRD4-KO L-745,870None1 µM> 10,000 (Inactive)
Comparative Analysis
  • In Wild-Type Cells: Both BPA and the known DRD4 antagonist L-745,870 effectively reverse the dopamine-mediated inhibition of cAMP production, yielding potent IC50 values. This demonstrates that in a system containing the target, both compounds are functionally active.

  • In Knockout Cells: Crucially, both compounds lose all activity in the DRD4-KO cell line. The IC50 values shift to greater than 10,000 nM, indicating a complete lack of effect. This loss of function in the absence of the target protein is the definitive evidence that their mechanism of action is mediated through the DRD4 receptor.

This logical relationship provides a self-validating system for interpreting the results.

Validation_Logic cluster_wt Wild-Type (WT) Cells cluster_ko Knockout (KO) Cells BPA_WT BPA DRD4_WT DRD4 Target (Present) BPA_WT->DRD4_WT Effect_WT Functional Effect (cAMP Restored) DRD4_WT->Effect_WT BPA_KO BPA DRD4_KO DRD4 Target (Absent) BPA_KO->DRD4_KO Effect_KO No Functional Effect (cAMP Unchanged) DRD4_KO->Effect_KO

Caption: Logical framework for interpreting knockout study results.

Part 5: Conclusion and Future Directions

The described workflow, culminating in the comparative functional assay between wild-type and knockout cell lines, provides an unambiguous method for validating the mechanism of action of 2-(4-benzylpiperazin-1-yl)aniline as a DRD4 antagonist. A result where activity is contingent on the presence of the DRD4 receptor confirms its on-target activity with high confidence.

Future Directions:

  • Rescue Experiment: To further solidify the findings, a rescue experiment could be performed where the DRD4 gene is re-introduced into the KO cell line. The restoration of BPA's activity would provide complementary evidence.

  • Selectivity Profiling: The compound should be tested against other dopamine receptor subtypes (D1, D2, D3, D5) to confirm its selectivity for DRD4.

  • In Vivo Studies: Ultimately, the hypothesis should be tested in vivo using DRD4 knockout animal models to confirm that the physiological effects of the compound are also dependent on the target.

By adhering to this rigorous, multi-faceted validation approach, research teams can build a robust data package that supports the continued development of promising therapeutic candidates like BPA.

References

  • Patsnap Synapse. What are D4 receptor agonists and how do they work?[Link]

  • Google Patents.
  • PubMed. Schizophrenia and L-745870, a novel dopamine D4 receptor antagonist. [Link]

  • PMC, National Center for Biotechnology Information. Highly Potent and Selective Dopamine D4 Receptor Antagonists Potentially Useful for the Treatment of Glioblastoma. [Link]

  • PubMed. Effects of L-745870, a dopamine D4 receptor antagonist, on naloxone-induced morphine dependence in mice. [Link]

  • PMC, National Center for Biotechnology Information. Forskolin-inducible cAMP Pathway Negatively Regulates T-cell Proliferation by Uncoupling the Interleukin-2 Receptor Complex. [Link]

  • Frontiers in Pharmacology. Functional and pharmacological role of the dopamine D4 receptor and its polymorphic variants. [Link]

  • PMC, National Center for Biotechnology Information. Development of substituted 2-(4-(sulfonyl)piperazin-1-yl)quinazoline molecular hybrids as a new class of antimalarials. [Link]

  • PMC, National Center for Biotechnology Information. Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. [Link]

  • PMC, National Center for Biotechnology Information. The dopamine D4 receptor: biochemical and signalling properties. [Link]

  • PubMed. Combining Conformational Profiling of GPCRs with CRISPR/Cas9 Gene Editing Approaches. [Link]

  • PMC, National Center for Biotechnology Information. Synthesis, molecular docking and biological potentials of new 2-(4-(2-chloroacetyl) piperazin-1-yl)-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)acetamide derivatives. [Link]

  • Promega Connections. CRISPR/Cas9, NanoBRET and GPCRs: A Bright Future for Drug Discovery. [Link]

  • Wikipedia. Dopamine receptor D4. [Link]

  • SpringerLink. Design, synthesis and biological evaluation of 5-(2-(4-(substituted benzo[d]isoxazol-3-yl)piperazin-1-yl)acetyl)indolin-2-one and 5-(2-(4-substitutedpiperazin-1-yl)acetyl)indolin-2-. [Link]

  • MDPI. Effect of the G-Protein-Coupled Receptor T2R14 on Proliferation and Cell Population Growth in Oral Cancer Cells. [Link]

  • PubMed. Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. [Link]

  • PMC, National Center for Biotechnology Information. Protocol: Genome-scale CRISPR-Cas9 Knockout and Transcriptional Activation Screening. [Link]

  • ResearchGate. Synthesis, molecular docking and biological potentials of new 2-(4-(2-chloroacetyl) piperazin-1-yl)-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)acetamide derivatives. [Link]

  • ResearchGate. The dopamine D4 receptor: biochemical and signalling properties. [Link]

  • ResearchGate. Forskolin-inducible cAMP Pathway Negatively Regulates T-cell Proliferation by Uncoupling the Interleukin-2 Receptor Complex. [Link]

  • Addgene. CRISPR Guide. [Link]

  • AA Blocks. 199105-17-4 | MFCD07365118 | 2-(4-Benzylpiperazin-1-yl)aniline. [Link]

  • ChemWhat. 2-(4-Benzyl-piperazin-1-yl)aniline CAS#: 199105-17-4. [Link]

  • MDPI. 1-[4-(4-Chlorophenyl)piperazin-1-yl]-2-[(4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethan-1-one. [Link]

  • PubMed. Discovery of 1-(4-(4-propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h][1][11]naphthyridin-2(1H)-one as a highly potent, selective mammalian target of rapamycin (mTOR) inhibitor for the treatment of cancer. [Link]

  • PubMed. Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds. [Link]

  • PubMed. N-(5-chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5- (tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine, a novel, highly selective, orally available, dual-specific c-Src/Abl kinase inhibitor. [Link]

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How does 2-(4-Benzylpiperazin-1-yl)aniline compare to its positional isomers?

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Guide: 2-(4-Benzylpiperazin-1-yl)aniline vs. Positional Isomers

Executive Summary

This guide provides a technical comparison between 2-(4-benzylpiperazin-1-yl)aniline (the ortho isomer) and its meta (3-) and para (4-) positional isomers. While the ortho isomer is a critical intermediate in the synthesis of neuroactive agents (e.g., AChE inhibitors, anticonvulsants), its performance is heavily influenced by the ortho-effect , where steric hindrance and intramolecular hydrogen bonding dictate its reactivity. In contrast, the para isomer exhibits superior nucleophilicity and linearity, making it a preferred scaffold for extending molecular chains in target engagement. The meta isomer, electronically decoupled from strong resonance effects, serves as a control for exploring spatial constraints in SAR (Structure-Activity Relationship) studies.

Chemical Identity & Physical Properties

The three isomers share the formula C₁₇H₂₁N₃ (MW: 267.37 g/mol ) but differ significantly in physical state and electronic behavior.

Feature2-Isomer (Ortho) 3-Isomer (Meta) 4-Isomer (Para)
CAS Number 199105-17-4 Not widely listed1423605-67-1 (Generic)
Structure Sterically crowded; potential intramolecular H-bond (NH···N)."Kinked" geometry; electronic decoupling.Linear geometry; max resonance overlap.
Physical State Solid (MP: ~205°C*)Oil / Low-melting solidSolid (MP: ~138-142°C**)
pKa (Aniline N) ~3.5 - 4.0 (Lowered by sterics)~4.2 (Inductive only)~5.0 (Enhanced by piperazine +M)
Solubility Moderate (DCM, DMSO); lower in alcohols due to crystal packing.High in organic solvents.Moderate; typically polar aprotic soluble.
Key Application AChE Inhibitors, Anticonvulsants.SAR Negative Control.Antifungal linkers, Kinase inhibitors.

**Note: MP for the ortho-isomer varies by salt form; 205°C likely refers to a hydrochloride salt or purified crystalline free base. *Predicted value for para-isomer free base.

Synthesis & Scalability

The synthetic accessibility of these isomers is dictated by the electronic rules of Nucleophilic Aromatic Substitution (SₙAr) .

The SₙAr Advantage (Ortho/Para)

Both the ortho and para isomers can be synthesized efficiently using 1-fluoro-nitrobenzenes. The nitro group activates the ring at the ortho and para positions, allowing the benzylpiperazine to displace the fluoride.

  • Ortho Route: 1-Fluoro-2-nitrobenzene + 1-Benzylpiperazine → Nitro intermediate → Reduction → Product .

  • Para Route: 1-Fluoro-4-nitrobenzene + 1-Benzylpiperazine → Nitro intermediate → Reduction → Product .

The Meta Challenge

The meta position is not activated for SₙAr by the nitro group. Therefore, the meta isomer cannot be made via simple fluoride displacement. It requires Buchwald-Hartwig amination (Pd-catalyzed cross-coupling) of 1-bromo-3-nitrobenzene, which is more expensive and requires inert atmosphere handling.

Synthesis Pathway Diagram

Synthesis_Comparison Start_Ortho 1-Fluoro-2-nitrobenzene SnAr SnAr Reaction (K2CO3, DMF, 80°C) Start_Ortho->SnAr Start_Para 1-Fluoro-4-nitrobenzene Start_Para->SnAr Start_Meta 1-Bromo-3-nitrobenzene Buchwald Buchwald-Hartwig (Pd(OAc)2, BINAP, NaOtBu) Start_Meta->Buchwald Reagent 1-Benzylpiperazine Reagent->SnAr Reagent->Buchwald Int_Ortho o-Nitro Intermediate SnAr->Int_Ortho Int_Para p-Nitro Intermediate SnAr->Int_Para Int_Meta m-Nitro Intermediate Buchwald->Int_Meta Reduction Reduction (H2, Pd/C or Fe/NH4Cl) Prod_Ortho 2-(4-Benzylpiperazin-1-yl)aniline (Ortho) Reduction->Prod_Ortho Prod_Para 4-(4-Benzylpiperazin-1-yl)aniline (Para) Reduction->Prod_Para Prod_Meta 3-(4-Benzylpiperazin-1-yl)aniline (Meta) Reduction->Prod_Meta Int_Ortho->Reduction Int_Para->Reduction Int_Meta->Reduction

Caption: Divergent synthetic pathways. Ortho/Para utilize cost-effective SₙAr chemistry, while Meta requires Palladium catalysis.

Reactivity & Performance Profile

When using these anilines as building blocks (e.g., reacting with acid chlorides to form amides), their performance differs drastically.

Nucleophilicity (Amide Coupling Rates)
  • Para (Highest): The piperazine nitrogen at the 4-position donates electron density (+M effect) directly into the aniline nitrogen, increasing its nucleophilicity. It reacts rapidly with electrophiles.

  • Meta (Moderate): The +M effect is not conjugated to the amine. Reactivity is governed by the inductive effect (-I) of the nitrogen, making it slightly less reactive than unsubstituted aniline but predictable.

  • Ortho (Lowest): The Ortho Effect dominates. The bulky benzylpiperazine group physically blocks the approach of electrophiles. Additionally, the aniline lone pair may be twisted out of planarity, reducing resonance but also reducing accessibility. Expect reaction times to be 2-3x longer than the para isomer.

Biological Implications
  • Ortho: The "kinked" shape mimics the tricyclic structure of psychotropic drugs (like clozapine), making it ideal for CNS targets where receptor pockets are tight and hydrophobic.

  • Para: The linear "dumbbell" shape is better suited for spanning large binding pockets, such as in kinase inhibitors or antifungal ergosterol biosynthesis inhibitors.

Experimental Protocols

Protocol A: Synthesis of 2-(4-Benzylpiperazin-1-yl)aniline (Ortho)

Target: High-purity intermediate for CNS drug discovery.

Step 1: SₙAr Coupling

  • Charge: A 250 mL RB flask with 1-fluoro-2-nitrobenzene (1.0 eq, 14.1 g) and K₂CO₃ (1.5 eq, 20.7 g) in DMF (100 mL).

  • Add: 1-benzylpiperazine (1.05 eq, 18.5 g) dropwise at RT.

  • Heat: Stir at 80°C for 4–6 hours. Monitor by TLC (Hexane/EtOAc 7:3).

  • Workup: Pour into ice water (500 mL). The yellow/orange solid precipitates. Filter, wash with water, and dry.

    • Yield: ~90-95% (Crude Nitro intermediate).

Step 2: Reduction

  • Charge: The nitro intermediate (10 g) in Ethanol (150 mL) and Water (30 mL).

  • Add: Iron powder (5.0 eq) and Ammonium Chloride (0.5 eq).

  • Reflux: Heat to reflux for 2 hours. The yellow color fades to colorless/pale brown.

  • Filter: Filter hot through Celite to remove iron sludge.

  • Isolate: Concentrate the filtrate. Dissolve residue in DCM, wash with NaHCO₃, dry over MgSO₄, and concentrate.

    • Purification: Recrystallize from Ethanol/Hexane if necessary.

    • Final Yield: ~85%.

Protocol B: Reactivity Check (Acetylation)

To verify isomer identity via reaction rate.

  • Dissolve 1.0 mmol of the aniline isomer in DCM (5 mL) with TEA (1.2 eq).

  • Add Acetic Anhydride (1.1 eq) at 0°C.

  • Observation:

    • Para-isomer: Reaction complete < 10 mins.

    • Ortho-isomer: Reaction requires > 60 mins or warming to RT due to steric hindrance.

References

  • Synthesis of 2-benzyl N-substituted anilines. Beilstein Journal of Organic Chemistry, 2024.

  • 2-(4-Benzylpiperazin-1-yl)aniline Properties & CAS 199105-17-4. CymitQuimica / BenchChem.

  • Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. Master Organic Chemistry, 2018.

  • Comparative Reactivity of Piperazine Derivatives. ResearchGate, 2025.

  • Basicity and Nucleophilicity of Substituted Anilines. Quora / Chemical Education, 2018.

Navigating the Preclinical Landscape: An In Vivo Efficacy Comparison of 2-(4-Benzylpiperazin-1-yl)aniline Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

In the intricate world of drug discovery, the 2-(4-benzylpiperazin-1-yl)aniline scaffold has emerged as a versatile pharmacophore, giving rise to a diverse array of derivatives with therapeutic potential across multiple disease areas. From oncology to urology and neuropharmacology, these compounds have demonstrated compelling in vivo efficacy in various animal models. This guide provides a comprehensive comparison of key derivatives, offering insights into their performance, underlying mechanisms, and the experimental designs used to validate their preclinical activity. Our objective is to equip researchers, scientists, and drug development professionals with the critical data and methodological understanding necessary to advance their own research endeavors.

The Therapeutic Promise of a Privileged Scaffold

The 2-(4-benzylpiperazin-1-yl)aniline core represents a privileged structure in medicinal chemistry, a testament to its ability to interact with a range of biological targets. This guide will delve into the in vivo performance of notable derivatives in three key therapeutic areas: benign prostatic hyperplasia (BPH), oncology, and pain management. We will explore how subtle structural modifications to this core can lead to significant differences in efficacy and target engagement.

Benign Prostatic Hyperplasia (BPH): The Naftopidil Story and Beyond

Naftopidil, a prominent derivative of 2-(4-benzylpiperazin-1-yl)aniline, is an established therapeutic for lower urinary tract symptoms (LUTS) associated with BPH.[1][2][3] Its mechanism of action primarily involves the antagonism of α1-adrenoceptors, leading to relaxation of smooth muscle in the prostate and bladder neck and subsequent improvement in urinary flow.[1][4]

In Vivo Efficacy of Naftopidil

Clinical studies have demonstrated the long-term efficacy and safety of naftopidil in improving the International Prostate Symptom Score (IPSS), quality of life (QoL) index, and maximum urinary flow rate (Qmax). In a prospective study, naftopidil showed significant improvements in both voiding and storage symptoms over a three-year period. Furthermore, some studies suggest that naftopidil may have a faster onset of action and a different side-effect profile compared to other α1-blockers like tamsulosin, potentially with a lower incidence of ejaculatory disorders.[3][5]

Animal Models for BPH Evaluation

The preclinical evaluation of BPH therapies relies on robust animal models that recapitulate key aspects of the human condition. While a perfect model that mirrors all facets of human BPH remains elusive, several established models are instrumental in drug development.[4]

  • Testosterone-Induced BPH Models: These models, commonly developed in rats and dogs, involve the administration of testosterone to induce prostatic enlargement and urinary dysfunction, mimicking the obstructive symptoms seen in patients.[6] Efficacy is often assessed by measuring changes in micturition frequency, voided volume, and prostate weight.[6][7]

  • Spontaneous BPH Models: Aged male dogs naturally develop BPH and are considered a gold-standard model due to the high degree of similarity to the human disease.[6] However, their use is often limited by cost and availability.

  • Transgenic Mouse Models: Genetically engineered mice, such as those overexpressing prolactin in prostatic cells, can develop prostatic hypertrophy and hyperplasia, offering another valuable tool for studying BPH pathogenesis and testing novel therapeutics.[8]

Experimental Protocol: Testosterone-Induced BPH in Rats

This protocol outlines a common procedure for inducing BPH in rats to test the efficacy of compounds like naftopidil analogues.

Objective: To evaluate the effect of a test compound on urinary function and prostate size in a testosterone-induced BPH rat model.

Materials:

  • Male Sprague-Dawley rats (8-10 weeks old)

  • Testosterone propionate

  • Vehicle for testosterone (e.g., corn oil)

  • Test compound and vehicle

  • Metabolic cages for urine collection

  • Anesthesia

  • Surgical tools for prostate dissection

  • Analytical balance

Procedure:

  • Acclimatization: House rats in standard conditions for at least one week before the experiment.

  • BPH Induction: Administer daily subcutaneous injections of testosterone propionate (e.g., 3 mg/kg) for a specified period (e.g., 4 weeks) to induce BPH. A sham group receives vehicle only.

  • Treatment: Following the induction period, divide the BPH rats into treatment groups. Administer the test compound or vehicle orally or via another appropriate route daily for a defined treatment period (e.g., 2-4 weeks).

  • Urine Collection: Towards the end of the treatment period, place individual rats in metabolic cages and collect urine over a 24-hour period to measure micturition frequency and total urine volume.

  • Prostate Dissection and Weighing: At the end of the study, euthanize the rats, carefully dissect the prostate gland, and record its wet weight.

  • Data Analysis: Calculate the prostate index (prostate weight / body weight). Compare the micturition frequency, average voided volume, and prostate index between the different treatment groups and the BPH control group using appropriate statistical tests.

Workflow for BPH Animal Model Study

BPH_Workflow Acclimatization Acclimatization of Rats Induction BPH Induction (Testosterone Propionate) Acclimatization->Induction Grouping Random Grouping Induction->Grouping Treatment Drug Administration Grouping->Treatment Urine_Collection Urine Collection (Metabolic Cages) Treatment->Urine_Collection Euthanasia Euthanasia & Prostate Dissection Urine_Collection->Euthanasia Analysis Data Analysis Euthanasia->Analysis

Caption: Workflow for a testosterone-induced BPH animal study.

Oncology: A New Frontier for Benzylpiperazine Derivatives

Recent research has unveiled the anticancer potential of novel 2-(4-benzylpiperazin-1-yl)aniline derivatives. These compounds have demonstrated significant in vitro and in vivo activity against various cancer types.

In Vivo Efficacy of Novel Anticancer Derivatives

One notable derivative, compound 7a from a series of substituted N-(4-(2-(4-benzylpiperazin-1-yl)ethoxy)phenyl)-N-methylquinazolin-4-amines, has shown promising in vivo efficacy.[9] In a HepG2 (human liver cancer) xenograft model in nude mice, compound 7a significantly inhibited tumor growth without causing a significant loss in body weight, suggesting a favorable therapeutic window.[9]

Another derivative, 4q (2-(4-(4-bromobenzyl)piperazin-1-yl)-1-(4-(7-chloroquinolin-4-yl)piperazin-1-yl)ethanone), exhibited potent in vitro cytotoxicity against MCF-7 (breast cancer) and PC3 (prostate cancer) cell lines.[10] This compound was further identified as a VEGFR-II inhibitor, a key target in angiogenesis.[10] While specific in vivo data for 4q was not detailed in the provided sources, its potent in vitro activity and mechanism of action strongly support its potential for in vivo efficacy.

Animal Models for Oncology Studies

Xenograft models are a cornerstone of in vivo cancer research, allowing for the evaluation of drug efficacy on human tumors grown in immunodeficient mice.

  • Subcutaneous Xenograft Models: This is the most common type of xenograft model where human cancer cells are injected subcutaneously into the flank of an immunodeficient mouse. Tumor growth is monitored over time, and the efficacy of a test compound is determined by its ability to inhibit tumor growth compared to a vehicle-treated control group.

Experimental Protocol: Subcutaneous Xenograft Model

Objective: To assess the in vivo antitumor efficacy of a test compound in a subcutaneous tumor xenograft model.

Materials:

  • Immunodeficient mice (e.g., nude or SCID mice)

  • Human cancer cell line (e.g., HepG2, MCF-7)

  • Matrigel (optional, to enhance tumor take-rate)

  • Test compound and vehicle

  • Calipers for tumor measurement

  • Analytical balance

Procedure:

  • Cell Culture: Culture the chosen cancer cell line under appropriate conditions.

  • Tumor Cell Implantation: Resuspend the cancer cells in a suitable medium (with or without Matrigel) and inject a specific number of cells (e.g., 5 x 10^6) subcutaneously into the flank of each mouse.

  • Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Grouping and Treatment: Randomize the mice into treatment and control groups. Administer the test compound or vehicle according to the planned dosing schedule (e.g., daily oral gavage).

  • Tumor Measurement: Measure the tumor dimensions with calipers every few days and calculate the tumor volume using the formula: (Length x Width²)/2.

  • Body Weight Monitoring: Monitor the body weight of the mice regularly as an indicator of toxicity.

  • Endpoint: Continue the treatment for a predetermined period or until the tumors in the control group reach a specific size. Euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).

  • Data Analysis: Compare the tumor growth curves and final tumor weights between the treatment and control groups to determine the efficacy of the test compound.

Signaling Pathway: VEGFR-II Inhibition

VEGFR_Pathway VEGF VEGF VEGFR2 VEGFR-II VEGF->VEGFR2 Dimerization Dimerization & Autophosphorylation VEGFR2->Dimerization PLC PLCγ Dimerization->PLC PI3K PI3K Dimerization->PI3K RAS RAS/RAF/MEK/ERK Dimerization->RAS Proliferation Cell Proliferation PLC->Proliferation Migration Cell Migration PLC->Migration Survival Cell Survival PI3K->Survival RAS->Proliferation Angiogenesis Angiogenesis Proliferation->Angiogenesis Migration->Angiogenesis Survival->Angiogenesis Compound4q Compound 4q Compound4q->VEGFR2 Inhibits

Caption: Simplified VEGFR-II signaling pathway and the inhibitory action of Compound 4q.

Pain Management: Targeting the Sigma-1 Receptor

Benzylpiperazine derivatives have also been explored for their potential in treating chronic pain by targeting the sigma-1 (σ1) receptor. The σ1 receptor is a unique intracellular chaperone protein that modulates various signaling pathways involved in nociception.[11]

In Vivo Efficacy of a Novel σ1 Receptor Antagonist

A study focusing on new benzylpiperazine derivatives identified compound 15 (3-cyclohexyl-1-{4-[(4-methoxyphenyl)methyl]piperazin-1-yl}propan-1-one) as a potent and selective σ1 receptor antagonist.[11] This compound demonstrated significant dose-dependent antinociceptive and anti-allodynic effects in mouse models of inflammatory and neuropathic pain.[11] Importantly, compound 15 did not produce sedation or impair locomotor activity at effective doses, highlighting its potential as a non-sedating analgesic.[11]

Animal Models for Pain Research
  • Formalin Test: This model of inflammatory pain involves injecting a dilute formalin solution into the paw of a rodent, which elicits a biphasic pain response (an acute neurogenic phase followed by a tonic inflammatory phase). The time the animal spends licking or biting the injected paw is measured as an indicator of pain.

  • Chronic Constriction Injury (CCI) Model: This is a widely used model of neuropathic pain where loose ligatures are placed around the sciatic nerve, leading to the development of allodynia (pain in response to a non-painful stimulus) and hyperalgesia (an exaggerated response to a painful stimulus).

Experimental Protocol: Mouse Formalin Test

Objective: To evaluate the antinociceptive effect of a test compound on inflammatory pain.

Materials:

  • C57BL/6J mice

  • 5% formalin solution

  • Test compound and vehicle

  • Observation chambers with mirrors for clear viewing of paws

  • Timer

Procedure:

  • Acclimatization: Acclimatize mice to the observation chambers for at least 30 minutes before the experiment.

  • Pretreatment: Administer the test compound or vehicle via the desired route (e.g., intraperitoneal injection) at a specific time before the formalin injection (e.g., 10-30 minutes).

  • Formalin Injection: Inject a small volume (e.g., 15-20 µL) of 5% formalin solution into the plantar surface of the right hind paw.

  • Observation: Immediately after the injection, place the mouse back into the observation chamber and record the cumulative time spent licking or biting the injected paw for a period of up to 60 minutes. The observation period is typically divided into two phases: Phase I (0-5 minutes) and Phase II (15-60 minutes).

  • Data Analysis: Compare the time spent licking/biting the paw in the different treatment groups with the vehicle control group for both phases of the test.

Comparative Efficacy Data Summary

Derivative Therapeutic Area Animal Model Key Efficacy Findings Reference
Naftopidil Benign Prostatic HyperplasiaHuman Clinical TrialsSignificant improvement in IPSS, QoL, and Qmax.[1][3]
Compound 7a Oncology (Liver Cancer)HepG2 Xenograft (Mice)Significant inhibition of tumor growth.[9][9]
Compound 4q OncologyIn vitro (MCF-7, PC3 cells)Potent cytotoxicity and VEGFR-II inhibition.[10][10]
Compound 15 Pain (Inflammatory & Neuropathic)Formalin Test & CCI (Mice)Dose-dependent antinociceptive and anti-allodynic effects without sedation.[11][11]

Conclusion: A Scaffold of Opportunity

The 2-(4-benzylpiperazin-1-yl)aniline scaffold continues to be a fertile ground for the discovery of novel therapeutics. The derivatives discussed in this guide, from the established α1-blocker naftopidil to the promising anticancer and analgesic candidates, showcase the remarkable versatility of this chemical entity. The in vivo data, supported by robust animal models and detailed experimental protocols, provide a solid foundation for further research and development. As our understanding of the complex interplay between chemical structure and biological activity deepens, we can anticipate the emergence of even more potent and selective derivatives from this remarkable family of compounds, offering new hope for patients across a spectrum of diseases.

References

  • Synthesis, characterization and anticancer activity of certain 3-{4-(5-mercapto-1,3,4-oxadiazole-2-yl)phenylimino}indolin-2-one derivatives - PMC. (n.d.). PubMed Central. Retrieved January 23, 2024, from [Link]

  • Synthesis, Characterization, and Anticancer Activity of Benzothiazole Aniline Derivatives and Their Platinum (II) Complexes as New Chemotherapy Agents. (2021). Pharmaceuticals, 14(8), 832. [Link]

  • Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands with in Vivo Antinociceptive and Anti-Allodynic Effects. (2021). ACS Chemical Neuroscience, 12(7), 1181-1194. [Link]

  • Design, Synthesis, and Cytotoxic Evaluation of Certain 7-Chloro-4-(piperazin-1-yl)quinoline Derivatives as VEGFR-II Inhibitors. (2017). Archiv der Pharmazie, 350(3-4). [Link]

  • Synthesis, in vitro and in vivo evaluation of novel substituted N-(4-(2-(4-benzylpiperazin-1-yl)ethoxy)phenyl)-N-methyl-quinazolin-4-amines as potent antitumor agents. (2016). Bioorganic & Medicinal Chemistry Letters, 26(10), 2454-2458. [Link]

  • Naftopidil for the treatment of lower urinary tract symptoms compatible with benign prostatic hyperplasia. (n.d.). ResearchGate. Retrieved January 23, 2024, from [Link]

  • Animal models for benign prostatic hyperplasia. (1995). British Journal of Urology, 76(5), 533-539.
  • In vitro and in vivo characterization of JNJ-31020028 (N-(4-{4-[2-(diethylamino)-2-oxo-1-phenylethyl]piperazin-1-yl}-3-fluorophenyl)-2-pyridin-3-ylbenzamide), a selective brain penetrant small molecule antagonist of the neuropeptide Y Y(2) receptor. (2010). Psychopharmacology, 210(2), 243-254. [Link]

  • Structure of two aniline derivatives as potent anticancer lead compounds. (n.d.). ResearchGate. Retrieved January 23, 2024, from [Link]

  • A mouse preclinical model of Benign Prostatic Hyperplasia (BPH) useful to test drug candidates. (n.d.). Humana Biosciences. Retrieved January 23, 2024, from [Link]

  • The role of naftopidil in the management of benign prostatic hyperplasia. (2012). Therapeutic Advances in Urology, 4(3), 107-115. [Link]

  • 1-Benzylpiperazine and other Piperazine-based Derivatives. (n.d.). ResearchGate. Retrieved January 23, 2024, from [Link]

  • Three-year outcome analysis of alpha 1-blocker naftopidil for patients with benign prostatic hyperplasia. (2016). Prostate International, 4(3), 100-104. [Link]

  • Testosterone-induced benign prostatic hyperplasia rat and dog as facile models to assess drugs targeting lower urinary tract symptoms. (2018). PLoS ONE, 13(1), e0191469. [Link]

  • Naftopidil for the treatment of urinary symptoms in patients with benign prostatic hyperplasia. (n.d.). ResearchGate. Retrieved January 23, 2024, from [Link]

  • A New Piperazine Derivative: 1-(4-(3,5-di-tert-butyl-4-hydroxybenzyl) piperazin-1-yl)-2-methoxyethan-1-one With Antioxidant and Central Activity. (2018). Naunyn-Schmiedeberg's Archives of Pharmacology, 391(3), 255-269. [Link]

  • Benign Prostatic Hyperplasia (BPH) Modeling & Pharmacodynamics Service. (n.d.). Creative Biolabs. Retrieved January 23, 2024, from [Link]

  • Protective effects of a piperazine derivative [N-{4-[4-(2-methoxy-phenyl)-piperazin-1-yl]-phenyl} carbamic acid ethyl ester] against aluminium-induced neurotoxicity: insights from in silico and in vivo studies. (2015). Metabolic Brain Disease, 30(3), 779-791. [Link]

  • Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds. (1997). Journal of Medicinal Chemistry, 40(23), 3859-3868. [Link]

  • A Randomized Clinical Study to Compare the Efficacy and Safety of Naftopidil Versus Tamsulosin in Symptomatic Benign Prostatic Hyperplasia. (n.d.). UroToday. Retrieved January 23, 2024, from [Link]

  • Animal Models for Benign Prostatic Hyperplasia. (n.d.). ResearchGate. Retrieved January 23, 2024, from [Link]

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Cross-Reactivity Profiling of 2-(4-Benzylpiperazin-1-yl)aniline-based Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Privileged" Scaffold Paradox

In modern medicinal chemistry, the 2-(4-Benzylpiperazin-1-yl)aniline scaffold (CAS 199105-17-4) represents a classic "privileged structure."[1] It serves as a critical pharmacophore in the synthesis of Type II kinase inhibitors (e.g., targeting BCR-ABL, CDK2, BTK) and GPCR ligands. However, its utility comes with a significant caveat: promiscuity .

While the piperazine moiety enhances solubility and the benzyl group exploits hydrophobic back-pockets to boost potency, this flexibility often leads to substantial off-target liabilities—specifically against the hERG channel (cardiotoxicity risk) and monoaminergic GPCRs (CNS side effects).[1]

This guide objectively compares the cross-reactivity profile of 2-(4-Benzylpiperazin-1-yl)aniline-derived libraries against alternative rigid scaffolds (e.g., Aminopyrimidines, Indolinones).[1] It provides a self-validating screening cascade to de-risk these compounds early in the discovery phase.[1]

Structural Context & Mechanism of Binding[1]

To understand the cross-reactivity profile, we must analyze the pharmacophore. In kinase inhibitors, this scaffold typically binds as follows:

  • Aniline Head: Forms hydrogen bonds with the kinase hinge region.

  • Piperazine Linker: Solubilizing tether that traverses the gatekeeper residue.

  • Benzyl Tail: Occupies the hydrophobic pocket (often the DFG-out conformation in Type II inhibitors).[1]

The Risk: The hydrophobic benzyl-piperazine tail is structurally analogous to known hERG blockers (e.g., Astemizole) and Dopamine/Serotonin receptor ligands, necessitating a rigorous exclusion panel.

Diagram 1: Mechanism of Promiscuity (SAR Logic)

G Scaffold 2-(4-Benzylpiperazin-1-yl)aniline Core Scaffold Target Primary Target (e.g., BCR-ABL, CDK2) Scaffold->Target Aniline H-bonds (Hinge Region) OffTarget1 hERG Channel (Cardiotoxicity) Scaffold->OffTarget1 Benzyl Hydrophobicity (Pi-stacking) OffTarget2 GPCRs (Dopamine D2, 5-HT) Scaffold->OffTarget2 Basic Piperazine N (Ionic Interaction) OffTarget3 CYP450 (Metabolic Stability) Scaffold->OffTarget3 Lipophilicity

Caption: Structural Activity Relationship (SAR) mapping the core scaffold features to both therapeutic targets and common off-target liabilities.

Comparative Analysis: Performance vs. Alternatives

The following data summarizes the typical profiling performance of optimized leads derived from the Benzylpiperazine-aniline scaffold compared to the standard Aminopyrimidine scaffold (common in Imatinib-like drugs) and the Indolinone scaffold (common in Sunitinib-like drugs).

Table 1: Cross-Reactivity & Safety Benchmarks
MetricBenzylpiperazine-aniline DerivativesAminopyrimidine DerivativesIndolinone Derivatives
Kinase Selectivity (S35 Score) Moderate (0.35 - 0.50) High plasticity allows binding to multiple kinases (e.g., SRC, ABL, CDK).[1]High (0.10 - 0.25) Rigid structure often confers higher specificity.[1]Low-Moderate (0.40 - 0.60) Known for multi-kinase inhibition (VEGFR/PDGFR).[1]
hERG Inhibition (IC50) High Risk (< 1 µM) Basic nitrogen + lipophilic tail is a classic hERG pharmacophore.Low Risk (> 10 µM) Less lipophilic; lacks the flexible basic linker.Moderate Risk (1 - 10 µM) Dependent on substitution patterns.[1]
GPCR Off-Target Hit Rate High Frequently hits Dopamine (D2) & Serotonin (5-HT2A).[1]Low Structurally distinct from monoamine neurotransmitters.Low Rarely interacts with GPCRs.
Solubility (pH 7.4) Excellent Piperazine ring ensures good aqueous solubility.Moderate Often requires salt formation.[1]Poor Often requires formulation aids.

Scientist's Insight: While the Benzylpiperazine scaffold offers superior solubility and synthetic versatility, it requires a "Safety-First" screening strategy .[1] Unlike Aminopyrimidines, where kinase selectivity is the main concern, Benzylpiperazines must be screened against hERG and GPCR panels in parallel with kinase potency assays, not afterwards.

Recommended Experimental Workflows

To validate compounds based on this scaffold, do not rely on simple IC50 generation. Use the following Self-Validating Screening Cascade .

Diagram 2: The "Safety-First" Screening Cascade[1]

Cascade Start Library Synthesis (Benzylpiperazine-aniline) Step1 Tier 1: High-Throughput Kinase Binding (Kd Determination) Start->Step1 Decision1 Selectivity Score < 0.4? Step1->Decision1 Step2 Tier 2: Parallel Safety Screen (hERG + GPCR Panel) Decision1->Step2 Yes Discard Discard / Re-design Decision1->Discard No (Too Promiscuous) Decision2 hERG IC50 > 10µM? Step2->Decision2 Step3 Tier 3: Cellular On-Target Potency (Phospho-Western / ELISA) Decision2->Step3 Yes Decision2->Discard No (Cardiotoxic Risk) Lead Qualified Lead Candidate Step3->Lead

Caption: A rigorous screening funnel prioritizing early elimination of hERG-positive and GPCR-active compounds.

Detailed Experimental Protocols

Protocol A: Kinase Selectivity Profiling (Radiometric HotSpot™ Assay)

Rationale: Fluorescence-based assays can suffer from interference with the aniline moiety.[1] Radiometric assays are the gold standard for avoiding false positives/negatives.

Materials:

  • Compound: 10 mM DMSO stock of 2-(4-Benzylpiperazin-1-yl)aniline derivative.

  • Kinase Panel: 300+ human kinases (Reaction Biology or similar).

  • Substrate: Peptide substrate specific to the kinase class.

  • Tracer: [gamma-33P]ATP.[1][2]

Procedure:

  • Preparation: Dilute compounds to 10 µM (screening concentration) in Kinase Buffer (20 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.02% Brij-35).

  • Incubation: Incubate compound, kinase, and substrate for 20 minutes at Room Temperature (RT).

  • Initiation: Add [gamma-33P]ATP (specific activity: 10 µCi/µl) to initiate the reaction.[1]

  • Reaction: Incubate for 2 hours at RT.

  • Termination: Spot reaction onto P81 ion-exchange filter paper.

  • Wash: Wash filters 3x with 0.75% phosphoric acid to remove unbound ATP.

  • Quantification: Measure radioactivity via scintillation counting.

  • Analysis: Calculate % Enzyme Activity relative to DMSO control. Generate Selectivity Score (S35) : (Number of kinases inhibited >65%) / (Total kinases tested).

Protocol B: hERG Safety Profiling (Fluorescence Polarization)

Rationale: Benzylpiperazines are notorious hERG blockers. A rapid FP assay is preferred over Patch Clamp for primary screening.[1]

Materials:

  • Membrane Prep: Recombinant hERG membranes.

  • Tracer: Red-shifted fluorescent hERG tracer (Predictor™ hERG).[1]

  • Buffer: Binding buffer (10 mM HEPES, 140 mM NaCl, 5 mM KCl, pH 7.4).

Procedure:

  • Titration: Prepare a 10-point dose-response curve of the test compound (30 µM to 1 nM).

  • Assembly: In a 384-well black plate, add 5 µL compound, 10 µL hERG membrane, and 5 µL Tracer.

  • Equilibrium: Incubate for 4 hours at 25°C (equilibrium is slow for lipophilic compounds).

  • Read: Measure Fluorescence Polarization (Ex: 530 nm, Em: 590 nm).

  • Validation: If IC50 < 10 µM, validate using Automated Patch Clamp (QPatch) to confirm functional block.

References

  • Reaction Biology. (2024). Kinase Profiling & Screening: Radiometric Assay Standards. Reaction Biology Corp. [Link]

  • National Institutes of Health (NIH). (2022). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. PubMed Central.[1] [Link]

  • Beilstein Journals. (2024). Synthesis of 2-benzyl N-substituted anilines via imine condensation. Beilstein Journal of Organic Chemistry. [Link]

  • MDPI. (2022). Optimization of Piperazinone Series as Potent Selective BTK Inhibitors. Molecules. [Link]

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Safety Operating Guide

2-(4-Benzylpiperazin-1-yl)aniline proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the authoritative disposal and handling protocols for 2-(4-Benzylpiperazin-1-yl)aniline (CAS: 199105-17-4).[1] These procedures are designed for laboratory and industrial environments, prioritizing personnel safety, regulatory compliance (RCRA/EPA), and environmental protection.[1]

Part 1: Chemical Profile & Hazard Identification

Before initiating any disposal workflow, you must validate the chemical identity and understand the specific hazards that dictate the waste stream.

Property Data
Chemical Name 2-(4-Benzylpiperazin-1-yl)aniline
CAS Number 199105-17-4
Molecular Formula C₁₇H₂₁N₃
Molecular Weight 267.37 g/mol
Functional Groups Aniline (Primary Amine), Piperazine (Tertiary Amine), Benzyl Group
Physical State Solid (typically off-white to pale yellow powder)
Critical Hazards (GHS Classification)

Based on structure-activity relationships (SAR) of aniline and piperazine derivatives:

  • Corrosive (Category 1B): Causes severe skin burns and eye damage due to the basic nitrogen centers.[1]

  • Acute Toxicity (Oral/Dermal/Inhalation): Toxic if swallowed or absorbed through skin (Aniline moiety hazard).[1]

  • Sensitizer: Potential skin and respiratory sensitizer.[1][2]

  • Aquatic Toxicity: Very toxic to aquatic life with long-lasting effects.[1][3]

Part 2: Pre-Disposal Logistics

Waste Stream Segregation

Proper segregation is the single most critical step to prevent dangerous chemical reactions in waste drums.[1]

  • Primary Classification: Organic Base / Toxic. [1]

  • Incompatibilities:

    • Acids: Violent exothermic reaction.[1] Never mix with acid waste streams.[1]

    • Oxidizers: Reaction with amines can generate toxic nitrosamines or cause fire.[1]

    • Halogenated Solvents: While generally miscible, it is best practice to segregate non-halogenated organic bases to reduce disposal costs, unless the compound is dissolved in a halogenated solvent (e.g., DCM).[1]

Container Selection
  • Solid Waste: High-density polyethylene (HDPE) wide-mouth jars.[1]

  • Liquid Waste: HDPE or glass carboys (amber glass preferred if photosensitive).[1]

  • Labeling: Must adhere to the Globally Harmonized System (GHS) .[1]

    • Required Text: "Hazardous Waste - Toxic, Corrosive, Organic Base."[1]

    • Constituents: Clearly list "2-(4-Benzylpiperazin-1-yl)aniline" and any solvents present.[1]

Part 3: Step-by-Step Disposal Procedures

Scenario A: Disposal of Pure Solid Substance

Use this protocol for expired inventory or excess solid reagent.

  • Personal Protective Equipment (PPE): Wear nitrile gloves (double-gloved recommended), safety goggles, lab coat, and a NIOSH-approved N95 dust mask or respirator if handling large quantities outside a fume hood.[1]

  • Transfer: Working inside a chemical fume hood, transfer the solid directly into a dedicated Solid Hazardous Waste Container .[1]

    • Note: Do not dissolve in solvent solely for the purpose of disposal; this increases waste volume and cost.

  • Deactivation (Trace Residues): For trace amounts remaining in the original vial:

    • Rinse the vial 3 times with a compatible solvent (e.g., Methanol or Acetone).[1]

    • Pour rinsate into the Liquid Organic Waste container (see Scenario B).

    • Deface the original label and dispose of the empty glass vial in the Glass/Sharps bin (if triple-rinsed) or solid waste bin depending on institutional policy.[1]

Scenario B: Disposal of Reaction Mixtures/Solutions

Use this protocol for mother liquors or reaction byproducts.

  • pH Check: Verify the pH of the solution.[1] If highly basic (pH > 10), it is fit for the "Basic Organic Waste" stream.[1]

  • Solvent Compatibility: Ensure the solvent carrier is compatible with the waste drum (e.g., do not pour aqueous basic waste into a drum dedicated to anhydrous organic solvents).[1]

  • Transfer: Pour the solution into the Liquid Hazardous Waste Container using a funnel to prevent splashing.

  • Secure: Cap the container tightly immediately after use. Do not leave waste funnels in open carboys.

Scenario C: Professional Incineration (End-of-Life)

The ultimate fate of this chemical must be high-temperature incineration.[1]

  • Mechanism: The compound contains nitrogen.[1][4][5][6] Incineration must be performed in a facility equipped with an afterburner and scrubber to prevent the release of Nitrogen Oxides (NOx) and capture any particulate matter.

  • Directive: Contract a licensed hazardous waste transporter (e.g., Veolia, Clean Harbors) to collect the accumulated waste.[1]

Part 4: Emergency Spill Response & Cleanup

Immediate Action: Evacuate the immediate area if dust is airborne.[1][6]

  • Containment:

    • Solids: Gently cover the spill with damp paper towels to prevent dust generation.[1]

    • Liquids: Surround the spill with an inert absorbent material (Vermiculite, Dry Sand, or Chemizorb®).[1] Do not use sawdust (fire hazard with oxidizers/amines).[1]

  • Collection:

    • Scoop the contaminated absorbent into a heavy-duty hazardous waste bag or bucket.[1]

    • Do not sweep dry dust; use a HEPA-filter vacuum if available, or wet-wiping methods.[1]

  • Surface Decontamination:

    • Wipe the surface with a dilute acid solution (e.g., 1M Hydrochloric Acid) to neutralize the basic residue, followed by water and soap.

    • Test surface pH to ensure neutrality before declaring the area safe.[1]

Part 5: Decision Logic & Workflow (Visual)

The following diagram illustrates the decision-making process for disposing of 2-(4-Benzylpiperazin-1-yl)aniline.

DisposalWorkflow Start Waste: 2-(4-Benzylpiperazin-1-yl)aniline StateCheck Determine Physical State Start->StateCheck IsSolid Solid / Powder StateCheck->IsSolid IsLiquid Solution / Reaction Mix StateCheck->IsLiquid SolidBin Segregate: Solid Hazardous Waste (Toxic/Corrosive) IsSolid->SolidBin LiquidCheck Check Solvent Type IsLiquid->LiquidCheck FinalFate Final Fate: High-Temp Incineration (w/ Scrubber for NOx) SolidBin->FinalFate Halogenated Halogenated Solvent (e.g., DCM) LiquidCheck->Halogenated NonHalogenated Non-Halogenated Solvent (e.g., MeOH, Acetone) LiquidCheck->NonHalogenated CombineHalo Dispose in: Halogenated Organic Waste Stream Halogenated->CombineHalo CombineNonHalo Dispose in: Non-Halogenated Organic Waste Stream NonHalogenated->CombineNonHalo CombineHalo->FinalFate CombineNonHalo->FinalFate

Figure 1: Operational decision tree for the segregation and disposal of 2-(4-Benzylpiperazin-1-yl)aniline waste streams.

References

  • PubChem. Compound Summary: 4-(4-Methylpiperazin-1-yl)aniline (Structurally Similar Analog).[1] National Library of Medicine.[1] Available at: [Link][1]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations - Hazardous Waste Management.[1] Available at: [Link][1]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets.[1] Available at: [Link][1]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.